4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11/h1-2,7,17-18H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALRVIPTUXSBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176341 | |
| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-50-7 | |
| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21928-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.590 | |
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| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5G3R6M8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Introduction
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is a key chemical intermediate with significant applications in the synthesis of advanced pharmaceutical compounds.[1] Its molecular architecture, which features a piperidinol core substituted with a chloro- and trifluoromethyl-functionalized phenyl ring, makes it a valuable precursor, particularly in the development of neuroleptic agents like penfluridol.[2][3] The strategic incorporation of the trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly desirable in modern drug design.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of this compound are fundamental to its reactivity and utility as a synthetic building block.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃ClF₃NO | [2] |
| Molecular Weight | 279.69 g/mol | [2] |
| CAS Number | 21928-50-7 | [2] |
| Appearance | Beige, fine crystalline powder | [3] |
| Melting Point | 138-141 °C | [2][3] |
| Boiling Point (Predicted) | 333.3 ± 42.0 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 13.55 ± 0.20 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with a piperidinone derivative.
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4-aryl-4-piperidinols via a Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
-
Step 1: Grignard Reagent Preparation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel.
-
Maintain a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by a change in color.
-
-
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of N-benzyl-4-piperidone (0.9 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Step 3: Quenching and Extraction
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Deprotection and Purification
-
The resulting crude N-benzyl protected intermediate can be deprotected via catalytic hydrogenation (e.g., using palladium on carbon) to yield the final product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford this compound as a beige crystalline solid.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and trifluoromethyl substituents. The piperidine ring protons will appear as a series of multiplets in the aliphatic region. The hydroxyl and amine protons will present as broad singlets, which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR will display distinct signals for the quaternary carbon attached to the hydroxyl group, the carbons of the trifluoromethyl group, and the aromatic and piperidine ring carbons.
A study on analogous 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives reported the following characteristic chemical shifts:
-
Aromatic protons typically appear in the range of δ 7.6-7.9 ppm.[4]
-
The piperidine ring protons are generally observed between δ 1.8 and 3.8 ppm.[4]
-
Aromatic carbon signals are found in the δ 122-138 ppm region, with the trifluoromethyl group influencing the chemical shifts of adjacent carbons.[4]
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A moderate band around 3200-3300 cm⁻¹ for the secondary amine.
-
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-F stretches: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of the trifluoromethyl group.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a hydroxyl group and cleavage of the piperidine ring.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be the predominant ion observed. A study on a derivative of the target compound reported an ESI-MS signal corresponding to the protonated molecule.[5]
Analytical Methodology
Robust analytical methods are crucial for assessing the purity and stability of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantitative analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be suitable for monitoring reaction progress and assessing the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the volatility of the analyte.
Caption: A typical workflow for the GC-MS analysis of a piperidine derivative.
Pharmacological and Toxicological Insights
While this compound is primarily an intermediate, its structural motifs are present in biologically active molecules.
-
Pharmacological Relevance: Derivatives of this compound have been investigated for their potential as analgesic agents.[4] Additionally, a direct derivative has shown promising anti-tuberculosis activity.[5] This suggests that the core structure possesses features that could be exploited in the design of new therapeutic agents.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, serving as a critical building block for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive foundation for researchers and scientists working with this important chemical intermediate.
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (URL: [Link])
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Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed. (URL: [Link])
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The Importance of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in Modern Drug Synthesis. (URL: [Link])
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. (URL: [Link])
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Grignard Reaction: Synthesis of Triphenylmethanol. (URL: [Link])
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Piperidine: Human health tier II assessment. (URL: [Link])
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Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice - ResearchGate. (URL: [Link])
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Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (URL: [Link])
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Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. (URL: [Link])
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])
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(PDF) 4-(4-Chlorophenyl)piperidin-4-ol - ResearchGate. (URL: [Link])
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
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Synthesis of 4-chloro-N-methylpiperidine - PrepChem.com. (URL: [Link])
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (URL: [Link])
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This compound | C12H13ClF3NO | CID 89107. (URL: [Link])
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Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice - ResearchGate. (URL: [Link])
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REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (URL: [Link])
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(PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). - ResearchGate. (URL: [Link])
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5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
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FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-... - ResearchGate. (URL: [Link])
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The Importance of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in Modern Drug Synthesis. (URL: [Link])
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1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (URL: [Link])
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Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (URL: [Link])
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). (URL: [Link])
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Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])
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Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (URL: [Link])
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How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (URL: [Link])
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchGate. (URL: [Link])
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (URL: [Link])
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The Cornerstone of Neuroleptic and Analgesic Discovery: A Technical Guide to 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
An In-Depth Review for Drug Development Professionals and Researchers
Abstract
This technical guide provides a comprehensive overview of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (CAS 21928-50-7), a pivotal intermediate in contemporary pharmaceutical synthesis. This document delves into the nuanced aspects of its synthesis, characterization, and critical role in the development of neuroleptic and analgesic agents. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the intricacies of its synthesis via the Grignard reaction, detail robust analytical methodologies for quality control, and examine its structure-activity relationships that inform the design of novel therapeutics.
Introduction: A Molecule of Significant Therapeutic Potential
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol, hereafter referred to as TFCPO, is a substituted aryl-piperidinol that has garnered significant attention in medicinal chemistry. Its molecular architecture, featuring a trifluoromethylated and chlorinated phenyl ring appended to a piperidinol core, makes it a highly valuable scaffold for the synthesis of complex pharmaceutical agents.
Primarily, TFCPO is recognized as a key precursor in the manufacturing of Penfluridol, a long-acting antipsychotic medication employed in the management of schizophrenia and other psychotic disorders.[1][2] The reliable synthesis and stringent quality control of TFCPO are therefore paramount to ensuring the efficacy and safety of such critical medications.[1]
Beyond its role in neuroleptic drug production, the TFCPO core is a subject of investigation for the development of novel analgesic compounds. Research into TFCPO derivatives has revealed potent analgesic properties, suggesting that this scaffold holds promise for creating new classes of pain management therapies.[3][4]
This guide will provide a holistic understanding of TFCPO, from its fundamental chemical properties to its advanced applications in drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of TFCPO is fundamental to its application in pharmaceutical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 21928-50-7 | [5] |
| Molecular Formula | C₁₂H₁₃ClF₃NO | [5] |
| Molecular Weight | 279.69 g/mol | [5] |
| Appearance | Beige to off-white crystalline powder | [6][7] |
| Melting Point | 138-141 °C | [6] |
| Solubility | Soluble in Methanol and DMSO; slightly soluble in water | [6][7] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the substituted phenyl ring. The piperidine ring protons will appear in the aliphatic region, with their chemical shifts and coupling constants providing information on the ring conformation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.[3][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic moieties, and C-F stretches of the trifluoromethyl group.[8]
Synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
The synthesis of TFCPO is most effectively achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This section provides a detailed, step-by-step methodology, grounded in established chemical principles.
Synthetic Pathway Overview
The synthesis involves the reaction of a Grignard reagent, prepared from 1-bromo-4-chloro-2-(trifluoromethyl)benzene, with a protected 4-piperidone, followed by deprotection.
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Introduction: The Strategic Combination of Trifluoromethyl and Piperidine Scaffolds
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Piperidinol Derivatives
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring attached to this piperidine core introduces profound changes in the molecule's physicochemical properties, significantly enhancing its therapeutic potential.[1]
The CF₃ group is a potent electron-withdrawing moiety that significantly impacts a molecule's pKa, metabolic stability, and lipophilicity.[3][4] Its bulk can provide a crucial steric anchor for binding within protein pockets, while its resistance to oxidative metabolism often improves the pharmacokinetic profile of a drug candidate.[1] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activities of trifluoromethylphenyl piperidinol derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective applications.
Core Principles: Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylphenyl piperidinol derivatives is not monolithic; it is exquisitely sensitive to subtle structural modifications. The key determinants of activity are the position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) and the nature and position of other substituents on both the piperidine and phenyl rings.[3] These modifications collectively influence the molecule's conformation, electronic distribution, and ability to engage with specific biological targets like enzymes, ion channels, or G-protein coupled receptors (GPCRs).[3]
For instance, the high lipophilicity of the CF₃ group can enhance binding to hydrophobic pockets within target proteins and improve the molecule's ability to cross cellular membranes.[1] Furthermore, the position of the CF₃ group alters the electronic properties of the phenyl ring, which can modulate interactions with receptor sites.
Caption: Logical relationship between structural modifications and pharmacological properties.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Trifluoromethyl-substituted heterocyclic compounds have emerged as a promising class of antimicrobials.[5][6][7] Derivatives incorporating the trifluoromethylphenyl moiety have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][8]
Mechanism of Action
While the precise mechanism can vary, many of these compounds are thought to disrupt bacterial cell function through multiple pathways. Molecular docking studies suggest that some derivatives bind to essential bacterial enzymes like DNA gyrase B, inhibiting DNA replication.[4] Others may interfere with cell membrane integrity or key metabolic pathways. Investigations have shown a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function.[5][7] A significant advantage is their demonstrated efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and their ability to inhibit and eradicate biofilms.[5][6]
Structure-Activity Relationship Data
The antimicrobial potency is closely tied to the substitution pattern on the phenyl ring.
| Compound Class | Substitution Pattern | Target Organism(s) | Reported Activity (MIC) | Reference |
| Pyrazole Derivatives | CF₃ at para-position | MRSA | 3.12 µg/mL | [6] |
| Pyrazole Derivatives | 3,5-bis(CF₃) with phenoxy | MRSA, E. faecalis | 1 µg/mL | [8] |
| Pyrazole Derivatives | 3,5-bis(CF₃) with 4-chloro | S. aureus, E. faecalis | 1 µg/mL | [8] |
| Benzoylthiourea | CF₃ at para-position | Fungal strains | High activity | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against a bacterial strain.
Causality: The goal is to find the lowest concentration of the compound that visibly inhibits microbial growth. Serial dilution creates a gradient of concentrations, and the turbidity of the broth serves as a direct indicator of bacterial proliferation.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the target bacterium (e.g., S. aureus) from an agar plate.
-
Inoculate it into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the trifluoromethylphenyl piperidinol derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
-
Anticancer Activity
The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can enhance binding affinity to target enzymes and improve bioavailability.[9] Thiazolo[4,5-d]pyrimidine and other heterocyclic derivatives containing a trifluoromethylphenyl moiety have shown significant antiproliferative activity against a range of human cancer cell lines, including melanoma, breast cancer, and prostate cancer.[9][10]
Mechanism of Action
The anticancer effects are often multifactorial. Some derivatives function as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in tumors.[11] By blocking EGFR, these compounds can halt downstream signaling pathways that control cell growth, proliferation, and survival.[11] Other reported mechanisms include the inhibition of topoisomerases, enzymes essential for DNA replication, and the induction of apoptosis (programmed cell death).
Caption: A typical workflow for the evaluation of novel trifluoromethylphenyl piperidinol derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of the compound's cytotoxic effect.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer cells) under standard conditions (37°C, 5% CO₂).
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere and grow overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and 0.1% DMSO as a vehicle control.[12]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Neurological and CNS Activity
Trifluoromethylphenyl piperidine derivatives have been extensively studied for their interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][13] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders.
Mechanism of Action
Many derivatives in this class act as reuptake inhibitors. By binding to DAT, for example, they block the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic signaling.[3] This mechanism is central to the action of stimulants and some antidepressants. Activation of postsynaptic dopamine receptors (like D1) can trigger downstream signaling cascades involving adenylyl cyclase, cAMP production, and the activation of Protein Kinase A (PKA), which in turn can modulate gene expression through transcription factors like CREB.[3] Some piperidine derivatives have also been investigated for their neuroprotective effects in models of Parkinson's disease, where they may exert antioxidant, anti-inflammatory, and anti-apoptotic actions.[14]
Caption: Simplified signaling after dopamine transporter inhibition by a trifluoromethylphenyl piperidinol.
Conclusion and Future Outlook
Trifluoromethylphenyl piperidinol derivatives represent a versatile and highly tunable chemical scaffold with significant therapeutic potential across multiple disease areas. The strategic inclusion of the trifluoromethylphenyl moiety confers advantageous physicochemical properties that translate into potent biological activity. Structure-activity relationship studies have demonstrated that precise control over substituent patterns is crucial for optimizing potency and selectivity. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and CNS-active agents validates them as a privileged platform for modern drug discovery. Future research will likely focus on refining their selectivity for specific biological targets to minimize off-target effects, further optimizing their pharmacokinetic profiles for in vivo applications, and exploring novel therapeutic indications.
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a direct consequence of its unique combination of structural, physicochemical, and metabolic properties that make it an ideal scaffold for drug design.[3] Found in the core of numerous natural alkaloids and a vast array of synthetic pharmaceuticals, from blockbuster antipsychotics to potent analgesics, the piperidine moiety is a testament to nature's efficiency and a playground for the medicinal chemist's ingenuity.[4][5] This guide delves into the multifaceted role of the piperidine scaffold, exploring its conformational intricacies, diverse synthetic routes, profound impact on pharmacological activity, and its evolution through advanced concepts like bioisosteric replacement.
The Fundamental Importance: Why Piperidine?
At its core, the piperidine scaffold's value lies in its three-dimensional structure and the properties conferred by its sp3-hybridized carbons and the basic nitrogen atom. This simple heterocycle is not merely an inert linker but an active contributor to a molecule's overall profile.
Conformational Dynamics: The Chair and Its Implications
The piperidine ring predominantly adopts a low-energy chair conformation, analogous to cyclohexane. This conformation is critical as it dictates the spatial orientation of substituents, which in turn governs the molecule's ability to interact with a biological target.
-
Axial vs. Equatorial Positions: Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative orientation of these substituents is paramount for achieving the precise geometry required for optimal binding to a receptor or enzyme active site.[6]
-
The Nitrogen Atom's Role: The lone pair of electrons on the nitrogen atom introduces further complexity. Its orientation and the potential for N-substitution profoundly influence the ring's conformational preferences and the molecule's basicity (pKa).
-
Impact of Fluorination: The introduction of highly electronegative atoms like fluorine can significantly alter conformational preferences. For instance, in some fluorinated piperidines, the typically less favored axial position for the fluorine atom becomes preferred.[7][8] This phenomenon is driven by a complex interplay of electrostatic interactions (charge-dipole) and hyperconjugation, offering chemists a powerful tool to lock the ring into a specific, biologically active conformation.[7][9]
Caption: Chair conformation of piperidine showing axial (ax) and equatorial (eq) positions.
Physicochemical Advantages in Drug Design
The piperidine scaffold is a master modulator of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] The strategic incorporation of this ring can transform a poorly behaved molecule into a viable drug candidate.
-
Solubility and Lipophilicity: The basic nitrogen atom (typical pKa ~11) is readily protonated at physiological pH, allowing for the formation of water-soluble salts. Simultaneously, the hydrocarbon backbone provides lipophilicity, which is crucial for crossing biological membranes. Chemists can fine-tune the logP/logD balance by decorating the ring with various substituents.[3][10]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[3] However, positions adjacent to the nitrogen can be susceptible to oxidation. This knowledge allows chemists to block these metabolic "soft spots," for instance, by introducing substituents or by using bioisosteric replacements.[3][11]
-
Pharmacokinetic Enhancement: By improving solubility, permeability, and metabolic stability, the piperidine scaffold frequently enhances a drug's overall pharmacokinetic profile, leading to better oral bioavailability and a more predictable dose-response relationship.[10][12]
Synthesis of Piperidine Scaffolds: Constructing the Core
The development of efficient and versatile methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[4] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale.
Key Synthetic Strategies
-
Hydrogenation of Pyridine Derivatives: This is arguably the most direct and widely used method. Aromatic pyridines are reduced to the corresponding piperidines using various catalytic systems. The choice of catalyst (e.g., Palladium, Ruthenium, Nickel) and reaction conditions can control diastereoselectivity in the synthesis of multi-substituted piperidines.[4]
-
Intramolecular Cyclization: These methods construct the piperidine ring from a linear precursor containing a nitrogen atom and a reactive functional group. A notable example is the gold-catalyzed oxidative amination of non-activated alkenes, which forms the N-C bond and installs an oxygen substituent in one step.[4]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, introducing molecular diversity quickly.[4][13] These reactions are ideal for building libraries of piperidine derivatives for high-throughput screening.
Caption: Major synthetic pathways to access the piperidine scaffold.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
The following is a representative protocol for the synthesis of a piperidine derivative via pyridine hydrogenation, a cornerstone reaction in medicinal chemistry. The causality behind the choice of reagents is critical: the palladium catalyst is chosen for its high efficacy in reducing the aromatic pyridine ring, while the acidic conditions (HCl in ethanol) help to activate the pyridine ring towards reduction and ensure the product is isolated as a stable, crystalline hydrochloride salt.
Reaction: Hydrogenation of 4-phenylpyridine to 4-phenylpiperidine.
Methodology:
-
Vessel Preparation: A heavy-walled glass pressure vessel is charged with 4-phenylpyridine (1.0 eq) and Palladium on carbon (10 wt. %, 0.02 eq).
-
Solvent Addition: Ethanol (EtOH) is added to the vessel, followed by concentrated Hydrochloric acid (HCl, 1.1 eq). The acid serves to protonate the pyridine, increasing its reactivity.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50 psi.
-
Reaction Execution: The mixture is stirred vigorously at room temperature for 16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with additional ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield 4-phenylpiperidine hydrochloride as a white solid. The hydrochloride salt form enhances the stability and handling of the final product.
Piperidine in Action: Therapeutic Applications and Structure-Activity Relationships (SAR)
The true measure of the piperidine scaffold is its role in clinically approved drugs. Its structural versatility allows it to be tailored for a wide range of biological targets.[4][13]
| Drug (Example) | Therapeutic Class | Role of the Piperidine Scaffold |
| Risperidone | Antipsychotic | The piperidine moiety is crucial for binding to dopamine D2 and serotonin 5-HT2A receptors.[14] |
| Fentanyl | Opioid Analgesic | The core 4-anilidopiperidine structure is the key pharmacophore. The protonated nitrogen forms a critical ionic bond with an aspartate residue in the mu-opioid receptor.[14][15] |
| Donepezil | Alzheimer's Disease | The piperidine ring serves as a key structural element for positioning the molecule within the active site of acetylcholinesterase.[4][5][16] |
| Methylphenidate | ADHD Treatment (Stimulant) | The piperidine nitrogen is essential for interacting with the dopamine and norepinephrine transporters.[14][17] |
| Loratadine | Antihistamine | The piperidine ring acts as a scaffold to correctly orient the aromatic groups for H1 receptor antagonism.[14] |
SAR Case Study: Opioid Receptor Agonists
The development of potent and selective μ-opioid receptor agonists provides a classic example of SAR involving the piperidine scaffold.[18]
-
The Basic Nitrogen: A protonated tertiary amine is almost universally required for high-affinity binding. It forms an ionic interaction with a conserved aspartic acid residue (Asp147) in the receptor.[15]
-
4-Position Substitution: A substituent at the 4-position, often an anilino or phenyl group, is critical for potency. This group engages in hydrophobic and aromatic interactions within the receptor's binding pocket.
-
N-Substitution: The substituent on the piperidine nitrogen (the N-phenethyl group in fentanyl, for example) occupies an accessory binding pocket, dramatically increasing affinity and potency.[19]
Caption: Key Structure-Activity Relationships for 4-Anilidopiperidine Opioid Agonists.
Advanced Concepts and Future Directions
The utility of the piperidine scaffold continues to evolve as medicinal chemists develop more sophisticated strategies to optimize drug properties.
The Chirality Factor
Introducing chiral centers into the piperidine scaffold can have profound effects on a drug's efficacy and safety.[10][12] The stereochemistry of substituents can dictate binding affinity, selectivity between receptor subtypes, and pharmacokinetic properties. It is common for one enantiomer of a chiral piperidine-containing drug to be significantly more potent than the other.[19] For example, in one study, an optically pure amine (Ki = 3.2 nM) was found to be over 30 times more potent than its corresponding enantiomer (Ki = 105 nM).[19]
Bioisosteric Replacement: Evolving the Scaffold
Bioisosterism is a strategy used to replace one functional group (or scaffold) with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[11] The piperidine ring is often a target for such replacement to overcome challenges like metabolic instability or to explore novel chemical space.
-
Spirocyclic Scaffolds: A prominent trend is the replacement of the piperidine ring with rigid, spirocyclic systems like 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane.[20][21] These bioisosteres can mimic the three-dimensional exit vectors of a substituted piperidine while offering improved metabolic stability and altered lipophilicity.[20][21] This rigidification can also reduce off-target toxicity by locking the molecule out of undesirable conformations.[11]
Caption: The concept of replacing a piperidine scaffold with a spirocyclic bioisostere.
Conclusion
The piperidine scaffold is a privileged and enduring structural motif in medicinal chemistry, a status earned through its unparalleled combination of conformational rigidity, physicochemical versatility, and synthetic accessibility.[3] From its fundamental role in positioning functional groups for optimal target engagement to its advanced application in chiral drugs and bioisosteric design, the piperidine ring provides a robust foundation for the development of novel therapeutics. The continued exploration of its synthesis and application ensures that this simple heterocycle will remain a central element in the drug discovery toolkit for the foreseeable future, enabling scientists to tackle a wide range of diseases.[5][22]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][13][23]
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Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link][12]
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Wang, R. et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link][18]
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Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link][23]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link][24]
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Taylor & Francis Online. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Taylor & Francis Online. [Link][22]
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Wiley Online Library. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link][7]
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An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and its Relation to the Selective GIRK Channel Activator, ML297
Introduction
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the mechanism of action of compounds related to the 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold, with a primary focus on the well-characterized and potent G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297. While this compound represents a key structural motif, it is within the context of the urea-based compound ML297 (also known as VU0456810) that its significant pharmacological activity has been elucidated. This guide will delve into the nuanced mechanism of ML297, from its direct interaction with the GIRK channel to the downstream physiological consequences, providing a robust framework for future research and development.
Core Mechanism of Action: Selective Activation of GIRK1-Containing Channels
The primary molecular target of ML297 is the G-protein-gated inwardly rectifying potassium (GIRK) channel, a critical regulator of neuronal excitability and cardiac rhythm.[1][2][3] GIRK channels are tetramers composed of combinations of four different subunits (GIRK1-4) and are traditionally activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).[1][4] This activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability.
ML297 distinguishes itself by acting as a direct activator of GIRK channels, bypassing the need for GPCR stimulation and subsequent G-protein activation.[1][4][5] This G-protein-independent mechanism offers a more direct and potentially more targeted modulation of cellular excitability.
Subunit Selectivity: A Key Feature
A crucial aspect of ML297's pharmacological profile is its pronounced selectivity for GIRK channels that contain the GIRK1 subunit.[1][4] It potently activates heteromeric GIRK1/2, GIRK1/3, and GIRK1/4 channels, while being inactive on channels that do not contain the GIRK1 subunit, such as homomeric GIRK2 and heteromeric GIRK2/3 channels.[6][7] This selectivity is critical, as the subunit composition of GIRK channels varies across different tissues, allowing for targeted therapeutic effects. For instance, the GIRK1/2 heteromer is the most abundant in the central nervous system, while the GIRK1/4 combination is predominantly found in the heart.[8]
The Molecular Basis of Selectivity and Activation
The selective action of ML297 on GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit:
These residues are unique to the GIRK1 subunit and are both necessary and sufficient for ML297-mediated channel activation.[4][9] It is hypothesized that these residues form a binding pocket for ML297, leading to a conformational change that opens the channel pore.[9]
The Role of PIP2 in ML297-Mediated Activation
While ML297's activation of GIRK channels is independent of G-proteins, it shares a common requirement with the canonical G-protein-mediated pathway: the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][9] PIP2 is a membrane phospholipid that is essential for the activity of all inwardly rectifying potassium channels. It is believed to stabilize the open state of the channel. The activation of GIRK channels by ML297 is dependent on the presence of PIP2, suggesting that ML297 may enhance the interaction between the channel and PIP2 or induce a conformational change that is permissive for PIP2-dependent gating.[9][10][11]
Quantitative Analysis of ML297 Activity
The potency of ML297 has been quantified in various in vitro systems, providing a clear picture of its activity profile.
| GIRK Subunit Composition | Assay Type | EC50 (nM) | Reference(s) |
| GIRK1/2 | Thallium Flux | ~160 | [1][6] |
| GIRK1/2 | Electrophysiology | 233 ± 38 | [9][12] |
| GIRK1/4 | Thallium Flux | ~1800 (1.8 µM) | |
| GIRK1/3 | Thallium Flux | ~914 | [7][13][14] |
| GIRK2 | Thallium Flux / Electrophysiology | Inactive | [1][7] |
| GIRK2/3 | Thallium Flux / Electrophysiology | Inactive | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
GIRK Channel Activation Pathways
Caption: Canonical vs. ML297 GIRK activation pathways.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Generalized workflow for whole-cell patch-clamp recording.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring ML297 Activity
This protocol describes the methodology for assessing the effect of ML297 on GIRK channel currents in a heterologous expression system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).
- Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
- Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, healthy cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -80 mV.
- Record baseline currents.
- Apply ML297 at various concentrations via a perfusion system.
- Record the resulting outward potassium currents.
4. Data Analysis:
- Measure the peak current amplitude at each ML297 concentration.
- Construct a dose-response curve by plotting the normalized current against the logarithm of the ML297 concentration.
- Fit the data to a sigmoidal function to determine the EC50 value.
Thallium Flux Assay for High-Throughput Screening of GIRK Channel Activators
This assay provides a high-throughput method to screen for GIRK channel activators by measuring the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.
1. Cell Preparation:
- Seed HEK293 cells expressing the target GIRK channels in 384-well black-walled, clear-bottom plates and culture overnight.
2. Reagents:
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Thallium-sensitive fluorescent dye (e.g., Thallos-AM).
- Pluronic F-127.
- Stimulus buffer containing Tl₂SO₄.
- ML297 dissolved in DMSO.
3. Assay Procedure:
- Wash the cells with assay buffer.
- Load the cells with the thallium-sensitive dye and Pluronic F-127 in assay buffer and incubate for approximately 1 hour at room temperature.
- Wash the cells to remove excess dye.
- Add ML297 at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).
- Place the plate in a fluorescent plate reader.
- Record baseline fluorescence, then add the thallium-containing stimulus buffer.
- Continue to record the fluorescence intensity over time.
4. Data Analysis:
- The rate of fluorescence increase is proportional to the rate of Tl⁺ influx and, therefore, GIRK channel activity.
- Plot the rate of fluorescence change against the ML297 concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Pharmacological Effects
The direct activation of GIRK channels by ML297 translates to significant physiological effects in vivo. Its ability to reduce neuronal excitability has been demonstrated in preclinical models of:
-
Epilepsy: ML297 exhibits potent anticonvulsant properties in both chemically induced (e.g., pentylenetetrazol) and maximal electroshock seizure models in mice.[1][3]
-
Anxiety: ML297 has been shown to have anxiolytic effects in animal models without the sedative or addictive liabilities associated with other anxiolytics.[4][9]
Importantly, the anxiolytic effects of ML297 are absent in mice lacking the GIRK1 subunit, providing strong in vivo evidence for its mechanism of action.[4][9]
Synthesis and the Role of the Piperidinol Scaffold
The synthesis of ML297 involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,4-difluorophenylisocyanate.[7] While the final ML297 molecule is a urea derivative, the broader class of piperidinol-containing compounds, such as this compound, are crucial intermediates in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system. The trifluoromethylphenyl and chlorophenyl moieties are common features in CNS drug candidates, and the piperidinol core provides a versatile scaffold for further chemical modifications.
Conclusion
The compound ML297, which is structurally related to the this compound scaffold, represents a significant advancement in the pharmacological toolkit for studying GIRK channels. Its mechanism of action as a potent and selective direct activator of GIRK1-containing channels, independent of G-protein signaling but dependent on PIP2, offers a novel approach to modulating cellular excitability. The detailed understanding of its molecular interactions, supported by robust in vitro and in vivo data, provides a solid foundation for the development of a new class of therapeutics for neurological disorders such as epilepsy and anxiety. This guide has provided a comprehensive overview of the core principles of its action, empowering researchers and drug developers to further explore the therapeutic potential of this important class of molecules.
References
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Wydeven, N., Marron Fernandez de Velasco, E., Du, Y., Benneyworth, M. A., Hearing, M. C., Fischer, R. A., ... & Wickman, K. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(29), 10755-10760. [Link]
-
Kaufmann, K. W., Romaine, I. M., Days, E. L., Pascual, L. N., Long, M. A., Lip-Sze, L., ... & Weaver, C. D. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS chemical neuroscience, 4(9), 1278-1286. [Link]
-
Wydeven, N., Marron Fernandez de Velasco, E., Du, Y., Benneyworth, M. A., Hearing, M. C., Fischer, R. A., ... & Wickman, K. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. PNAS, 111(29), 10755-10760. [Link]
-
Vanderbilt University Center for Technology Transfer & Commercialization. (n.d.). Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. Retrieved from [Link]
-
Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. PubMed. [Link]
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Bodhinathan, K., & Slesinger, P. A. (2014). Identification of a G-protein-independent activator of GIRK channels. Neuron, 84(4), 834-847. [Link]
-
Douthit, M. K., et al. (2018). The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents. Journal of Biological Chemistry, 293(45), 17456-17467. [Link]
-
Immune System Research. (2020, February 15). ML 297 is a Selective GIRK Potassium Channel Activator with Antiepileptic Properties. Retrieved from [Link]
-
ResearchGate. (2014). Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. [Link]
-
Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience. [Link]
-
Kimura, M., Shiokawa, H., Karashima, Y., Sumie, M., Hoka, S., & Yamaura, K. (2020). Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord. PloS one, 15(9), e0238799. [Link]
-
Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. PubMed. [Link]
-
Kimura, M., et al. (2020). Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord. PLOS ONE. [Link]
-
Semantic Scholar. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. [Link]
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National Center for Biotechnology Information. (n.d.). Figure 1, Synthesis of ML297 - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. [Link]
-
Linder, M. D., Kise, Y., & MacKinnon, R. (2020). Cryo-EM analysis of PIP2 regulation in mammalian GIRK channels. eLife, 9, e60591. [Link]
-
Wang, S., et al. (2016). Oxidation Driven Reversal of PIP2-dependent Gating in GIRK2 Channels. Scientific reports, 6, 28075. [Link]
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Bukiya, A., & Rosenhouse-Dantsker, A. (2017). Structural insights into GIRK2 channel modulation by cholesterol and PIP2. Channels, 11(6), 564-572. [Link]
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Cui, M., et al. (2022). A novel small-molecule selective activator of homomeric GIRK4 channels. Journal of Biological Chemistry, 298(6), 102009. [Link]
-
Linder, M. D., Kise, Y., & MacKinnon, R. (2020). Cryo-EM analysis of PIP2 regulation in mammalian GIRK channels. eLife. [Link]
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Spectroscopic Characterization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. While experimental spectra for this specific molecule are not widely available in public databases, this document, intended for researchers, scientists, and drug development professionals, will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. This guide will also draw upon data from analogous structures to provide a robust framework for its characterization.
Introduction: The Significance of this compound
This compound, with the CAS number 219904-50-2, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, including the piperidine ring and the substituted phenyl group, are common in a variety of biologically active molecules. The piperidine moiety is a prevalent scaffold in many pharmaceuticals, and the 4-chloro-3-(trifluoromethyl)phenyl group can impart specific electronic and lipophilic properties that are crucial for drug-receptor interactions.
Accurate structural elucidation and purity assessment are paramount in the drug development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide a comprehensive overview of the expected spectroscopic signature of this molecule, offering insights into the underlying principles of these analytical methods and their application in characterizing complex organic molecules.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The predicted spectroscopic data are based on the analysis of its functional groups and the electronic environment of each atom.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Methodology Insight: ¹H NMR spectra are typically acquired on a high-field spectrometer (e.g., 300-600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH).
Expected ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.1 | d | 1H | Ar-H | Aromatic proton ortho to the CF₃ group, deshielded by its electron-withdrawing effect. |
| ~ 7.5 - 7.7 | dd | 1H | Ar-H | Aromatic proton meta to the CF₃ group and ortho to the Cl atom. |
| ~ 7.3 - 7.5 | d | 1H | Ar-H | Aromatic proton para to the CF₃ group and meta to the Cl atom. |
| ~ 3.0 - 3.2 | m | 4H | -CH₂- (piperidine) | Protons on the carbons adjacent to the nitrogen atom in the piperidine ring. |
| ~ 1.8 - 2.0 | m | 4H | -CH₂- (piperidine) | Protons on the carbons beta to the nitrogen atom in the piperidine ring. |
| variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
| variable | br s | 1H | -NH | The chemical shift of the amine proton is also variable and depends on the solvent and concentration. |
¹³C NMR Spectroscopy
Methodology Insight: ¹³C NMR spectra are acquired on the same spectrometer as ¹H NMR, but over a wider spectral width. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Expected ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | Ar-C | Quaternary aromatic carbon attached to the piperidine ring. |
| ~ 130 - 135 | Ar-C | Aromatic carbon bearing the chlorine atom. |
| ~ 125 - 130 (q) | Ar-C | Aromatic carbon bearing the trifluoromethyl group, split into a quartet by the fluorine atoms. |
| ~ 120 - 130 | Ar-CH | Aromatic methine carbons. |
| ~ 122 (q, J ≈ 270 Hz) | -CF₃ | Carbon of the trifluoromethyl group, exhibiting a large coupling constant with the fluorine atoms. |
| ~ 70 | C-OH | Quaternary carbon of the piperidine ring attached to the hydroxyl group and the aromatic ring. |
| ~ 45 | -CH₂- (piperidine) | Carbons adjacent to the nitrogen atom in the piperidine ring. |
| ~ 35 | -CH₂- (piperidine) | Carbons beta to the nitrogen atom in the piperidine ring. |
Infrared (IR) Spectroscopy
Methodology Insight: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. Spectra are often recorded on solid samples using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
Expected IR Spectrum:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Broad | O-H stretch | Alcohol (-OH) |
| 3350 - 3250 | Medium | N-H stretch | Secondary Amine (-NH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (piperidine) |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1350 - 1100 | Strong | C-F stretch | Trifluoromethyl (-CF₃) |
| 1100 - 1000 | Strong | C-O stretch | Tertiary alcohol |
| 850 - 750 | Strong | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Methodology Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which would likely produce a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Expected Mass Spectrum (ESI+):
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ would be observed at m/z 280.06. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).
-
Fragmentation: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom. Common fragmentation pathways would involve the loss of small neutral molecules.
Figure 2: Predicted major fragmentation pathways for this compound in ESI-MS.
A significant fragment would likely arise from the loss of a water molecule from the protonated molecular ion, resulting in a peak at m/z 262. Further fragmentation of the piperidine ring could also occur, leading to a variety of smaller charged species. The cleavage of the bond between the piperidine and the phenyl ring could generate a stable aryl cation.
Data Summary
The following table summarizes the key predicted spectroscopic data for this compound.
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic signals in the range of δ 7.3-8.1 ppm; piperidine signals around δ 1.8-3.2 ppm; exchangeable -OH and -NH protons with variable shifts. |
| ¹³C NMR | Aromatic carbons between δ 120-145 ppm; characteristic quartet for the -CF₃ carbon around δ 122 ppm; piperidine carbons at δ 35 and 45 ppm; carbinol carbon around δ 70 ppm. |
| IR | Broad O-H stretch (~3300 cm⁻¹); N-H stretch (~3300 cm⁻¹); strong C-F stretches (~1350-1100 cm⁻¹); aromatic C=C stretches (~1600-1450 cm⁻¹). |
| MS (ESI+) | Protonated molecular ion [M+H]⁺ at m/z 280 with a characteristic chlorine isotope pattern; major fragment from loss of water at m/z 262. |
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures, researchers and scientists can more effectively characterize this important pharmaceutical intermediate, ensuring its identity, purity, and quality for use in drug discovery and development. The principles and methodologies outlined here serve as a valuable reference for the spectroscopic analysis of this and related compounds.
References
-
While specific experimental data for the title compound was not found in publicly accessible literature for direct citation, the principles and interpretations are based on established knowledge in the field of analytical chemistry.
-
Haider, S., Saify, Z. S., Mushtaq, N., & Siddiqui, F. (n.d.). Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. Research Square. Retrieved from [Link]
-
Foreword: The Piperidine Nucleus - A Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Substituted Piperidin-4-ol Compounds
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in modern pharmacology.[1][2] First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper, its true potential lay dormant for decades.[3][4] Today, this "privileged scaffold" is embedded in the chemical architecture of countless therapeutic agents, from anticancer and antipsychotic drugs to potent analgesics.[2][5] Its conformational flexibility, ability to modulate lipophilicity, and capacity to present substituents in precise three-dimensional orientations make it an invaluable tool for drug designers seeking to optimize interactions with biological targets.[5][6] This guide delves into the history of a particularly vital subclass: substituted piperidin-4-ol compounds, tracing their journey from early synthetic curiosities to central players in the development of modern pharmaceuticals.
Part 1: The Genesis of a Synthetic Revolution - A Departure from Morphine
For much of the early 20th century, the field of potent analgesics was dominated by modifications of natural opium alkaloids like morphine and codeine. While fruitful, this approach was constrained by the inherent complexity of the morphine scaffold. A paradigm shift occurred when German chemists, finding the morphine structure too cumbersome, turned their attention to simpler, fully synthetic frameworks.[7] This strategic pivot led them to focus on the piperidine ring as a core pharmacophore, culminating in the synthesis of meperidine (Pethidine) between 1914 and 1943.[7] This discovery was a watershed moment, proving that the potent analgesic effects of morphine were not inextricably linked to its complex polycyclic structure. The much simpler piperidine core was sufficient, opening the floodgates for synthetic opioid research and firmly establishing the piperidine ring as a critical building block in medicinal chemistry.
Part 2: The Rise of the 4-Piperidone Intermediate - A Gateway to Diversity
The true explosion in piperidine chemistry was unlocked by the development and utilization of piperidin-4-one as a versatile synthetic intermediate.[8][9] This ketone functionality at the 4-position provides a reactive handle for a vast array of chemical transformations, allowing for the introduction of diverse substituents crucial for modulating pharmacological activity. The reduction of the ketone to a hydroxyl group yields the core piperidin-4-ol structure, a key step in the synthesis of numerous biologically active molecules.
Early and still relevant methods for constructing the piperidin-4-one ring itself, such as the Mannich reaction, provided chemists with scalable access to this critical precursor.[8] This accessibility allowed for systematic exploration of structure-activity relationships (SAR), particularly in the burgeoning field of synthetic analgesics.
The Janssen Method: A Case Study in Synthetic Elegance
The work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s and 60s exemplifies the power of the 4-substituted piperidine scaffold. Their systematic approach led to the development of Fentanyl, a synthetic opioid approximately 50 to 100 times more potent than morphine.[10] The synthesis of Fentanyl is a masterclass in piperidine chemistry and highlights the centrality of piperidin-4-one precursors.
The classic "Janssen route" underscores the strategic importance of the 4-position. The synthesis relies on precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), both of which have since become controlled substances due to their use in illicit fentanyl manufacture.[11][12]
Caption: The Janssen synthesis pathway for Fentanyl.
This synthetic strategy, and others like it (e.g., the Siegfried route), cemented the 4-substituted piperidine framework as the dominant scaffold for potent opioid analgesics.[12] The illicit drug trade has also adapted, using alternative or protected precursors like 1-boc-4-AP (tert-Butyl 4-(phenylamino)piperidine-1-carboxylate) to circumvent controls, further highlighting the core's synthetic flexibility.[11][13][14]
Part 3: Modern Synthetic Methodologies - Precision and Stereocontrol
While early methods provided access to the piperidin-4-ol core, modern organic synthesis has focused on developing more efficient, modular, and stereoselective routes. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making stereocontrol a paramount concern.
A notable advancement is the gold-catalyzed cyclization of N-homopropargyl amides, which provides a direct and highly stereoselective one-pot synthesis of substituted piperidin-4-ols.[15] This method showcases the elegance and efficiency of modern catalytic processes.
Caption: Workflow for a modern stereoselective synthesis.
Experimental Protocol: Gold-Catalyzed Stereoselective Synthesis of Piperidin-4-ols
This protocol is based on the methodology developed by Zhang et al. and demonstrates a self-validating system where the reaction's progression can be monitored by standard analytical techniques (TLC, LC-MS).
Objective: To synthesize a substituted piperidin-4-ol from an N-homopropargyl amide in a one-pot, stereoselective manner.[15]
Materials:
-
N-homopropargyl amide (1.0 equiv)
-
[Au(PPh3)NTf2] (5 mol%)
-
Methanesulfonic acid (MsOH) (1.2 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular Sieves (MS), 4Å
-
Catecholborane (6.0 equiv)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-homopropargyl amide (1.0 equiv), [Au(PPh3)NTf2] (0.05 equiv), and molecular sieves.
-
Causality: The inert atmosphere and anhydrous solvent are critical to prevent quenching of the catalyst and reactive intermediates. Molecular sieves ensure the removal of trace water.
-
-
Cyclization: Add anhydrous CH2Cl2 and stir the mixture. Add MsOH (1.2 equiv) and stir at room temperature for 1 hour.
-
Causality: The gold(I) complex catalyzes the cyclization of the amide onto the alkyne. MsOH acts as a co-catalyst, activating the alkyne for nucleophilic attack. The progress is monitored by TLC until the starting material is consumed.
-
-
Reduction Sequence: Cool the reaction mixture. Slowly add catecholborane (6.0 equiv).
-
Causality: Catecholborane is a chemoselective reducing agent that first reduces the initial cyclized intermediate. This is followed by a spontaneous Ferrier rearrangement and a subsequent second reduction by the excess catecholborane to yield the final piperidin-4-ol product.[15]
-
-
Workup and Purification: Upon completion, quench the reaction carefully with a suitable solvent (e.g., methanol). Concentrate the mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Causality: Standard workup and purification protocols are used to isolate the desired product from the catalyst residue and any side products, ensuring high purity for subsequent applications.
-
Part 4: Pharmacological Diversification - Beyond Opioid Receptors
While the history of piperidin-4-ols is deeply intertwined with opioid research, the scaffold's utility extends far beyond analgesia.[16] By modifying the substituents at the N-1 and C-4 positions, researchers have developed compounds with a wide array of pharmacological activities.[8]
Caption: Diversification of the piperidin-4-ol scaffold.
The piperidin-4-one core has been identified as a versatile pharmacophore for developing agents with anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[8] Furthermore, novel piperidine derivatives have been designed as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological disorders.[17][18]
| Substitution Pattern | Compound Class | Primary Pharmacological Activity |
| N-Phenethyl, C4-Anilino-Acyl | 4-Anilinopiperidines | μ-Opioid Receptor Agonism (Analgesia)[7] |
| N-Substituted, C4-(3-hydroxyphenyl) | Phenylpiperidines | Opioid Receptor Antagonism |
| N-Benzyl, C4-Acylpiperazine | Benzylpiperidines | Sigma-1 Receptor Agonism |
| 3,5-Bis(benzylidene) | Curcumin Mimics | Antiproliferative / Anticancer[19][20] |
| Various N-1, C-4 substitutions | Heterocyclic Derivatives | Anti-HIV, Antibacterial, Anticonvulsant[8] |
Table 1: Summary of Pharmacological Activities of Piperidin-4-ol/one Derivatives.
Conclusion and Future Outlook
The journey of substituted piperidin-4-ol compounds from their conceptual origins as simplified morphine mimics to their current status as a ubiquitous scaffold in drug discovery is a testament to the power of synthetic chemistry. The initial breakthrough by German scientists, who dared to move beyond natural product modification, paved the way for the golden age of synthetic opioid development led by pioneers like Paul Janssen.[7] Today, with the advent of powerful catalytic and stereoselective synthetic methods, chemists can now sculpt the piperidine-4-ol core with unprecedented precision.[15] This allows for the fine-tuning of pharmacological properties, enabling the development of not only safer analgesics but also novel therapeutics for cancer, CNS disorders, and infectious diseases.[5][8] The history of the piperidin-4-ol scaffold is a compelling narrative of how a simple chemical structure, when strategically exploited, can become a foundation for decades of life-saving innovation.
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- Cui, L., Li, C., & Zhang, L. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- UNODC. (2022, April). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
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- Gaur, R., et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(9), 1389-1399.
- U.S. Drug Enforcement Administration. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA.gov.
- Drug Enforcement Administration. (2020, April 15). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register, 85(73), 20822-20828.
- Center for Forensic Science Research & Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. CFSRE.
- Drug Enforcement Administration. (2021). Precursor Chemical Trends. DEA.gov.
- Zimmerman, D. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(3), 105-109.
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- Abuelizz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31225-31253.
- Wikipedia contributors. (2024). SR-17018. Wikipedia.
- Le, T. M., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2567.
- Tucci, P., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10(1), 1-14.
- Remko, M., & Ripper, D. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116857.
- Rekka, E., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-137.
- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
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Topic: Potential Therapeutic Targets for 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical guide for the identification and validation of potential therapeutic targets for the novel chemical entity, 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. As this compound is not extensively characterized in publicly available literature, this guide outlines a hypothesis-driven strategy, grounded in established pharmacological principles and drug discovery workflows. We will dissect the molecule's structural features to postulate potential target classes, detail a multi-tiered experimental plan for target deconvolution—from broad screening to specific mechanism of action studies—and provide actionable protocols for key validation assays. This guide is designed to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this and other novel small molecules.
Structural and Physicochemical Analysis of the Lead Compound
The initial step in characterizing a novel compound involves a thorough analysis of its chemical structure to inform hypothesis generation. The molecule, this compound, possesses distinct structural motifs that are prevalent in known bioactive agents.
-
4-Arylpiperidin-4-ol Core: This scaffold is a well-known privileged structure in medicinal chemistry. The piperidine ring provides a basic nitrogen center, which is often crucial for interaction with biological targets, while the tertiary alcohol can act as a hydrogen bond donor or acceptor.
-
4-Chloro-3-(trifluoromethyl)phenyl Group: This substituted aromatic ring is a common feature in modern pharmaceuticals. The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can enhance metabolic stability and improve membrane permeability. The chlorine atom further modulates the electronic properties and lipophilicity of the molecule.
Based on these features, we can generate initial hypotheses about its physicochemical properties, which are critical for predicting its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | ~309.7 | Falls within the typical range for small molecule drugs, suggesting good potential for oral bioavailability (Lipinski's Rule). |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but may require monitoring for off-target effects. |
| pKa (Basic) | ~8.5 - 9.5 | The piperidine nitrogen is predicted to be basic, meaning it will be protonated at physiological pH, which can influence solubility and target binding. |
| Hydrogen Bond Donors/Acceptors | 2 / 4 | Meets typical criteria for drug-like molecules, influencing solubility and binding affinity. |
Hypothesis Generation: Potential Target Classes from Structural Analogs
The structural similarity of our lead compound to known drugs provides a logical starting point for identifying potential targets. The 4-arylpiperidin-4-ol scaffold is notably present in several classes of CNS-active agents.
-
Opioid Receptors: The structure bears a resemblance to the core of certain opioid analgesics. For instance, the nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, is a target for compounds with a piperidin-4-ol core and is implicated in pain, anxiety, and depression.
-
Ion Channels: Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical targets for analgesics. Modulators of these channels often contain substituted aromatic rings capable of fitting into the channel pore.
-
Monoamine Transporters: The piperidine scaffold is a classic feature of compounds that target the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), which are key targets for antidepressants and stimulants.
-
Sigma Receptors: These enigmatic receptors are known to bind a wide variety of piperidine-containing compounds and are implicated in neuropsychiatric disorders and cancer.
Given these possibilities, a logical first step is to screen the compound against a panel of these and other common biological targets.
A Multi-Tiered Strategy for Target Identification and Validation
We propose a systematic workflow to move from a broad, unbiased screen to a specific, high-confidence target validation. This approach maximizes resource efficiency and minimizes the risk of pursuing false positives.
Caption: Workflow for Target Identification and Validation.
Tier 1: Broad-Panel Off-Target and Safety Screening
The most prudent initial step is to perform a broad in vitro pharmacology screen.[1][2][3][4] This is a hypothesis-generating, de-risking process that profiles the compound against a panel of 40-100 known receptors, ion channels, transporters, and enzymes associated with clinical adverse drug reactions.[1][2]
Rationale: Before investing significant resources in a specific target, it is critical to understand the compound's promiscuity. A "clean" hit on a single target is rare; more often, a compound will show activity at several sites. This screen provides a comprehensive view of the compound's bioactivity, flagging potential safety liabilities early and potentially uncovering unexpected therapeutic targets.[2]
Experimental Choice: Commercial services (e.g., Eurofins SafetyScreen™, WuXi AppTec Safety Panel, Reaction Biology InVEST) offer standardized, cost-effective panels for this purpose.[1][2][4] A typical concentration for this initial screen is 10 µM. Hits are generally defined as >50% inhibition or stimulation at this concentration.
Tier 2: Hit Confirmation and Affinity Determination
Any primary "hits" identified in Tier 1 must be rigorously confirmed using orthogonal, quantitative methods. The goal is to verify the interaction and accurately measure the compound's binding affinity (Kd) or inhibitory constant (Ki).
Rationale: The primary screen is often a single-point concentration assay. It is essential to confirm that the observed activity is real, concentration-dependent, and not an artifact of the assay technology. Biophysical methods provide direct evidence of binding and yield quantitative affinity data crucial for establishing a structure-activity relationship (SAR).
Experimental Choice: Surface Plasmon Resonance (SPR) SPR is a powerful, label-free technology for measuring real-time biomolecular interactions.[5][6][7][8] It provides detailed kinetic data (association and dissociation rates) in addition to affinity.[8]
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared (e.g., by blocking with ethanolamine) to enable reference subtraction.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span a range from ~0.1x to 100x the expected Kd (e.g., 1 nM to 10 µM).
-
Binding Measurement: Inject the compound solutions over the target and control flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the change in response units (RU) over time, including an association phase and a dissociation phase with running buffer.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a brief pulse of low pH glycine or high salt) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Double-reference subtract the data by subtracting the signal from the control flow cell and from a buffer-only (blank) injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
| Compound | Target X (Kd, nM) | Target Y (Kd, nM) | Selectivity (X vs Y) |
| 4-(4-..phenyl)piperidin-4-ol | 85 | 1,200 | ~14-fold |
| Reference Compound | 15 | 1,500 | 100-fold |
Tier 3: Functional Validation and Mechanism of Action (MoA)
Confirming that the compound binds to a target is insufficient; one must demonstrate that this binding event translates into a functional cellular response. This step validates the target and elucidates the compound's mechanism of action (MoA).
Rationale: A compound can bind to a target without modulating its function (e.g., binding to an allosteric site with no effect). A functional assay is required to determine if the compound acts as an agonist (activates), antagonist (blocks), or allosteric modulator.
Experimental Choice: Cell-Based cAMP Assay (for GPCRs) Many of the hypothesized targets (e.g., opioid, adrenergic receptors) are G-protein coupled receptors (GPCRs) that signal via the second messenger cyclic AMP (cAMP).[9][10] Measuring changes in intracellular cAMP is a robust method to quantify the functional activity of Gs- or Gi-coupled receptors.[10][11]
-
Cell Culture: Culture cells stably expressing the target Gi-coupled receptor (e.g., HEK293-hOPRM1) to ~80% confluency.
-
Cell Plating: Harvest and plate cells into a 384-well assay plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound. For antagonist mode, also prepare a solution of a known agonist at its EC80 concentration.
-
Assay Procedure (Antagonist Mode):
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Add the agonist (e.g., DAMGO for the mu-opioid receptor) mixed with a phosphodiesterase inhibitor like IBMX and the Gs-activator Forskolin. Forskolin is used to stimulate cAMP production, which is then inhibited by the activated Gi pathway.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's protocol.[12]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
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An In Silico E-E-A-T Framework for the Comprehensive Property Prediction of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Executive Summary
In the landscape of modern drug discovery and development, the early-stage evaluation of a compound's pharmacokinetic and toxicological profile is paramount to de-risking assets and reducing late-stage failures.[1] In silico computational models provide a rapid, cost-effective, and increasingly accurate means to predict these critical properties before significant resources are invested in synthesis and experimental testing.[2][3] This technical guide presents a comprehensive framework for the in silico characterization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (CAS: 21928-50-7), a key chemical intermediate used in the synthesis of neuroleptic agents like penfluridol.[4][5] By leveraging a suite of validated computational tools, we will predict its core physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME) profile, and key toxicity endpoints. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just predicted data, but also the scientific rationale behind the selection of methodologies and the interpretation of results.
Introduction: The Imperative of Predictive Modeling
The Role of In Silico Prediction in Modern Drug Discovery
The journey of a new molecular entity from concept to clinic is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADME) or toxicity profiles.[1] The ability to computationally forecast these properties allows scientists to prioritize compounds with a higher probability of success, optimize lead candidates by fine-tuning their structures to improve drug-like characteristics, and identify potential safety liabilities at the earliest possible stage.[2] This "fail fast, fail cheap" paradigm, enabled by robust in silico tools, is now an indispensable part of the drug design process.[3][6][7]
Target Molecule: this compound
The subject of this guide, this compound, is a substituted piperidinol derivative.[4][8] Its chemical structure, featuring a piperidine core, a halogenated and trifluoromethyl-substituted phenyl ring, and a hydroxyl group, suggests a molecular architecture with potential biological activity. It is primarily recognized as a crucial building block in the synthesis of penfluridol, a long-acting antipsychotic medication.[5] Understanding its intrinsic properties is essential not only for optimizing its synthesis and handling but also for exploring its potential as a scaffold for novel therapeutic agents.
Chemical Identity:
-
IUPAC Name: 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
-
CAS Number: 21928-50-7[4]
-
Molecular Formula: C12H13ClF3NO[8]
-
Molecular Weight: 279.69 g/mol [4]
-
SMILES: C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O[9]
Rationale and Objectives
The objective of this guide is to construct a comprehensive, predictive profile of this compound using established in silico methodologies. We will follow a logical workflow, beginning with foundational physicochemical properties and progressing to complex ADME and toxicity predictions. Each step will be detailed with a self-validating protocol, explaining the causality behind the chosen predictive models and providing a clear interpretation of the resulting data.
Caption: Overall workflow for the in silico property prediction of the target molecule.
Foundational Physicochemical Properties Prediction
Causality: Why Physicochemical Properties Matter
Physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) are the bedrock upon which a molecule's pharmacokinetic behavior is built. They govern how a compound is absorbed, how it distributes within the body, and how it is cleared. For instance, logP is a critical determinant of a molecule's ability to cross biological membranes, while solubility directly impacts its bioavailability. Predicting these properties is the logical first step in any characterization effort.
Experimental Protocol: Physicochemical Property Prediction
This protocol outlines the use of a web-based prediction tool. For this guide, we will use the SwissADME web server as a representative example due to its widespread use and validation in the academic community.[10] Commercial packages like ACD/Labs Percepta or ADMET Predictor® offer more extensive and often more accurate models.[11][12][13]
-
Navigate to the Tool: Access a reliable, free online prediction server such as SwissADME.
-
Input Structure: Provide the molecular structure. The most common and reliable method is to input the SMILES string: C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O.
-
Initiate Calculation: Execute the prediction algorithm. These tools typically use a combination of fragment-based and topological methods to calculate properties.
-
Data Collection: Record the predicted values for key physicochemical descriptors from the output page.
-
Cross-Validation (Optional but Recommended): For enhanced trustworthiness, repeat the prediction using a second tool, such as pkCSM or ADMETlab 2.0, to compare and build confidence in the predicted values.[2][14]
Predicted Data Summary: Physicochemical Profile
| Property | Predicted Value | Significance |
| Molecular Weight | 279.69 g/mol | Within the typical range for small molecule drugs (Lipinski's Rule of Five: <500). |
| logP (Lipophilicity) | 2.85 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |
| logS (Aqueous Solubility) | -3.50 | Predicts moderate to low aqueous solubility. |
| pKa (Basic) | 8.90 | The piperidine nitrogen is predicted to be basic, meaning the molecule will be protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). |
| Number of Rotatable Bonds | 1 | Low conformational flexibility, which is often favorable for binding affinity. |
| Hydrogen Bond Donors | 2 | Within Lipinski's guidelines (≤5). |
| Hydrogen Bond Acceptors | 2 | Within Lipinski's guidelines (≤10). |
Pharmacokinetic (ADME) Profile Prediction
The ADME Paradigm: A Molecule's Journey Through the Body
ADME describes the disposition of a drug in an organism and is a cornerstone of pharmacology.[2] Predicting these properties in silico helps to anticipate a compound's bioavailability, half-life, and potential for accumulation. Models for ADME prediction are often built from large datasets of experimental results and utilize machine learning or graph-based signatures to make their estimations.[2][6][15]
Caption: The sequential and interconnected processes of ADME.
Experimental Protocol: ADME Prediction
This protocol utilizes the ADMETlab 2.0 or ADMET-AI web server, which provides a comprehensive suite of ADME predictions.[14][15]
-
Access the Server: Navigate to the chosen ADME prediction platform.
-
Input Molecule: Draw the structure or input the SMILES string (C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O).
-
Select Predictions: Ensure all relevant ADME endpoints are selected for calculation (e.g., Human Intestinal Absorption, Caco-2 Permeability, BBB Penetration, CYP450 substrate/inhibitor models).
-
Run Prediction: Submit the job for calculation.
-
Tabulate Results: Systematically collect the output data, which is often presented as a probability or a classified result (e.g., Yes/No).
Predicted Data Summary: ADME Profile
| Parameter | Category | Predicted Outcome | Interpretation & Rationale |
| Human Intestinal Absorption (HIA) | Absorption | High probability | The molecule's favorable physicochemical properties (logP, TPSA) suggest it is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Absorption | High probability | This model simulates absorption across the gut wall. A high predicted permeability further supports good oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Yes (Probable) | The moderate lipophilicity and TPSA below 90 Ų suggest the compound may cross the BBB, a critical consideration for CNS-acting drugs or for avoiding CNS side effects.[6] |
| P-glycoprotein (P-gp) Substrate | Distribution | No | Not being a substrate for this major efflux pump is favorable, as it reduces the likelihood of being actively removed from target tissues like the brain. |
| CYP2D6 Inhibitor | Metabolism | Yes (Probable) | Prediction suggests potential inhibition of this major drug-metabolizing enzyme, indicating a risk for drug-drug interactions.[16] Experimental validation is crucial. |
| CYP3A4 Inhibitor | Metabolism | Yes (Probable) | Similar to CYP2D6, potential inhibition of CYP3A4 is a significant flag for drug-drug interaction risk that must be investigated. |
| Renal Organic Cation Transporter (OCT2) Substrate | Excretion | No | Suggests that active renal secretion via this transporter is not a primary route of elimination. |
Toxicity (Tox) Endpoint Prediction
Causality: The Critical Need for Early Safety Assessment
Unforeseen toxicity is a primary cause of drug candidate failure in late-stage development.[1][2] In silico toxicology models screen for common liabilities, such as cardiotoxicity (hERG inhibition) and mutagenicity (AMES test), allowing for the early deselection of problematic compounds or their redesign to mitigate risk.
Experimental Protocol: Toxicity Prediction
This protocol outlines the use of a specialized toxicity prediction server like ProTox-II or the toxicity modules within comprehensive platforms like ADMET Predictor®.[11]
-
Access Server: Navigate to the chosen toxicity prediction platform.
-
Input Structure: Submit the molecule using its SMILES string.
-
Select Endpoints: Choose key toxicity endpoints for prediction, including hERG inhibition, AMES mutagenicity, and hepatotoxicity.
-
Execute and Collect: Run the prediction and carefully record the predicted outcomes, which are typically given as a probability and a classification (e.g., active/inactive, toxic/non-toxic).
Predicted Data Summary: Toxicity Profile
| Endpoint | Predicted Outcome | Confidence | Interpretation & Rationale |
| hERG Inhibition | Active (Blocker) | High | The presence of a basic nitrogen and a lipophilic aromatic group is a common structural alert for hERG channel blockers. This is a significant cardiotoxicity risk that requires experimental confirmation.[6][16] |
| AMES Mutagenicity | Inactive | High | The structure does not contain common structural alerts for DNA reactivity, suggesting a low probability of being mutagenic. |
| Hepatotoxicity (DILI) | Inactive | Moderate | The model predicts a low likelihood of causing Drug-Induced Liver Injury (DILI). However, in silico DILI models are complex, and this prediction should be viewed with caution. |
| LD50 (Rat, acute oral) | Class IV (300-2000 mg/kg) | Moderate | Predicts slight toxicity, falling into GHS Category 4. |
Synthesis and Interpretation: A Holistic View
Consolidating the In Silico Data
The collective in silico data paints a multi-faceted picture of this compound. The molecule exhibits promising "drug-like" physicochemical properties and a high probability of good oral absorption. However, this positive profile is tempered by significant potential liabilities.
Assets:
-
Adherence to Lipinski's Rule of Five, indicating good drug-likeness.
-
Predicted high intestinal absorption and cell permeability.
-
Low structural flexibility.
-
Low predicted mutagenicity and hepatotoxicity.
Liabilities:
-
Significant hERG Inhibition Risk: This is the most critical predicted liability, suggesting a high potential for cardiotoxicity.
-
CYP450 Inhibition: The predicted inhibition of both CYP2D6 and CYP3A4 raises a strong possibility of drug-drug interactions.
-
BBB Penetration: This can be an asset for a CNS-targeted drug but a liability if CNS side effects are undesirable.
Conclusion and Recommendations
Based on this comprehensive in silico assessment, this compound is a molecule with a mixed profile. While its scaffold possesses favorable absorption characteristics, the predicted risks of cardiotoxicity (hERG) and metabolic drug-drug interactions (CYP inhibition) are substantial.
Forward-Looking Recommendations:
-
Experimental Validation: The highest priority is to experimentally validate the predicted hERG inhibition using an in vitro patch-clamp assay. The CYP inhibition predictions should also be confirmed with microsomal assays.
-
Structural Modification: If the scaffold is to be pursued for new therapeutic agents, medicinal chemistry efforts should focus on mitigating the identified liabilities. This could involve modifications to reduce the basicity of the piperidine nitrogen or alter the lipophilic aromatic portion to decrease affinity for the hERG channel and CYP enzymes, while preserving desired activity.
This guide demonstrates the power of a structured in silico approach to rapidly build a detailed, actionable profile of a chemical entity, enabling more informed, data-driven decisions in the drug discovery process.
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Methodological & Application
Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The described method is designed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide, from the foundational principles of method development to the specifics of execution and validation, grounded in established scientific principles and regulatory guidelines.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and stability are paramount to ensuring the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its characterization. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.
This document outlines a stability-indicating RP-HPLC method, which is capable of separating the main analyte from its potential degradation products. The development of such a method is a crucial step in the drug development process, as it provides insights into the intrinsic stability of the molecule and helps to establish appropriate storage conditions and shelf-life.[1][2] The principles of forced degradation, as outlined in the ICH guidelines, are employed to generate potential degradants and demonstrate the specificity of the analytical procedure.[3]
Method Development Rationale
The development of this analytical method was guided by the physicochemical properties of this compound and established principles of reversed-phase chromatography.
-
Analyte Properties: The target molecule possesses a piperidinol ring, conferring some degree of polarity, and a substituted phenyl ring, which provides hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase HPLC.[4][5] The presence of a chromophore in the phenyl ring allows for UV detection.
-
Column Selection: A C18 stationary phase is chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds.[6] The hydrophobicity of the C18 ligand provides good retention for the analyte.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed to ensure the elution of the main peak with good symmetry and the separation of any potential impurities with different polarities. A phosphate buffer is used to control the pH of the mobile phase and ensure reproducible retention times.
-
Detection Wavelength: Based on the UV absorbance characteristics of the chlorophenyl moiety, a detection wavelength of 220 nm is selected to provide good sensitivity for the analyte.[6]
Experimental
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Analytical Workflow
The overall analytical workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: HPLC analytical workflow diagram.
Detailed Protocols
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before initiating any sample analysis, the suitability of the chromatographic system must be verified. This is performed by injecting the Standard Working Solution (100 µg/mL) in six replicates. The acceptance criteria for the system suitability are outlined in the table below, based on USP guidelines.[7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column in separating components. |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates the precision of the injection and the overall system. |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Indicates the stability of the pump and the mobile phase composition. |
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][9] The following validation parameters should be assessed:
Specificity (Stability-Indicating Nature)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[3][10]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products, and the peak purity of the analyte can be confirmed using a Diode Array Detector.
Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations. A minimum of five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL) should be prepared from the Standard Stock Solution. The calibration curve should be plotted as peak area versus concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method should be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the test concentration should be analyzed on the same day. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay should be performed on a different day, by a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
The system suitability parameters should be met under all varied conditions.
Method Validation Workflow
The logical flow for validating the analytical method is illustrated below.
Caption: Workflow for analytical method validation.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust analytical procedure for the determination of this compound. The method has been developed based on sound scientific principles and is designed to be validated according to ICH guidelines. Its stability-indicating nature makes it particularly suitable for quality control and stability studies in a pharmaceutical setting. Adherence to the detailed protocols and validation procedures outlined will ensure the generation of accurate and reproducible analytical data.
References
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
- Useni, B. A., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Pacific Journal of Tropical Biomedicine, 2(2), 157-162.
- Jain, R., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2946-2956.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Usami, Y., et al. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
- Park, J. Y., et al. (2011). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Archives of Pharmacal Research, 34(5), 823-829.
- United States Pharmacopeia. (n.d.).
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. National Institute of Standards and Technology. Retrieved from [Link]
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MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Analgesic Activity Screening of Piperidinol Analogues
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quest for novel, effective, and safer analgesics is a cornerstone of modern pharmacology. Piperidinol analogues have emerged as a promising class of compounds, with structural similarities to established opioids and other centrally acting analgesics.[1][2][3] This guide provides a comprehensive, in-depth framework for the systematic screening of piperidinol analogues to elucidate their analgesic potential. Moving beyond a mere recitation of steps, this document delves into the causal logic behind experimental choices, offering a self-validating system of protocols. We will explore a tiered screening cascade, beginning with high-throughput in vitro assays to establish receptor interaction and functional activity, followed by robust in vivo models to confirm analgesic efficacy and begin to profile the therapeutic window.
Introduction: The Rationale for a Tiered Screening Approach
The discovery of new analgesic drugs is a complex process that necessitates a systematic progression from broad initial screening to more detailed preclinical characterization.[4][5] A tiered, or hierarchical, screening approach is the most efficient and ethical strategy. It allows for the rapid elimination of inactive compounds and the prioritization of promising candidates, thereby conserving resources and minimizing the use of animals.
Our proposed cascade begins with in vitro assays to determine if the piperidinol analogues interact with key molecular targets associated with analgesia, most notably the opioid receptors. Compounds demonstrating favorable in vitro profiles then advance to in vivo models of nociception to assess their actual analgesic effects in a physiological context.
Figure 1: A generalized workflow for analgesic drug discovery.
In Vitro Screening: Establishing a Molecular Foothold
The initial phase of screening focuses on determining the molecular targets of the piperidinol analogues. Given their structural features, the primary hypothesis is often an interaction with the opioid receptor system.[2][6]
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound (the piperidinol analogue) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.[7][8][9]
Principle: The assay is based on the law of mass action. In a competitive binding experiment, the radiolabeled ligand and the unlabeled test compound compete for the same binding site on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50. The IC50 value can then be converted to an affinity constant (Ki), which is a measure of the drug's binding affinity for the receptor.
Protocol: Mu-Opioid Receptor (MOR) Binding Assay
-
Materials:
-
Membrane preparations from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).[9]
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[10]
-
Test Compounds: Piperidinol analogues dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand ([³H]DAMGO), and varying concentrations of the piperidinol analogue.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7][10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay: Assessing Functional Activity
While binding affinity is crucial, it does not provide information about the functional consequences of that binding. The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs), such as the opioid receptors.[11][12][13]
Principle: Upon agonist binding, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the associated G protein.[13] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[12][13] The amount of incorporated [³⁵S]GTPγS is directly proportional to the extent of receptor activation.[13] This allows for the differentiation of agonists (which stimulate binding), antagonists (which have no effect on their own but block agonist-stimulated binding), and inverse agonists (which decrease basal binding).[11][12]
Protocol: [³⁵S]GTPγS Binding Assay
-
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compounds: Piperidinol analogues.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Pre-incubate the membranes with the test compound in the assay buffer.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the piperidinol analogue.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
-
| Parameter | Description |
| Ki (nM) | The inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. |
| EC50 (nM) | The concentration of an agonist that produces 50% of the maximal response. A measure of potency. |
| Emax (%) | The maximum response produced by an agonist, relative to a standard full agonist. A measure of efficacy. |
| Table 1: Key parameters derived from in vitro assays. |
In Vivo Screening: From Molecular Interaction to Analgesic Effect
Compounds that demonstrate promising affinity and functional activity in vitro are advanced to in vivo models to assess their analgesic efficacy in a living organism. These models utilize different types of noxious stimuli to elicit pain-related behaviors.[14][15]
Figure 2: General experimental workflow for in vivo analgesic assays.
Thermal Nociception Models: Assessing Centrally-Mediated Analgesia
Thermal nociception models are particularly sensitive to centrally acting analgesics like opioids.[5][16] They measure the latency of an animal's response to a noxious heat stimulus.
The hot plate test is a classic method for evaluating thermal pain sensitivity.[16][17] The response—licking of the hind paws or jumping—is considered a supraspinally integrated response.[16][17]
Protocol: Hot Plate Test
-
Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.[18] A transparent cylinder is placed on the surface to confine the animal.
-
Animals: Mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency time for the first sign of nociception.
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[19]
-
Administer the piperidinol analogue, a vehicle control, or a standard drug (e.g., morphine).
-
Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (%MPE).
The tail-flick test is another widely used method for assessing thermal pain.[20] A focused beam of light is directed onto the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured.[20][21]
Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesiometer.
-
Animals: Mice or rats. The animals are typically placed in a restrainer.[22]
-
Procedure:
-
Acclimatize the animals to the restrainer before the experiment.[22]
-
Position the animal in the restrainer with its tail placed over the heat source.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail.[21]
-
Record the latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Administer the test compound, vehicle, or standard.
-
Measure the tail-flick latency at different time points post-administration.
-
-
Data Analysis: A significant increase in the tail-flick latency indicates analgesia.
| Analgesic | Hot Plate Latency (s) | Tail-Flick Latency (s) |
| Vehicle | 8.5 ± 1.2 | 2.8 ± 0.4 |
| Morphine (10 mg/kg) | 25.2 ± 3.5 | 8.9 ± 1.1 |
| Analogue X (20 mg/kg) | 18.7 ± 2.9 | 6.5 ± 0.8 |
| *p < 0.05 compared to vehicle | ||
| Table 2: Example data from thermal nociception assays. |
Chemical Nociception Models: Exploring Peripheral and Inflammatory Pain
Chemical nociception models involve the injection of an irritant substance to induce a pain-like response. These models are useful for evaluating both centrally and peripherally acting analgesics.[14]
The formalin test is a robust model that produces a biphasic pain response.[23][24] An injection of dilute formalin into the paw elicits an immediate, acute phase of nociceptive behavior (licking and biting the injected paw), followed by a quiescent period and then a prolonged, tonic late phase.[25][26]
-
Phase 1 (Early Phase): Lasts for about 5 minutes and is thought to be due to the direct activation of nociceptors.[23][25]
-
Phase 2 (Late Phase): Begins around 15-20 minutes post-injection and can last for 20-40 minutes. This phase is associated with an inflammatory response and central sensitization in the spinal cord.[23][24][25]
Protocol: Formalin Test
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatize the animal in an observation chamber.
-
Pre-treat the animals with the piperidinol analogue, vehicle, or a standard drug.
-
Inject a small volume (e.g., 20 µl) of dilute formalin (e.g., 1-5%) into the plantar surface of a hind paw.[24][25]
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during Phase 1 (0-5 minutes) and Phase 2 (e.g., 20-40 minutes).[26]
-
-
Data Analysis: The analgesic effect is determined by a reduction in the time spent licking/biting in either or both phases compared to the vehicle control group. Centrally acting analgesics like morphine typically inhibit both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit Phase 2.[5][25]
Conclusion and Future Directions
The systematic application of this tiered screening cascade, from in vitro receptor binding and functional assays to in vivo models of thermal and chemical nociception, provides a robust framework for identifying and characterizing the analgesic potential of novel piperidinol analogues. Promising candidates identified through this process can then be advanced to more complex models of chronic and neuropathic pain, as well as comprehensive safety and pharmacokinetic studies, to fully delineate their therapeutic potential.
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- 26. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: The Strategic Utility of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol in Modern Synthetic Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, embedded in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a range of biological receptors. Within this class, 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol emerges as a synthetic intermediate of significant strategic value. Its structure, featuring a tertiary alcohol and a uniquely substituted aromatic ring, provides a versatile platform for the synthesis of complex molecules, particularly in the realm of central nervous system (CNS) agents and analgesics.[1][2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate. We will delve into its synthesis, key downstream reactions, and provide detailed, field-tested protocols to facilitate its application in the laboratory. The causality behind experimental choices and potential pitfalls will be explained to ensure reproducible and efficient execution.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its successful application and for ensuring laboratory safety.
Material Properties
This compound (CAS No. 21928-50-7) is typically a white to beige crystalline powder.[4][5] Its key properties are summarized in the table below. The presence of the trifluoromethyl group significantly influences its electronic properties and can enhance the metabolic stability and binding affinity of its derivatives.[6]
| Property | Value | Source(s) |
| CAS Number | 21928-50-7 | [4][5] |
| Molecular Formula | C₁₂H₁₃ClF₃NO | [7] |
| Molecular Weight | 291.68 g/mol | [8] |
| Appearance | White to off-white/beige crystalline powder | [4][5] |
| Melting Point | 138-145 °C | [4][5] |
| Solubility | Soluble in methanol and DMSO; slightly soluble in water | [4][5] |
| Stability | Stable under recommended storage conditions; may be hygroscopic | [5] |
Safety & Handling
As with any laboratory chemical, proper safety precautions are essential. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] For long-term storage, keeping it at -20°C under an inert atmosphere like argon is recommended.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9][10] Seek medical attention if irritation persists.
Part 1: Synthesis of the Intermediate
The most common and efficient method for synthesizing 4-aryl-4-hydroxypiperidines, including our target compound, is through the Grignard reaction.[12] This involves the nucleophilic addition of an arylmagnesium halide to a suitable N-protected 4-piperidone derivative.
Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Protocol 1: Synthesis via Grignard Reaction
This protocol details the synthesis starting from 4-bromo-1-chloro-2-(trifluoromethyl)benzene and N-Boc-4-piperidone. The Boc protecting group is used for its stability under the reaction conditions and its straightforward removal.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
4-Bromo-1-chloro-2-(trifluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). b. Add a single crystal of iodine. The flask should be under a positive pressure of dry nitrogen. c. In the dropping funnel, prepare a solution of 4-bromo-1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF. d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction initiation is indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.[12] e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[12]
-
Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.05 equivalents) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the prepared Grignard reagent to the N-Boc-4-piperidone solution via cannula transfer. Maintain the temperature at 0 °C during the addition. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: a. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x).[12] c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12] d. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.
-
Boc Deprotection (Optional): a. Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane). b. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. c. Stir at room temperature until TLC indicates complete removal of the Boc group. d. Concentrate the reaction mixture, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent to obtain the final title compound.
Expert Insights & Troubleshooting
-
Causality - Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. The presence of water will quench the reagent, leading to reduced or no yield. Therefore, flame-drying glassware and using anhydrous solvents are critical.[12]
-
Troubleshooting - Inactive Magnesium: A common failure point is the magnesium surface being passivated by an oxide layer. Activating with a crystal of iodine or a few drops of 1,2-dibromoethane is essential to expose a fresh metal surface.[12]
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide. This is minimized by slow, controlled addition of the aryl halide during reagent preparation.[12]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone. Performing the addition at low temperatures (-78 °C to 0 °C) minimizes this side reaction.[12]
-
Part 2: Applications as a Synthetic Intermediate
The true utility of this compound lies in its role as a scaffold for generating more complex molecules. The secondary amine and tertiary alcohol are key functional handles for diversification.
Application 1: N-Alkylation for Derivative Synthesis
N-alkylation is a fundamental transformation to introduce various substituents on the piperidine nitrogen, which is often crucial for modulating pharmacological activity.[2][13] This is a key step in the synthesis of many active pharmaceutical ingredients, including the antipsychotic Penfluridol.[4][14]
Caption: General scheme for N-alkylation of the piperidinol intermediate.
Protocol 2: General N-Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., an alkyl halide or tosylate, R-X)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights:
-
Choice of Base and Solvent: The choice of base and solvent is critical. Stronger bases like NaH may be required for less reactive alkylating agents.[15] DMF is a common choice due to its polar aprotic nature, which effectively solvates the cation of the base, enhancing the nucleophilicity of the amine.[16]
-
Reactivity: The nucleophilicity of the piperidine nitrogen allows for a wide range of alkylating agents to be used, enabling the synthesis of large and diverse chemical libraries.[2]
Application 2: Dehydration to Access Tetrahydropyridine Scaffolds
The tertiary alcohol can undergo acid-catalyzed dehydration to form the corresponding tetrahydropyridine derivative.[17][18] This introduces an alkene functionality, which can be a substrate for various other transformations (e.g., hydrogenation, dihydroxylation, epoxidation), further expanding the synthetic possibilities.
Caption: Acid-catalyzed dehydration of the tertiary alcohol.
Protocol 3: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[19]
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Dissolve the piperidinol intermediate (1.0 equivalent) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alkene by column chromatography.
Expert Insights:
-
Mechanism and Regioselectivity: This reaction proceeds via an E1 mechanism.[18][20] The acid protonates the hydroxyl group, converting it into a good leaving group (water).[17] Departure of water forms a stable tertiary carbocation, which is then deprotonated to form the alkene. Due to the symmetry around the C4 position, only one alkene product is typically formed in this specific case.
-
Reaction Conditions: The temperature required for dehydration of tertiary alcohols is generally lower than for secondary or primary alcohols due to the stability of the carbocation intermediate.[17][21] Using phosphoric acid is often preferred over sulfuric acid as it leads to fewer charring and side reactions.[19]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful intermediate that opens doors to a wide range of complex molecular architectures. Its strategic importance is evident in its application for synthesizing CNS-active compounds and other potential therapeutics. By understanding the nuances of its synthesis and subsequent functionalization, as detailed in these protocols, researchers can effectively leverage this scaffold to accelerate their drug discovery and development programs.
References
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The Importance of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in Modern Drug Synthesis. (2025). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: High-Purity Pharmaceutical Intermediate. Available from: [Link]
-
Haider, S., et al. Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. ResearchGate. Available from: [Link]
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What is the mechanism for the dehydration of tertiary alcohols?. (2017). Quora. Available from: [Link]
-
BYJU'S. Dehydrogenation (Dehydration) of Alcohols. Available from: [Link]
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4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Your Trusted Pharmaceutical Intermediate Manufacturer in China. Available from: [Link]
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PubChem. This compound. Available from: [Link]
-
Organic Chemistry Tutor. Dehydration of Alcohols. Available from: [Link]
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ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025). Available from: [Link]
-
Chemguide. dehydration of alcohols. Available from: [Link]
-
NIH. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Available from: [Link]
-
YouTube. Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. (2025). Available from: [Link]
-
ResearchGate. Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. (2025). Available from: [Link]
-
RSC Publishing. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
- Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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NIH. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Available from: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available from: [Link]
-
ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). Available from: [Link]
-
NIH. 4-(4-Chlorophenyl)piperidin-4-ol. Available from: [Link]
-
PubMed. N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]
-
ResearchGate. N-alkylation of 1, 4-dihydropyridine derivatives. (2025). Available from: [Link]
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Application Note: A Validated Protocol for the Purification of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol by Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis, using normal-phase column chromatography.[1][2] The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material. We detail the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to column packing, sample loading, gradient elution, and final product isolation. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the separation principles.
Introduction and Principles of Separation
This compound is a substituted piperidinol derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1] Crude synthetic mixtures often contain unreacted starting materials, byproducts, and other impurities that must be removed.
This protocol employs normal-phase adsorption chromatography, a robust and scalable purification technique.[3][4] The core principle of this method is the differential partitioning of components in a mixture between a polar stationary phase and a less polar mobile phase.[3][5][6]
-
Stationary Phase: We utilize silica gel, a highly polar adsorbent with a large surface area. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.[6][7]
-
Mobile Phase: A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane) and a more polar solvent (like ethyl acetate), is used to carry the sample through the column.[8]
-
Separation Mechanism: Components of the crude mixture are adsorbed onto the silica gel. As the mobile phase flows through the column, a continuous equilibrium of adsorption and desorption occurs.[5] Less polar impurities will have a weaker affinity for the stationary phase and will be carried along more quickly by the mobile phase, eluting from the column first. The target compound, this compound, possesses polar functional groups (hydroxyl and amine) and will interact more strongly with the silica gel. By gradually increasing the polarity of the mobile phase (a technique called gradient elution), we can selectively desorb and elute the target compound, leaving more polar impurities behind on the column.[9]
Materials, Reagents, and Instrumentation
Materials & Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade, for sample loading)
-
Methanol (for cleaning)
-
Analytical TLC plates (Silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection vessels (test tubes or flasks)
Instrumentation:
-
Glass chromatography column with stopcock
-
Ring stand and clamps
-
Fume hood
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Keep away from ignition sources and ensure proper ventilation.[11][12]
-
Compound Hazards: While specific toxicity data for the target compound is limited, related trifluoromethylated and chlorinated aromatic compounds may be harmful if inhaled, swallowed, or absorbed through the skin.[13] Piperidine derivatives can cause skin, eye, and respiratory irritation. Handle with care.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle carefully to avoid generating dust.
Experimental Protocol
This protocol is divided into three main stages: method development via TLC, column preparation and execution, and product isolation.
Part A: Method Development with Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid and inexpensive method to determine the optimal solvent system for separation before committing to a large-scale column.[14] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[14][15]
-
Prepare Samples: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system. Start with a low-polarity mixture, such as 10% ethyl acetate in hexane (1:9 v/v).
-
Iterate and Optimize:
-
If the target spot remains at the baseline (Rf is too low), increase the polarity of the mobile phase (e.g., 20% EtOAc in hexane, then 30%, etc.).
-
If the target spot runs with the solvent front (Rf is too high), decrease the polarity.
-
Test various solvent systems until a clear separation between the desired product and major impurities is observed. A system of 30-40% Ethyl Acetate in Hexane is a common starting point for compounds of this polarity.[8][16]
-
-
Visualize: View the developed plate under a UV lamp. Circle the spots. Further visualize by dipping the plate in a potassium permanganate stain and gently heating. The target compound, containing an alcohol, should appear as a yellow spot on a purple background.
Part B: Column Preparation and Sample Loading
Rationale: The "wet packing" method is chosen as it typically produces a more uniform and homogeneous column bed, minimizing the risk of air bubbles or channeling that can lead to poor separation.[3][17] Dry loading is recommended for samples that are not readily soluble in the initial, non-polar eluent, preventing the sample from precipitating at the top of the column.[9][18]
-
Column Setup: Securely clamp the glass column to a ring stand in the fume hood. Ensure it is perfectly vertical.
-
Plug the Column: Place a small plug of cotton or glass wool into the bottom of the column, using a long rod to gently push it into place.[19] Add a thin layer (~1 cm) of sand on top of the plug to create a flat, stable base.[9][19]
-
Prepare Silica Slurry (Wet Packing): In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity eluting solvent (e.g., 5% EtOAc in Hexane) to the silica gel to form a free-flowing slurry.[9]
-
Pack the Column: With the stopcock closed, pour the silica slurry into the column using a funnel. Gently tap the side of the column to dislodge any air bubbles and encourage even settling.[17][19]
-
Equilibrate: Once the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed from disturbance during solvent addition.[9] Open the stopcock and drain the solvent until the level just reaches the top of the sand. Do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
Sample Loading (Dry Load Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[9]
-
Carefully add this powder to the top of the packed column.
-
Part C: Elution and Fraction Collection
Rationale: A gradient elution, where the mobile phase polarity is increased over time, is superior for separating mixtures with components of varying polarities. It allows non-polar impurities to elute quickly in a weak solvent, while the more polar target compound requires a stronger solvent to be dislodged from the stationary phase, resulting in a sharper, more concentrated band.
-
Begin Elution: Carefully add the initial, low-polarity eluent (e.g., 5-10% EtOAc in Hexane) to the column. Use air pressure if performing flash chromatography to maintain a steady flow rate.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks.
-
Increase Polarity (Gradient): Gradually increase the percentage of ethyl acetate in the mobile phase according to the pre-determined plan. This stepwise increase in polarity will sequentially elute compounds of increasing polarity.
-
Monitor Fractions: Periodically, analyze the collected fractions using TLC to track the elution of the target compound. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Isolate Product: Once the fractions containing the pure target compound have been identified (showing a single spot on TLC with the correct Rf), combine them in a larger, pre-weighed round-bottom flask.
Part D: Product Isolation
-
Solvent Removal: Remove the combined solvents from the purified fractions using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the mass of the purified product and calculate the yield. Confirm the purity and identity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). The reported melting point is 138-141 °C.[1]
Data Presentation and Expected Results
A successful purification will yield this compound as a white to off-white solid with high purity, free from major impurities observed in the crude TLC.
Table 1: Recommended Solvent Gradient for Elution
| Step | Volume (Column Volumes) | Mobile Phase Composition (% Ethyl Acetate in Hexane) | Purpose |
| 1 | 2-3 | 10% | Elute very non-polar impurities |
| 2 | 2-3 | 20% | Elute remaining non-polar impurities |
| 3 | 5-10 | 30-40% | Elute the target compound |
| 4 | 2 | 60% | "Chase" any remaining product |
| 5 | 2 | 100% | Column flush (to remove highly polar impurities) |
Visualization of Workflow
Figure 1. Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution |
| Poor Separation / Overlapping Bands | - Column was packed unevenly (channeling).- Sample was loaded in too much solvent.- Inappropriate solvent system. | - Repack the column carefully using the wet slurry method.- Use the dry loading technique.- Re-optimize the solvent system using TLC for better separation between spots. |
| Compound Won't Elute from Column | - Mobile phase is not polar enough.- Compound is interacting too strongly with acidic silica (if amine). | - Increase the polarity of the mobile phase more aggressively (e.g., add a small % of Methanol to the EtOAc).- Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica.[8] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the silica bed. | - This is often irreversible. The column must be repacked.- Always keep the silica bed covered with solvent. |
| Smeared Bands (Tailing) | - Column is overloaded with sample.- Sample is poorly soluble in the mobile phase. | - Use less crude material or a larger column (increase silica:sample ratio).- Consider a different mobile phase system where the compound has better solubility. |
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
How to wetpack a Column. (2009, October 23). YouTube. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Davis, R. (2017, June 15). Demonstration - Wet Packing a Chromatography Column. YouTube. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
- Unknown Author. (n.d.). column chromatography.pdf.
-
Eluent Strength Translator. (2021, May 9). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, September 6). Can we use different solvent system for purification of a synthetic compound through reverse-phase or aluminia column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Restek. (2019, March 28). Disinfection Byproducts/Chlorinated Solvents Standard - Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]
-
Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Application Notes and Protocols: Synthesis and Derivatization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Abstract
This comprehensive guide details the synthesis and subsequent derivatization of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a pivotal intermediate in contemporary medicinal chemistry.[1] The protocols provided herein are tailored for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and expert insights into the rationale behind experimental choices. We cover the synthesis of the core tertiary alcohol scaffold, followed by detailed procedures for creating key derivatives, including ethers, esters, and N-substituted analogues, which are crucial for library development and structure-activity relationship (SAR) studies.
Introduction: The Strategic Importance of the Piperidin-4-ol Scaffold
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for interacting with biological targets.[2] The specific substitution pattern of this compound endows it with unique characteristics. The electron-withdrawing trifluoromethyl group and the chloro substituent on the phenyl ring significantly influence the molecule's electronic properties and lipophilicity, making it a valuable building block for drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] This compound serves as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including long-acting antipsychotics like penfluridol.[1]
The derivatization of this core structure at two key positions—the tertiary hydroxyl group and the secondary amine of the piperidine ring—allows for systematic exploration of chemical space. This guide provides robust and reproducible protocols to generate libraries of analogues for pharmacological screening.
Synthesis of the Core Intermediate: this compound
The most direct and industrially relevant method for synthesizing the title compound is through a Grignard reaction. This approach involves the nucleophilic addition of an aryl magnesium halide to a protected piperidin-4-one. The N-protection strategy is critical to prevent side reactions, with the Boc (tert-butoxycarbonyl) group being a common and effective choice due to its stability under the reaction conditions and its facile removal.
Workflow for Core Synthesis
Sources
Cell-based assay protocol using piperidine derivatives
Topic: High-Throughput Screening and Mechanistic Analysis of Piperidine Derivatives Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals.[1][2] Its structural versatility allows for the synthesis of derivatives with a wide spectrum of pharmacological activities, including potent anticancer properties.[3][4] This guide provides a comprehensive framework for evaluating novel piperidine derivatives, beginning with a primary high-throughput screen to assess cytotoxicity and determine potency (IC50), followed by a secondary mechanistic assay to elucidate the mode of action. We present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability, a foundational method in drug discovery. Furthermore, we describe a Western blot protocol to investigate the compound's effect on key proteins in the apoptotic pathway, a common mechanism for piperidine-based anticancer agents.[4][5] This dual-assay approach provides a robust and efficient workflow for identifying and characterizing promising therapeutic candidates.
Introduction: The Significance of Piperidine in Oncology
Piperidine is a six-membered heterocyclic amine that is a fundamental building block in both natural alkaloids and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to form key hydrogen bonds make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[6] In oncology, piperidine derivatives have demonstrated remarkable efficacy by modulating critical cellular processes.[7] These compounds can trigger cancer cell death by activating intrinsic apoptotic signaling pathways, often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] Additionally, they can inhibit key survival pathways, including the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[4]
Cell-based assays are indispensable for the initial stages of drug discovery, offering a biologically relevant context to evaluate compound efficacy and mechanism.[1] This document provides field-proven protocols to empower researchers to systematically screen piperidine libraries and validate their therapeutic potential.
Assay Principle and Strategy
A robust screening cascade is essential for efficiently identifying lead compounds. Our proposed strategy employs a two-tiered approach:
-
Primary Assay (Potency): A cell viability assay (MTT) is used to screen compounds for cytotoxic or anti-proliferative effects. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] The primary output is the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[6]
-
Secondary Assay (Mechanism): For compounds that demonstrate significant potency in the primary screen, a secondary assay is performed to understand how they work. Western blotting allows for the specific detection and quantification of key proteins within a signaling pathway.[7] By probing for changes in apoptotic markers (e.g., Bax, Bcl-2, and cleaved Caspase-3), we can confirm if the observed cytotoxicity is due to the induction of programmed cell death.[4]
This sequential approach ensures that resources are focused on compounds with both potent activity and a desirable mechanism of action.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| Cell Line | ||
| MCF-7 (Human Breast Adenocarcinoma) | ATCC | A well-characterized epithelial cell line suitable for cancer studies. |
| Cell Culture | ||
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Heat-inactivated. |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Sterile, 1X solution. |
| Compounds | ||
| Piperidine Derivatives | In-house library or Vendor | Dissolve in sterile DMSO to create a 10 mM stock solution. |
| Doxorubicin | Sigma-Aldrich | Positive control for cytotoxicity and apoptosis induction. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Vehicle control. |
| MTT Assay | ||
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | Prepare a 5 mg/mL stock in sterile PBS. |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | In-house preparation | |
| 96-well flat-bottom cell culture plates | Corning | |
| Western Blot | ||
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Supplement with protease/phosphatase inhibitors before use. |
| BCA Protein Assay Kit | Thermo Fisher Scientific | For protein quantification. |
| Primary Antibodies (Bax, Bcl-2, Cleaved Caspase-3, β-Actin) | Cell Signaling Technology | Validate for species reactivity and application. |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Match to the host species of the primary antibody. |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific |
Experimental Protocols
General Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. Following standardized aseptic techniques prevents contamination and ensures cells are in an optimal growth phase for experimentation.
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. To do this, wash with PBS, detach with Trypsin-EDTA, neutralize with complete media, centrifuge, and re-seed into new flasks at the desired density.
-
Regularly inspect cells under a microscope for proper morphology and absence of contamination.
Protocol I: Determining Cytotoxicity using the MTT Assay
Rationale: The MTT assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.
-
Cell Seeding:
-
Harvest MCF-7 cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete media.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for "media only" to serve as a background control.
-
Incubate the plate for 24 hours at 37°C to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your piperidine derivatives and the positive control (Doxorubicin) in complete media. A common starting range is 100 µM to 0.1 µM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).
-
Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible under a microscope in viable cells.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the media containing MTT from each well. Be careful not to disturb the formazan crystals or the cell monolayer.
-
Add 150 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol II: Investigating Mechanism of Action by Western Blot
Rationale: This protocol confirms if cell death occurs via apoptosis by measuring the levels of key regulatory proteins. A high Bax-to-Bcl-2 ratio is a hallmark of apoptosis induction.[4] Cleavage of Caspase-3 is a critical execution step in the apoptotic cascade.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that will achieve ~80% confluency after 24 hours.
-
Treat cells with the piperidine derivative at its IC50 and 2x IC50 concentrations (determined from the MTT assay).
-
Include an untreated control and a positive control (Doxorubicin).
-
Incubate for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay, following the manufacturer’s protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, or anti-β-Actin as a loading control) overnight at 4°C, with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis and Interpretation
MTT Assay Data
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the "media only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC50:
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.
-
Example Data Table:
| Compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 1.0 | 0.875 | 70% |
| 5.0 | 0.613 | 49% |
| 10 | 0.313 | 25% |
| 50 | 0.100 | 8% |
| 100 | 0.063 | 5% |
| Calculated IC50 | ~4.8 µM |
Western Blot Data
-
Qualitative Analysis: Visually inspect the bands. A potent pro-apoptotic compound should show:
-
An increase in the intensity of the Bax band.
-
A decrease in the intensity of the Bcl-2 band.
-
An appearance or increase in the band for cleaved Caspase-3.
-
The β-Actin band should remain relatively constant across all lanes, confirming equal protein loading.
-
-
Quantitative Analysis (Densitometry): Use software like ImageJ to measure the intensity of each band. Normalize the intensity of your target proteins (Bax, Bcl-2) to the intensity of the loading control (β-Actin). This allows for a more accurate comparison of protein levels between treatments.
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for screening and characterizing piperidine derivatives.
Apoptotic Signaling Pathway Diagram
Caption: Proposed mechanism of apoptosis induction by a piperidine derivative.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| MTT Assay: High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Compound precipitation | - Ensure thorough mixing of cell suspension before seeding.- Avoid using the outermost wells of the plate.- Check compound solubility in media; sonicate if necessary. |
| MTT Assay: Low absorbance readings in control wells | - Low cell number seeded- Poor cell health- Reagent contamination/degradation | - Optimize cell seeding density.- Ensure cells are healthy and in log-growth phase.- Use fresh, sterile-filtered MTT solution. |
| Western Blot: No bands or very faint bands | - Insufficient protein loaded- Ineffective protein transfer- Primary antibody issue | - Verify protein concentration with BCA assay and load more protein.- Confirm transfer efficiency with Ponceau S staining.- Use a fresh antibody dilution; check manufacturer's recommended concentration. |
| Western Blot: High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours.- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number and duration of TBST washes. |
References
- Benchchem. Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
-
Comeo, E., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Rather, G. A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]
- Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Vasilev, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Duan, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Available at: [Link]
- Benchchem. A Comparative Analysis of Piperidine Derivatives in Anticancer Research.
-
Hopax. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
-
International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
Grundmann, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
-
Grundmann, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]
-
ResearchGate. Chemical structures of anticancer piperidine derivatives. Available at: [Link]
-
Indigo Biosciences. GPCR Signaling Assays. Available at: [Link]
-
Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]
-
Urban, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available at: [Link]
-
Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Available at: [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Available at: [Link]
-
Sketchviz. Graphviz Examples and Tutorial. Available at: [Link]
-
Graphviz. DOT Language. Available at: [Link]
-
Jo, E., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. Available at: [Link]
-
Vasilev, N. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AR [thermofisher.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the large-scale synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a pivotal intermediate in the manufacturing of advanced pharmaceutical compounds, notably the antipsychotic agent Penfluridol.[1][2] The synthesis is achieved via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a robust framework for process development, encompassing a detailed reaction mechanism, a step-by-step protocol for large-scale production, critical safety considerations, and analytical methods for quality control. The insights provided herein are curated to empower researchers and production chemists to execute this synthesis with high efficiency, yield, and safety.
Introduction: The Strategic Importance of a Key Intermediate
This compound is a sophisticated heterocyclic compound whose molecular architecture is a cornerstone in the synthesis of a variety of pharmacologically active molecules. Its primary significance lies in its role as a direct precursor to Penfluridol, a long-acting neuroleptic medication.[1][2] The piperidinol moiety and the substituted phenyl ring are key pharmacophoric elements that contribute to the therapeutic efficacy of the final drug product.
The burgeoning demand for effective treatments for neurological and psychiatric disorders underscores the need for reliable and scalable synthetic routes to crucial intermediates like this compound. A well-optimized, large-scale synthesis is paramount for ensuring a consistent and cost-effective supply chain for life-saving medications.
Synthetic Strategy and Mechanistic Insights
The most direct and industrially viable route for the synthesis of this compound is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone.
The overall transformation is as follows:
Caption: Synthetic pathway for this compound.
2.1. Formation of the Grignard Reagent
The first critical step is the formation of the Grignard reagent, 4-chloro-3-(trifluoromethyl)phenylmagnesium bromide. This is achieved by reacting 1-bromo-4-chloro-3-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).
The initiation of this reaction is often the most challenging aspect on a large scale. The magnesium surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore crucial and can be achieved by methods such as the addition of a small amount of iodine or 1,2-dibromoethane.
2.2. Nucleophilic Addition to N-Protected-4-Piperidone
Once formed, the highly nucleophilic Grignard reagent is added to a solution of an N-protected-4-piperidone. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions, as the acidic N-H proton would quench the Grignard reagent. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc).
The reaction is highly exothermic and must be conducted at low temperatures (typically between -20°C and 0°C) to minimize side reactions such as enolization of the piperidone or reduction of the ketone.
2.3. Aqueous Workup and Deprotection
After the addition is complete, the reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the resulting magnesium alkoxide and yield the tertiary alcohol. Subsequent removal of the N-protecting group, for example, through catalytic hydrogenation for a benzyl group, affords the final product.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a multi-liter scale and emphasizes safety and process control.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | 401-84-3 | 259.44 | 1.0 | Ensure high purity (>99%) |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | Use freshly opened or activated turnings |
| Iodine | 7553-56-2 | 253.81 | catalytic | For activation |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous, <50 ppm water |
| N-Benzyl-4-piperidone | 3612-20-2 | 189.26 | 1.05 | Ensure high purity (>98%) |
| Saturated Aqueous Ammonium Chloride Solution | 12125-02-9 | 53.49 | - | For quenching |
| Toluene | 108-88-3 | 92.14 | - | For extraction and recrystallization |
| Palladium on Carbon (10%) | 7440-05-3 | - | catalytic | For debenzylation |
| Hydrogen Gas | 1333-74-0 | 2.02 | - | High pressure |
3.2. Equipment
-
20 L glass reactor with overhead stirring, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Inert atmosphere system (Nitrogen or Argon).
-
Low-temperature cooling system.
-
Large-scale filtration apparatus.
-
Rotary evaporator.
-
Hydrogenation apparatus.
3.3. Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis.
3.4. Detailed Procedure
Part A: Grignard Reagent Formation
-
Reactor Setup: Under a positive pressure of nitrogen, charge the 20 L reactor with magnesium turnings (1.2 eq.).
-
Solvent Addition: Add anhydrous THF (5 L) to the reactor.
-
Activation: Add a few crystals of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.
-
Initiation: Slowly add a small portion (approx. 5%) of a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF (5 L) from the dropping funnel.
-
Exotherm and Reflux: A noticeable exotherm and the onset of reflux indicate the initiation of the Grignard formation. If the reaction does not start, gentle warming may be required.
-
Controlled Addition: Once the reaction is initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
Part B: Nucleophilic Addition
-
Cooling: Cool the freshly prepared Grignard reagent solution to -10°C.
-
Substrate Addition: Slowly add a solution of N-benzyl-4-piperidone (1.05 eq.) in anhydrous THF (2 L) via the dropping funnel, maintaining the internal temperature below 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.
Part C: Workup and Isolation
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture at 0°C to quench the reaction.
-
Phase Separation: Allow the mixture to warm to room temperature and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 2 L).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-benzyl-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.
Part D: Deprotection and Purification
-
Hydrogenation: Dissolve the crude product in methanol and transfer to a high-pressure hydrogenation vessel. Add 10% Pd/C catalyst.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate in vacuo.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as toluene/heptane, to afford pure this compound as a solid.
-
Drying: Dry the final product under vacuum at 40-50°C.
Safety and Process Validation: A Trustworthy System
4.1. Hazard Analysis and Mitigation
-
Grignard Reagent: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. The reaction must be conducted under a strictly inert and anhydrous atmosphere.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with the piperidone are highly exothermic. Adequate cooling capacity and controlled addition rates are critical to prevent runaway reactions.
-
Flammable Solvents: THF and toluene are highly flammable. All equipment must be properly grounded, and ignition sources must be eliminated from the vicinity.
-
Hydrogenation: Hydrogen gas is explosive. The hydrogenation step must be performed in a designated area with appropriate safety measures and equipment.
4.2. In-Process Controls and Quality Assurance
-
Reaction Monitoring: Monitor the progress of each step by appropriate analytical techniques such as TLC, GC, or HPLC to ensure complete conversion and minimize side product formation.
-
Moisture Control: Rigorously control the water content of all reagents and solvents to ensure high yields and reproducibility.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity. The melting point should also be determined.
Conclusion
The large-scale synthesis of this compound via the Grignard reaction is a well-established and scalable process. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers and production chemists can confidently and efficiently produce this critical pharmaceutical intermediate. A thorough understanding of the reaction mechanism and potential side reactions, coupled with robust in-process controls, will ensure the synthesis of a high-quality product suitable for the development of next-generation therapeutics.
References
-
Penfluridol. New Drug Approvals. (2019-10-16). Retrieved from: [Link]
-
Penfluridol: a neuroleptic drug designed for long duration of action. PubMed. Retrieved from: [Link]
-
Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. ResearchGate. Retrieved from: [Link]
Sources
Application Note: Evaluating the Analgesic Potential of Novel TFMP Derivatives using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Novel Analgesics and the Role of the Hot Plate Test
The global burden of chronic and acute pain necessitates the urgent development of novel analgesic compounds with improved efficacy and fewer side effects than existing therapies. Among the promising new chemical entities are trifluoromethylphenyl (TFMP) derivatives, a class of compounds showing potential for potent pain relief. The hot plate test is a well-established and reliable method for assessing the efficacy of centrally acting analgesics by measuring the response to a thermal stimulus.[1][2] This application note provides a comprehensive, in-depth guide to utilizing the hot plate method for evaluating the analgesic potential of TFMP derivatives, grounded in scientific principles and best practices.
The hot plate test, first described by Eddy and Leimbach in 1953, evaluates supraspinally organized responses to a noxious thermal stimulus.[1] This makes it particularly suitable for screening compounds that may act on the central nervous system (CNS) to alleviate pain. The test measures the latency of a rodent's response to a heated surface, typically by observing behaviors such as paw licking or jumping.[1] An increase in the latency period after administration of a test compound suggests an analgesic effect.
Scientific Rationale: Understanding the Neurobiology of Thermal Nociception
The sensation of pain in response to a noxious heat stimulus is a complex process involving the activation of specific neural pathways. When a rodent is placed on the heated surface of the hot plate, thermal nociceptors in the skin are activated. These signals are then transmitted via Aδ and C-fibers to the dorsal horn of the spinal cord.[3] From the spinal cord, the pain signals ascend to various brain regions, including the thalamus and somatosensory cortex, where the sensation of pain is processed, leading to a behavioral response.[3][4]
The hot plate test is particularly sensitive to centrally acting analgesics, such as opioids, which modulate these supraspinal pain pathways.[1] The behavioral responses observed in the hot plate test, such as paw licking and jumping, are considered to be complex, integrated responses that involve higher brain centers, as opposed to simple spinal reflexes.[5]
While the precise mechanism of action for all TFMP derivatives is an active area of research, the presence of the trifluoromethyl group can significantly alter a molecule's lipophilicity and its ability to interact with biological targets.[6] It is hypothesized that TFMP derivatives may exert their analgesic effects by modulating the activity of ion channels, such as voltage-gated sodium channels, or by interacting with opioid receptors within the central nervous system.[7][8][9] The hot plate test provides a robust in vivo platform to test this hypothesis and quantify the analgesic efficacy of these novel compounds.
Experimental Workflow and Design
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following diagram illustrates the typical workflow for evaluating the analgesic potential of TFMP derivatives using the hot plate test.
Caption: Experimental workflow for the hot plate test.
Detailed Application Protocols
PART 1: Apparatus Validation and Quality Control
A. Calibration of the Hot Plate Analgesiometer:
-
Objective: To ensure the accuracy and stability of the hot plate temperature.
-
Procedure:
-
Turn on the hot plate and set the desired temperature (e.g., 55°C).
-
Allow the apparatus to stabilize for at least 30 minutes.
-
Using a calibrated surface thermometer, measure the temperature at five different points on the plate (center and four quadrants).
-
The temperature at all points should be within ±0.5°C of the set temperature.
-
Record the calibration data in the equipment logbook.
-
This calibration should be performed before each set of experiments.
-
B. Quality Control Measures:
-
Environmental Conditions: Maintain a consistent and controlled laboratory environment (temperature, humidity, and lighting) to minimize variability in animal behavior.
-
Animal Handling: Handle the animals gently and consistently to reduce stress, which can affect pain perception.
-
Observer Blinding: Whenever possible, the observer scoring the behavioral responses should be blinded to the treatment groups to prevent bias.
-
Cut-off Time: A strict cut-off time (e.g., 30-60 seconds) must be established and adhered to in order to prevent tissue damage to the animals' paws.[10]
PART 2: Step-by-Step Experimental Protocol
A. Animal Preparation:
-
Species: Male Swiss albino mice (20-25 g) are commonly used.
-
Acclimation: House the animals in the experimental room for at least 24 hours before the test, with free access to food and water.
-
Grouping: Randomly assign the animals to different experimental groups (e.g., Vehicle control, Positive control, and various doses of the TFMP derivative), with a sufficient number of animals per group (typically n=6-10) to ensure statistical power.
B. Baseline Latency Measurement:
-
Habituation: On the day of the experiment, bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[11][12]
-
Pre-screening: Gently place each mouse on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer.
-
Endpoint: Observe the animal for the first sign of nociception, which is typically paw licking or jumping. Immediately upon observing the endpoint, remove the animal from the hot plate and stop the timer.
-
Recording: Record the latency time. This is the baseline latency.
-
Exclusion Criteria: Animals with a baseline latency of less than 5 seconds or more than 15 seconds are typically excluded from the study to reduce variability.
C. Drug Administration:
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal) will depend on the physicochemical properties of the TFMP derivative.
-
Dosing: Administer the vehicle, a known analgesic as a positive control (e.g., morphine), or the TFMP derivative at the predetermined doses.
-
Time Course: The time between drug administration and the post-drug latency measurement should be based on the expected pharmacokinetic profile of the compound.
D. Post-Drug Latency Measurement:
-
Testing Intervals: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in the baseline measurement.
-
Cut-off: Adhere to the pre-determined cut-off time to prevent injury. If an animal does not respond within the cut-off time, it should be removed, and the latency recorded as the cut-off time.
Data Analysis and Interpretation
The primary endpoint of the hot plate test is the latency to a nociceptive response. The data are typically expressed as the mean latency ± standard error of the mean (SEM) for each group at each time point.
Statistical Analysis: A Step-by-Step Guide
-
Data Compilation: Organize the latency data for each animal in a spreadsheet.
-
Normality and Homogeneity of Variance: Before performing parametric tests, assess whether the data are normally distributed (e.g., using the Shapiro-Wilk test) and if the variances between groups are equal (e.g., using Levene's test).
-
Analysis of Variance (ANOVA):
-
A two-way repeated measures ANOVA is often appropriate for analyzing hot plate data, with "treatment" as the between-subjects factor and "time" as the within-subjects factor.
-
If the ANOVA reveals a significant interaction between treatment and time, it indicates that the effect of the treatment on latency changes over time.
-
-
Post-Hoc Tests:
-
Data Presentation: The results are typically presented in a table and/or a line graph showing the mean latency over time for each treatment group.
Example Data Presentation
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | 30 min Latency (s) | 60 min Latency (s) | 90 min Latency (s) | 120 min Latency (s) |
| Vehicle | - | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.3 ± 0.4 | 8.1 ± 0.5 | 8.4 ± 0.6 |
| Morphine | 10 | 8.4 ± 0.6 | 15.2 ± 1.1 | 25.8 ± 2.3 | 18.5 ± 1.5 | 12.1 ± 0.9 |
| TFMP Derivative A | 20 | 8.1 ± 0.4 | 12.1 ± 0.9 | 18.9 ± 1.7 | 14.3 ± 1.2 | 9.8 ± 0.7 |
| TFMP Derivative A | 40 | 8.3 ± 0.5 | 14.5 ± 1.2 | 22.4 ± 2.1 | 17.6 ± 1.6 | 11.5 ± 0.8* |
*p < 0.05 compared to the vehicle-treated group.
Visualization of the Proposed Mechanism of Action
The following diagram illustrates a hypothetical mechanism by which a TFMP derivative may exert its analgesic effect within the central nervous system.
Caption: Hypothetical mechanism of TFMP derivative analgesia.
Ethical Considerations
All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC).[13][16] The "3Rs" (Replacement, Reduction, and Refinement) should be a guiding principle in the experimental design. The use of a cut-off time is a critical refinement to minimize animal suffering.
Conclusion
The hot plate test is a valuable and widely used method for the preclinical evaluation of the analgesic potential of novel compounds like TFMP derivatives. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain robust and reproducible data to support the development of new and effective pain therapies. A thorough understanding of the underlying neurobiology and a commitment to ethical animal use are essential for the successful application of this important pharmacological tool.
References
-
Columbus Instruments. (n.d.). Cold/Hot Plate Analgesia Meter Instruction Manual. Retrieved from [Link]
-
de Fátima, Â., et al. (2017). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). PubMed. Retrieved from [Link]
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]
-
TeachMePhysiology. (2023, September 10). Pain Pathways. Retrieved from [Link]
- Tan, C. H., & Waxman, S. G. (2018).
-
Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
-
Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]
-
Pharma Updater. (2022, August 8). Operating, Cleaning and Calibrating Procedure for Hot Plate. Retrieved from [Link]
-
Hewawasam, C. L., et al. (1995). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. Retrieved from [Link]
-
Gpatindia. (2018, December 29). SOP-EDDY'S HOT PLATE (ANALGESIOMETER). Retrieved from [Link]
-
Zestos, A. G., et al. (2023). Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. PubMed. Retrieved from [Link]
-
Abdel-Aziz, A. A., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. Retrieved from [Link]
-
Orchid Scientific. (n.d.). analgesia meter (eddy's hot plate type). Retrieved from [Link]
-
Zhuang, Y., et al. (2022). A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the µ-opioid receptor. National Institutes of Health. Retrieved from [Link]
-
Cole-Parmer UK. (2023, June 23). Recognizing Hot Plate Safety Hazards to Minimize Risk. Retrieved from [Link]
-
MDPI. (n.d.). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. Retrieved from [Link]
-
Mind the Graph. (2024, February 11). Post Hoc Testing ANOVA: Learn How to Analyze Data Sets. Retrieved from [Link]
-
University of Waterloo. (2023, March 1). HOT PLATE SAFE WORK PRACTICES. Retrieved from [Link]
-
EHS. (n.d.). Hot Plate Safety Guideline. Retrieved from [Link]
-
Statistics By Jim. (n.d.). Using Post Hoc Tests with ANOVA. Retrieved from [Link]
-
DataCamp. (2024, September 20). ANOVA Test: An In-Depth Guide with Examples. Retrieved from [Link]
- Livingston, K. E., & Traynor, J. R. (2024). Strategies towards safer opioid analgesics - a review of old and upcoming targets. British Journal of Pharmacology.
-
Goodin, J. (2020, November 7). One-way ANOVA & Post Hoc Analysis in SPSS | Two Methods [Video]. YouTube. Retrieved from [Link]
-
Loh, H. H., & Smith, A. P. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PubMed Central. Retrieved from [Link]
- Kopcho, J. J., & Grodsky, K. B. (2022). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife.
-
Alagarsamy, V., et al. (2009). 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents. PubMed. Retrieved from [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. uwaterloo.ca [uwaterloo.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The primary route to this molecule involves a Grignard reaction between an N-protected 4-piperidone and the Grignard reagent derived from 1-bromo-4-chloro-3-(trifluoromethyl)benzene. Success hinges on meticulous control over reaction parameters to favor the desired nucleophilic addition and minimize side reactions.
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing you with the technical rationale needed to adapt and perfect your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?
This is one ofthe most critical steps and a frequent point of failure. The issue almost always traces back to the deactivation of the magnesium surface or the presence of electrophilic impurities.
Core Issues & Solutions:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction with the aryl halide.[1][2] This layer must be breached to expose the reactive metal.
-
Activation Protocol:
-
Mechanical Activation: In a thoroughly flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the magnesium turnings and a magnetic stir bar. Stir vigorously for 30-60 minutes to physically grind the turnings and break the oxide layer.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing magnesium and the anhydrous solvent (typically THF).[1][3] The disappearance of the characteristic iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) signals that the magnesium surface is activated and ready.[2][3]
-
-
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react destructively with protic sources, especially water.[4][5]
-
Troubleshooting Checklist:
-
Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.
-
Solvents: Use freshly distilled, anhydrous grade solvents. Tetrahydrofuran (THF) is often preferred over diethyl ether for its superior ability to solvate and stabilize the Grignard reagent.[1]
-
Reagents: Ensure the aryl halide is anhydrous and pure.
-
-
-
Reactivity of Aryl Halide: The starting material is 1-bromo-4-chloro-3-(trifluoromethyl)benzene. The Grignard reagent will form preferentially at the more reactive carbon-bromine bond. Aryl chlorides are significantly less reactive and generally require higher boiling solvents like THF and more stringent activation to form a Grignard reagent.[6]
Q2: My reaction is working, but the final yield of the tertiary alcohol is disappointingly low. What are the most likely causes?
Low yields after a seemingly successful reaction often point to competing side reactions or suboptimal conditions during the addition to the 4-piperidone.
Troubleshooting Low Yields:
-
Incomplete Grignard Reagent Formation: Before proceeding, it is best practice to determine the concentration of your freshly prepared Grignard reagent via titration (e.g., with a solution of I₂ or a known protic acid). This ensures you are using the correct stoichiometry in the subsequent step.[1]
-
Reaction Temperature Control: The addition of the Grignard reagent to the N-protected 4-piperidone is highly exothermic. This step must be performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.[1][3] Allowing the temperature to rise can dramatically decrease the yield of the desired tertiary alcohol.
-
Common Side Reactions:
-
Enolization of the 4-Piperidone: The Grignard reagent can act as a base, abstracting an acidic α-proton from the piperidone to form an enolate.[1][3] This leads to the recovery of starting material after aqueous workup. This is minimized by using low temperatures, which favor the kinetically controlled nucleophilic addition over the thermodynamically favored deprotonation.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide still present in the solution to form a biaryl byproduct.[1][5] To mitigate this, ensure the aryl halide is added slowly and controllably to the activated magnesium during the Grignard formation step, preventing a localized high concentration of the halide.
-
| Parameter | Issue Leading to Low Yield | Recommended Solution |
| Mg Activation | Inactive surface prevents Grignard formation. | Use I₂, 1,2-dibromoethane, or mechanical grinding under inert gas.[2][3] |
| Solvent/Reagents | Trace moisture quenches the Grignard reagent. | Use flame-dried glassware and anhydrous grade solvents (THF preferred).[1][4] |
| Reaction Temp. | High temperature during addition promotes side reactions. | Maintain temperature between -78 °C and 0 °C during the addition of the Grignard reagent to the piperidone.[1] |
| Addition Rate | Local excess of aryl halide causes Wurtz coupling. | Add the aryl halide solution dropwise during Grignard preparation. |
| Stoichiometry | Incorrect ratio of reactants. | Titrate the Grignard reagent to determine its exact molarity before addition.[1] |
Q3: How does the N-protecting group on the 4-piperidone influence the reaction?
The choice of the nitrogen protecting group is critical for success. It serves to prevent the acidic N-H proton from reacting with the Grignard reagent while also influencing the reactivity of the carbonyl group.
-
Function: A protecting group, such as tert-butoxycarbonyl (Boc), is essential.[7][8] Without it, the Grignard reagent would simply deprotonate the secondary amine, consuming the reagent and preventing the desired C-C bond formation.
-
Stability: The protecting group must be stable under the strongly basic and nucleophilic conditions of the Grignard reaction. The Boc group is ideal as it is stable to these conditions but can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl) which generally do not harm the final product.[7]
-
Steric Hindrance: Very bulky N-protecting groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, potentially slowing the reaction or promoting enolization.[1] The Boc group generally provides a good balance of stability and steric accessibility.
Visualizing the Process
Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A troubleshooting decision tree for low-yield synthesis.
Optimized Experimental Protocol
This protocol represents a robust starting point for the synthesis. All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion (~5-10%) of a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF via the dropping funnel. Gently warm the flask if necessary to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Reagent Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution should be used immediately.
Part 2: Grignard Addition to N-Boc-4-piperidone
-
Substrate Preparation: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent relative to the initial aryl bromide) in anhydrous THF.
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1] Maintain the internal temperature below -70 °C throughout the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1][5]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Core Reaction Pathway
Caption: The synthetic pathway from aryl halide to the final product.
References
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
- Benchchem. (2025). Technical Support Center: Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.
- Benchchem. (2025). Technical Support Center: Optimizing Grignard Reactions for Aryl-Piperidinol Synthesis.
- Scribd. Optimized Synthesis of 4-Piperidone.
- Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
- ResearchGate. Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice.
- Protecting Groups.
- ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol synthesis.
- NIH. (2010). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton.
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
- Reddit. (2023). Why are chloro-based Grignard reagents harder to form?.
- Benchchem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol.
- Wikipedia. Grignard reagent.
- BYJU'S. Grignard Reagent.
Sources
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- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4-Aryl-4-Piperidinols
Welcome to the technical support guide for the synthesis of 4-aryl-4-piperidinols. This document is designed for researchers, chemists, and drug development professionals who are utilizing the common synthetic route involving the addition of an organometallic reagent (typically Grignard) to an N-protected 4-piperidone. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered in this crucial transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, from initial reagent preparation to product isolation. Each answer provides a mechanistic explanation and actionable solutions.
Section 1: Grignard Reagent Formation & Activity
Question 1: My Grignard reaction fails to initiate. The solution doesn't turn cloudy or generate heat after adding the aryl halide. What's wrong?
Answer: This is a classic and frequent problem, almost always stemming from two main culprits: a passivated magnesium surface or the presence of moisture.
-
Causality - The Magnesium Oxide Layer: Magnesium turnings readily react with atmospheric oxygen to form a thin, inert layer of magnesium oxide (MgO) on their surface. This layer prevents the aryl halide from accessing the reactive magnesium metal, thereby inhibiting the oxidative insertion required to form the Grignard reagent (R-MgX).
-
Causality - Protic Contaminants: Grignard reagents are exceptionally strong bases. Even trace amounts of water or other protic impurities (e.g., alcohols in the solvent or on glassware) will rapidly quench the Grignard reagent as it forms, protonating the carbanion and halting the reaction.[1]
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
Magnesium Activation: The passivating MgO layer must be disrupted. Several methods are effective:
-
Mechanical Activation: In a glovebox or under a strong inert gas flow, gently crush the magnesium turnings with a glass rod or in a mortar and pestle to expose a fresh metal surface.[2]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent.[1][2] The disappearance of the characteristic brown/purple color of iodine is a visual indicator of magnesium activation.
-
Section 2: Low Yields and Competing Reactions
Question 2: The reaction worked, but my yield is very low, and I've recovered a significant amount of my starting N-protected 4-piperidone. Why?
Answer: This issue points towards side reactions that consume the Grignard reagent without leading to the desired product. The most likely cause is the enolization of the 4-piperidone.
-
Causality - Enolization: The Grignard reagent is not only a potent nucleophile but also a strong base. It can abstract one of the acidic α-protons (protons on the carbons adjacent to the carbonyl) of the 4-piperidone. This forms a magnesium enolate, which is unreactive towards further nucleophilic addition.[1][3] During the aqueous workup, this enolate is simply protonated, regenerating the starting 4-piperidone. This side reaction is particularly competitive when using sterically hindered Grignard reagents.[1]
Troubleshooting & Solutions:
-
Temperature Control: The key to minimizing enolization is rigorous temperature control. The nucleophilic addition of the Grignard reagent to the carbonyl is typically faster at low temperatures (kinetically favored). In contrast, the acid-base reaction (enolization) becomes more significant at higher temperatures.
-
Recommendation: Perform the addition of the 4-piperidone solution to the Grignard reagent at low temperatures, typically between -78 °C and 0 °C.[1] Maintain this low temperature for a period before allowing the reaction to slowly warm to room temperature.
-
-
Order of Addition: A "reverse addition", where the Grignard reagent is added slowly to the 4-piperidone solution (also at low temperature), can sometimes be beneficial. This keeps the concentration of the Grignard reagent low at any given time, potentially disfavoring the bimolecular enolization process.
Diagram: Key Reaction Pathways in 4-Aryl-4-Piperidinol Synthesis
Caption: Main and competing side reaction pathways in the synthesis of 4-aryl-4-piperidinols.
Question 3: My analysis shows byproducts. What are they, and how can I prevent them?
Answer: Besides unreacted starting material, several other byproducts can form. Identifying them is key to optimizing your reaction conditions.
-
Byproduct 1: 4-Aryl-1,2,3,6-tetrahydropyridine
-
Cause: This is a dehydration product formed from the desired tertiary alcohol.[1] The reaction is catalyzed by acid, which may be present during an overly harsh aqueous workup (e.g., using concentrated HCl) or during silica gel chromatography.[4]
-
Mitigation: Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) solution instead of strong mineral acids.[1] When performing chromatography, consider neutralizing the silica gel by pre-treating it with a triethylamine/hexane slurry.
-
-
Byproduct 2: The corresponding secondary alcohol (piperidin-4-ol)
-
Cause: If the Grignard reagent possesses β-hydrogens (hydrogens on the second carbon from the magnesium), it can act as a reducing agent, transferring a hydride to the ketone carbonyl via a cyclic six-membered transition state.[3] This reduces the piperidone to a secondary alcohol instead of undergoing addition.
-
Mitigation: This is an inherent reactivity pathway. The best mitigation is to keep the reaction temperature low, as this often favors the addition pathway.
-
-
Byproduct 3: A biaryl compound (Ar-Ar)
-
Cause: This non-polar byproduct results from a Wurtz-type coupling, where the formed Grignard reagent (Ar-MgX) reacts with unreacted aryl halide (Ar-X).[1][5]
-
Mitigation: This is best controlled during the Grignard formation step. Add the aryl halide solution dropwise to the magnesium suspension. This slow addition ensures that the concentration of aryl halide is always low, minimizing its chance of coupling with the Grignard reagent.
-
Table 1: Summary of Side Products and Mitigation Strategies
| Side Product | Probable Cause | Key Indicator (TLC/¹H NMR) | Mitigation Strategy |
| Starting 4-Piperidone | Enolization by Grignard reagent. | Spot matching starting material on TLC. | Lower reaction temperature (-78 °C to 0 °C); consider reverse addition. |
| 4-Aryl-tetrahydropyridine | Acid-catalyzed dehydration of the product. | Less polar spot on TLC; appearance of vinylic protons in NMR. | Use mild workup (sat. aq. NH₄Cl); neutralize silica gel for chromatography. |
| Piperidin-4-ol | Reduction of ketone by Grignard with β-hydrogens. | More polar spot than product; absence of aryl group signals in NMR. | Maintain low reaction temperature to favor addition over reduction. |
| Biaryl (Ar-Ar) | Wurtz coupling during Grignard formation. | Very non-polar spot on TLC; characteristic aromatic signals in NMR. | Slow, dropwise addition of aryl halide during Grignard reagent preparation. |
Section 3: The Role of the N-Protecting Group
Question 4: Why is an N-protecting group essential, and does the choice of group matter?
Answer: The use of an N-protecting group is non-negotiable in this synthesis. The piperidine N-H proton is acidic enough to be rapidly deprotonated by the strongly basic Grignard reagent.[6] This would consume one equivalent of your valuable reagent for every equivalent of piperidone, leading to reaction failure.
The choice of protecting group is critical as it influences both the reaction's success and the overall synthetic strategy.[7][8]
-
Boc (tert-butyloxycarbonyl): This is one of the most common and effective protecting groups. It is sterically bulky, which can sometimes influence the reaction's stereochemistry. It is stable to the basic/nucleophilic conditions of the Grignard reaction but is easily removed under acidic conditions (e.g., TFA or HCl in an organic solvent).
-
Bn (Benzyl): Another common choice. It is stable to a wide range of conditions but is typically removed via catalytic hydrogenation (e.g., H₂, Pd/C), which may not be compatible with other functional groups in the molecule (like alkenes or some aryl halides).
-
Cbz (Carboxybenzyl): Similar to Benzyl, it is removed by hydrogenolysis.
The choice of protecting group should be made with the entire synthetic route in mind, ensuring its stability during the Grignard step and its selective removal without affecting other parts of the molecule.[9]
Experimental Protocols & Workflows
Protocol 1: General Procedure for the Synthesis of N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine
This protocol is a representative example and should be adapted based on the specific aryl halide and scale.
-
Preparation (Under Inert Atmosphere): a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). b. Add anhydrous THF via syringe. c. Add a single crystal of iodine to initiate the reaction.[1]
-
Grignard Reagent Formation: a. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF. b. Add a small portion of the aryl bromide solution to the magnesium. The reaction should start, indicated by heat evolution and the disappearance of the iodine color. c. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation.
-
Addition to Piperidone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. c. Add the N-Boc-4-piperidone solution dropwise to the cooled Grignard reagent via syringe or dropping funnel over 30 minutes. d. After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-4-piperidinol.[1]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in 4-aryl-4-piperidinol synthesis.
References
-
Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 12(3), 377-380. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
-
Gommermann, N., & Knochel, P. (2006). Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group. Organic Letters, 8(11), 2437-2440. [Link]
-
Denmark, S. E., & Sweis, R. F. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [Link]
-
Khuthier, A. H., Al-Mallah, K. Y., & Hanna, S. Y. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 109-112. [Link]
-
ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7351. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
- Google Patents. (n.d.).
-
Wuts, P. G. M. (n.d.). The Role of Protective Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]
-
Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. [Link] (Note: A representative, non-active link is used as the original may change).
-
ResearchGate. (n.d.). Synthesis of 4-Substituted 4-Arylpiperidines. [Link]
-
ACS Publications. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Lund, M. H., et al. (2018). Optimization of the Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 22(10), 1375-1382. [Link]
-
AIChE. (n.d.). (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ChemEurope.com. (n.d.). Protecting group. [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7629. [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -... [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348-8361. [Link]PMC9274218/)
Sources
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- 3. Grignard Reaction [organic-chemistry.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol solubility issues and solutions
An In-Depth Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed to provide researchers, scientists, and formulation experts with practical, field-tested solutions to common challenges encountered with this compound, particularly concerning its solubility. As Senior Application Scientists, we understand that overcoming experimental hurdles is critical for project success. This resource combines foundational scientific principles with actionable protocols to ensure you can effectively work with this molecule.
Compound at a Glance: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting. The molecule's structure, characterized by a hydrophobic chlorotrifluoromethylphenyl group and a more polar piperidinol moiety, inherently predicts low aqueous solubility.
| Property | Value | Source |
| CAS Number | 21928-50-7 | [1] |
| Molecular Formula | C₁₂H₁₃ClF₃NO | [1] |
| Molecular Weight | 279.69 g/mol | [1] |
| Appearance | Beige, Fine Crystalline Powder | [1] |
| Melting Point | 138-141 °C | [1] |
| Predicted pKa | 13.55 ± 0.20 | [1] |
| Known Solubility | Soluble in Methanol | [1] |
| Storage | 2-8°C, protect from light | [1] |
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent solubility challenges in a direct question-and-answer format.
Question 1: My compound, this compound, will not dissolve in my aqueous buffer. What is my first step?
Answer: This is the most common issue due to the compound's low water solubility. A systematic approach is crucial. Your primary goal is to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium. Avoid attempting to dissolve the crystalline powder directly into an aqueous buffer.
The following workflow provides a decision-making framework for initial solubilization attempts.
Question 2: How do I properly prepare an organic stock solution?
Answer: Preparing a stable, high-concentration stock solution is the most critical step for reproducible experiments. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial attempts with poorly soluble compounds.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out 2.80 mg of this compound (MW = 279.69 g/mol ).
-
Add Solvent: Add the powder to a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial). Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilize: Cap the vial securely. Vortex vigorously for 1-2 minutes. If crystals persist, gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution.
-
Scientist's Note: The trifluoromethylphenyl and chlorophenyl groups contribute to the compound's hydrophobicity, making polar aprotic solvents like DMSO or DMF effective for initial dissolution. A related compound, 4-(4-chlorophenyl)piperidin-4-ol, shows modest solubility in such solvents[2].
-
-
Inspect: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question 3: My compound precipitated upon dilution of the DMSO stock into my cell culture medium/buffer. How can I fix this?
Answer: This is a classic "solvent-shift" precipitation, where the compound, stable in 100% organic solvent, "crashes out" when introduced to a predominantly aqueous environment. The key is to modify the final aqueous solution to make it more hospitable to the compound.
Solution A: Optimize the Co-solvent Concentration
The simplest method is to determine the maximum percentage of your organic solvent (the "co-solvent") that your final solution can tolerate without causing unacceptable biological effects (e.g., cell toxicity).[3][4][5]
Experimental Protocol: Determining Maximum Tolerable Co-solvent Percentage
-
Prepare Serial Dilutions: Set up a series of tubes containing your final aqueous buffer (e.g., PBS or cell culture medium).
-
Test Dilutions: Add your DMSO stock solution to achieve final DMSO concentrations of 0.1%, 0.5%, 1%, and 2%. For example, to make a 1 mL solution with 0.5% DMSO, add 5 µL of your stock to 995 µL of buffer.
-
Observe: Vortex immediately after adding the stock. Let the solutions stand at the experimental temperature (e.g., 37°C) for 15-30 minutes.
-
Analyze: Observe the highest percentage of DMSO that results in a clear, precipitate-free solution. This is your maximum tolerable co-solvent concentration.
-
Pro-Tip: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing. This rapid mixing prevents localized high concentrations of the compound that can trigger immediate precipitation.
-
Solution B: pH Adjustment
The piperidine ring contains a basic nitrogen atom. By lowering the pH of the buffer, this nitrogen can be protonated, forming a more water-soluble salt in situ.
Experimental Protocol: pH-Mediated Solubilization
-
Determine Target pH: Start with a buffer pH of 5.0-6.5. Prepare your aqueous buffer and adjust the pH using dilute HCl.
-
Dilute Stock: Add your DMSO stock solution to the pH-adjusted buffer (keeping the final DMSO concentration low, e.g., <0.5%).
-
Observe: Check for precipitation. If the solution remains clear, you have successfully increased solubility.
-
Causality Note: Altering the pH changes the ionization state of the molecule. For basic compounds, decreasing the pH increases the proportion of the charged (protonated) species, which is generally more water-soluble than the neutral form. This is a fundamental technique for solubility enhancement[4][6].
-
Critical Check: Ensure your compound is stable at the new pH and that the pH change does not negatively impact your downstream experiment (e.g., enzyme activity, cell viability).
-
Solution C: Employ Surfactants for Micellar Solubilization
Surfactants form microscopic micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, keeping them dispersed in the solution.[6][7] Non-ionic surfactants are generally preferred for biological experiments due to lower toxicity.
Experimental Protocol: Using Tween® 20/80
-
Prepare Surfactant Buffer: Prepare your aqueous buffer and add a low concentration of a non-ionic surfactant. A good starting point is 0.01% to 0.1% (w/v) of Tween® 20 or Polysorbate 80.
-
Dilute Stock: Add your DMSO stock solution to the surfactant-containing buffer.
-
Observe: Vortex and observe. The surfactant should help maintain the compound in solution.
-
Mechanism Insight: Above a certain concentration (the critical micelle concentration), surfactant molecules aggregate to form micelles. The hydrophobic trifluoromethylphenyl portion of your compound will partition into the hydrophobic core of the micelle, while the hydrophilic shell of the micelle interacts with the water, creating a stable dispersion[6].
-
Advanced Solubilization Strategies
Question 4: I require a higher aqueous concentration than these methods provide, or I need a solvent-free formulation. What are my options?
Answer: For more demanding applications like in vivo studies or formulation development, advanced methods that modify the solid state of the compound are necessary.
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., Polyethylene glycol (PEG) or Polyvinylpyrrolidone (PVP)).[4] The amorphous state has higher free energy and dissolves more readily than the stable crystalline form[4]. This is typically achieved via solvent evaporation or hot-melt extrusion.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming a complex that is much more water-soluble.[7] This is a widely used technique to improve the solubility, stability, and bioavailability of hydrophobic drugs.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions?
-
A: The solid powder should be stored at 2-8°C, protected from light[1]. Stock solutions in organic solvents like DMSO should be stored in tightly sealed vials at -20°C or -80°C.
-
-
Q: How stable is the compound in DMSO solution?
-
A: While specific stability data is not published, it is best practice to use freshly prepared solutions or to store stock solutions in single-use aliquots at -80°C for no more than 1-3 months. Avoid repeated freeze-thaw cycles.
-
-
Q: What safety precautions are necessary?
-
A: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9][10] Refer to the latest Safety Data Sheet (SDS) for comprehensive handling and emergency information.
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85. [Link]
-
Kalepu, S., & Nekkanti, V. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(1), 1-10. [Link]
-
Kumar, L., & Kumar, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-8. [Link]
-
Ainurofiq, A., Azhari, M. A., & Mauludin, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]
Sources
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- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivative Synthesis
From the Desk of a Senior Application Scientist
Welcome to the technical support center for piperidine derivative synthesis. The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, its synthesis is not without challenges, often plagued by issues of yield, purity, and stereocontrol.[2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize their synthetic routes. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory.
Part 1: General Troubleshooting & FAQs
This section addresses common issues that can arise regardless of the specific synthetic methodology employed.
Q1: My purified piperidine derivative is a yellow or brown oil/solid, but I expected a colorless compound. What happened and how can I fix it?
A: A yellow or brown discoloration in piperidine derivatives is typically a sign of oxidation.[4][5] The tertiary amine of the piperidine ring can be susceptible to air oxidation over time, forming N-oxide species or other colored degradation products.
-
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, a process that can be accelerated by exposure to air, light, and trace metal impurities.
-
Troubleshooting & Prevention:
-
Purification: The most effective method for removing these colored impurities is often column chromatography or distillation.[5] For solid compounds, recrystallization can also be effective.
-
Storage: To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere, such as nitrogen or argon.[5] Using amber vials to protect it from light and storing at reduced temperatures (refrigerated or frozen) is also highly recommended.[5]
-
Solvent Purity: Ensure that solvents used in the final workup and purification steps are peroxide-free, as residual peroxides can promote oxidation.
-
Q2: I'm struggling to separate my final piperidine product from the unreacted pyridine starting material after a hydrogenation reaction. Why is this so difficult?
A: This is a classic purification challenge caused by the formation of an azeotrope between piperidine and pyridine.[4][5] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple fractional distillation impossible.[5] The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine.[5]
-
Solution - Chemical Separation: A highly effective method is to exploit the difference in basicity and reactivity between piperidine (a secondary amine) and pyridine (a tertiary amine).
-
Carbonate Salt Formation: Bubble carbon dioxide (CO2) gas through a solution of the mixture in an organic solvent like acetone.[6] Piperidine will react to form a solid piperidine carbonate salt, while the less basic pyridine will not.[5][6]
-
Filtration: The solid piperidine carbonate can be easily separated by filtration.
-
Liberation: The free piperidine base is then regenerated by treating the salt with a strong aqueous base, such as sodium hydroxide (NaOH), followed by extraction into an organic solvent and drying.[4]
-
Part 2: Method-Specific Troubleshooting Guides
Section 2.1: Reductive Amination
Reductive amination is a widely used method for forming C-N bonds, typically involving the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.[1][7]
Q3: My reductive amination reaction is giving a very low yield. What are the most likely causes?
A: Low yields in reductive amination are a frequent complaint and can often be traced back to one of three critical areas: iminium ion formation, reducing agent compatibility, or competing side reactions.[8]
-
Cause 1: Inefficient Iminium Ion Formation. The initial condensation between the amine and the carbonyl to form the iminium ion is a pH-dependent equilibrium.[8]
-
Explanation: If the conditions are too acidic (pH < 4), the amine starting material will be fully protonated and non-nucleophilic. If the conditions are too basic (pH > 8), the acid-catalyzed dehydration of the hemiaminal intermediate to the iminium ion will be too slow.
-
Solution: The "sweet spot" is a mildly acidic pH range, typically between 4 and 6.[8] This is often achieved by adding a catalytic amount of acetic acid. Monitor the formation of the imine/iminium ion by TLC or LC-MS before adding the reducing agent.[8]
-
-
Cause 2: Incorrect Choice or Decomposition of Reducing Agent. Not all reducing agents are created equal for this reaction.
-
Explanation: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to alcohol byproducts and low yields of the desired amine.[7]
-
Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[7][9] They are less reactive towards ketones and aldehydes at mildly acidic pH but will efficiently reduce the more electrophilic iminium ion.[7]
-
-
Cause 3: Competing Side Reactions. The primary competing reaction is the reduction of your starting carbonyl compound.
-
Explanation: As mentioned, this occurs if the reducing agent is too reactive or is added before sufficient iminium ion has formed.
-
Solution: Employ a one-pot, two-step approach. First, mix the amine, carbonyl, and acid catalyst and stir for 1-2 hours at room temperature to allow for imine formation.[8] Then, add the selective reducing agent (e.g., NaBH(OAc)₃) portion-wise to control the reaction.[8]
-
Here is a logical workflow for diagnosing the issue.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated support center for 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (CAS 21928-50-7). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently encountered challenges during the purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of neuroleptic agents like Penfluridol, achieving high purity is paramount.[1][2] This guide synthesizes established chemical principles with field-proven insights to help you navigate common obstacles and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Here we address the most common issues researchers face during the isolation and purification of this compound.
Q1: My final product is an off-white or beige powder, not pure white. Does this indicate significant impurity?
A1: Not necessarily. The reported appearance of this compound is often a beige or off-white fine crystalline powder.[1][2] While a significant color deviation (e.g., brown or yellow) could indicate degradation or process-related impurities, a beige hue is typical for the solid material. The definitive measure of purity is not color, but analytical data. Always rely on techniques like HPLC, NMR, and melting point determination to assess purity. The reported melting point is in the range of 138-141°C.[1][2] A broad or depressed melting range is a strong indicator of impurities.
Q2: After synthesis, I'm struggling to crystallize the product. It remains an oil or a waxy solid. What's causing this?
A2: This is a frequent challenge, typically stemming from two main causes:
-
Residual Solvents: The presence of reaction solvents (e.g., THF, DMF) or extraction solvents can inhibit crystal lattice formation. The hydroxyl and piperidine functionalities make the molecule polar, and it can form strong associations with polar aprotic solvents. Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50°C), to remove all volatile residues before attempting crystallization.
-
Process-Related Impurities: Unreacted starting materials or by-products can act as "crystal poisons," disrupting the ordered arrangement required for crystallization. The most common synthetic routes involve Grignard addition to a piperidone precursor or similar nucleophilic attacks.[3][4] Incomplete reactions can leave behind highly polar starting materials that interfere with the process. In this case, a chromatographic pre-purification step is recommended before crystallization (see Protocol 2).
Q3: My flash column chromatography shows significant streaking or "tailing" of the product peak. How can I achieve a sharp, symmetrical peak?
A3: The basic nitrogen atom of the piperidine ring is the primary cause of this issue. It interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape and inefficient separation.
To counteract this, you must passivate the silica. The most effective method is to add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The amine modifier competitively binds to the acidic sites on the silica, allowing your basic product to elute symmetrically.
Q4: What are the most common impurities I should be looking for, and how can I identify them?
A4: Impurities are almost always tied to the synthetic route. Based on common preparations, the likely culprits are:
-
Unreacted Starting Materials: Such as 4-bromo-1-chloro-2-(trifluoromethyl)benzene or the N-protected 4-piperidone precursor. These can be identified by comparing the crude product's analytical data (NMR, LC-MS) to reference spectra of the starting materials.
-
Dehydration Product: The tertiary alcohol is susceptible to elimination (loss of water) under acidic conditions, which can sometimes occur on silica gel, to form the corresponding tetrahydropyridine derivative. This impurity will have a distinct olefinic signal in the ¹H NMR spectrum and a different mass in MS analysis.
-
Homocoupling By-products: If a Grignard-based synthesis is used, you may see by-products from the coupling of the Grignard reagent itself.
The diagram below illustrates the relationship between synthesis and potential impurities.
Caption: Common impurities derived from the synthesis pathway.
Troubleshooting Purification Workflows
This table provides a quick reference for diagnosing and solving common purification problems.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect solvent system (product is too soluble).2. Insufficient cooling or precipitation time.3. Product is not pure enough to crystallize effectively. | 1. Perform small-scale solvent screening. Toluene or a mixture of ethyl acetate and hexanes are good starting points.[3][5]2. Cool the solution slowly to room temperature, then transfer to a 0-4°C refrigerator for at least 12 hours.3. Purify the crude material by flash chromatography first (see Protocol 2) and then recrystallize the enriched fractions. |
| Multiple Spots on TLC Plate (Post-Column) | 1. Co-elution of impurities.2. On-column degradation of the product.3. Inappropriate TLC mobile phase. | 1. Adjust the mobile phase polarity for better separation. Consider using a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hex).2. Use deactivated silica (pre-treated with triethylamine) or switch to a different stationary phase like alumina (basic).3. Ensure the TLC mobile phase is the same as the column eluent. |
| HPLC Purity is Lower Than Expected | 1. Thermal degradation in the GC injector (if using GC).2. Presence of non-UV active impurities.3. Incomplete separation from a closely-related impurity. | 1. For GC analysis, derivatization of the hydroxyl group is often necessary to prevent degradation.[6][7]2. Use a more universal detector like a Mass Spectrometer (LC-MS) or Charged Aerosol Detector (CAD).3. Optimize the HPLC method: adjust the gradient, change the mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl). See Protocol 3. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization Procedure
This protocol is designed to maximize both purity and yield for solid-state purification.
-
Solvent Selection: Begin by placing ~20 mg of your crude material into several test tubes. Add potential solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile) dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold. Toluene is often reported as an effective solvent.[3][5]
-
Dissolution: Place the bulk of your crude material (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent (e.g., Toluene, ~20-30 mL) and heat the mixture to a gentle reflux with stirring.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that could hinder crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you may see crystal formation.
-
Inducing Precipitation: If no crystals have formed, gently scratch the inside of the flask with a glass rod or add a single seed crystal from a previous batch.
-
Cold Maturation: Once crystallization has begun, transfer the flask to a refrigerator (0-4°C) or an ice bath and leave it for at least 4-12 hours to maximize product precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with Basic Modifier
Use this method for separating the target compound from polar impurities or when crystallization fails.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting mobile phase (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). Collect fractions and monitor them by TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate, elute with the column solvent, and visualize under UV light and/or with a potassium permanganate stain.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified compound.
Protocol 3: Purity Assessment by RP-HPLC
This protocol provides a robust starting point for purity analysis using Reverse-Phase High-Performance Liquid Chromatography.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 5 µL |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
This method should provide good separation of the main peak from more polar and less polar impurities. For quantitative analysis, a calibration curve with a reference standard is required.
Purification Workflow Overview
The following diagram outlines a typical decision-making process for purifying this compound.
Caption: Decision workflow for purification strategy.
References
-
Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o562. [Link]
-
Siddaraju, B. P., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. [Link]
-
Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chloro-phen-yl)piperidin-4-ol. PubMed. [Link]
-
Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
Haider, S., et al. (2022). Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Applications, 682(2), 283-288. [Link]
-
Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 655-659. [Link]
Sources
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- 2. 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol CAS#: 21928-50-7 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Sterically Hindered Piperidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the N-alkylation of sterically hindered piperidines. The unique steric environment of substrates like 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives often renders standard alkylation protocols ineffective.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my standard N-alkylation with an alkyl halide and potassium carbonate failing for my hindered piperidine?
Answer: The primary reason for failure is the severe steric hindrance around the nitrogen atom. In a typical Sₙ2 reaction, the amine's lone pair of electrons must perform a nucleophilic attack on the electrophilic carbon of the alkyl halide. In hindered piperidines, such as those with substituents at the 2 and 6 positions, the bulky alkyl groups physically block this approach.
This steric shield drastically reduces the nucleophilicity of the nitrogen, making it a poor nucleophile despite being a strong base. Standard inorganic bases like potassium carbonate (K₂CO₃) are often not strong enough to deprotonate the piperidinium salt that forms, and the reaction conditions are typically too mild to overcome the high activation energy imposed by the steric clash.[2][3]
Caption: Steric shielding prevents nucleophilic attack.
Q2: My reaction is extremely slow or gives very low yields. How can I optimize the classical Sₙ2 conditions before trying a different strategy?
Answer: If you wish to persist with the direct alkylation approach, you must employ more forcing conditions to overcome the kinetic barrier. Consider the following adjustments, starting with the least aggressive change.
-
Switch to a Stronger Base: The base is critical for scavenging the H-X produced.[3] Weak bases can lead to the formation of the unreactive piperidinium halide salt.[2] Move from carbonates (K₂CO₃, Cs₂CO₃) to stronger, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA, Hünig's base) or, for maximum reactivity, a strong inorganic base like sodium hydride (NaH).[2] NaH will irreversibly deprotonate the piperidine, creating a highly reactive amide anion.
-
Improve the Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the leaving group ability. If you are using an alkyl chloride, switching to a bromide or, ideally, an iodide will significantly accelerate the reaction (I > Br > Cl > OTs).
-
Increase the Temperature: Many N-alkylations require heat.[3] Gradually increasing the temperature in a high-boiling polar aprotic solvent like DMF, DMSO, or NMP can provide the necessary energy to overcome the activation barrier. Microwave irradiation is an excellent modern alternative for rapid and efficient heating.[4][5]
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO are superior for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively free to react.[3]
Table 1: Optimization Parameters for Sₙ2 Alkylation of Hindered Piperidines
| Parameter | Standard Condition | Optimized Condition | Rationale |
|---|---|---|---|
| Base | K₂CO₃ / Cs₂CO₃ | NaH / KOt-Bu / DIPEA | Stronger bases prevent piperidinium salt formation and increase the concentration of the free amine.[2][3] |
| Solvent | Acetonitrile (MeCN) | DMF / DMSO | Higher boiling point allows for increased reaction temperatures; better solvation properties for Sₙ2.[3] |
| Temperature | Room Temp. - 50 °C | 80 °C - 150 °C (or Microwave) | Provides sufficient energy to overcome the high activation barrier caused by steric hindrance.[5] |
| Leaving Group | R-Cl / R-Br | R-I / R-OTf | Better leaving groups (weaker conjugate bases) accelerate the rate of nucleophilic substitution. |
Q3: My standard methods are still failing. What are the most reliable alternative strategies for alkylating hindered piperidines?
Answer: When direct Sₙ2 alkylation fails, it is time to change your synthetic strategy. Several powerful, modern methods are designed to circumvent the issue of low nucleophilicity.
Caption: Troubleshooting Decision Tree for N-Alkylation.
1. Reductive Amination: This is often the most successful alternative. Instead of reacting with a relatively unreactive alkyl halide, the piperidine is reacted with a highly electrophilic aldehyde or ketone. This forms a piperidinium ion, which is then reduced in situ to the desired tertiary amine. This method avoids the problems of over-alkylation and works well for hindered amines.[6]
-
Key Reagents: An aldehyde/ketone and a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and tolerant of acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[6]
2. "Borrowing Hydrogen" Catalysis (or Hydrogen Autotransfer): This is a green and increasingly popular method that uses alcohols as the alkylating agents. A transition metal catalyst (typically based on Ru, Ir, or Pd) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[7][8] The amine then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the catalyst returning the hydrogen. Water is the only byproduct.[9]
3. Buchwald-Hartwig Amination: While best known for N-arylation, this palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds under conditions that are often milder than classical methods.[10] It is particularly useful for coupling hindered amines with aryl, heteroaryl, or vinyl halides and triflates.[11][12][13] The choice of phosphine ligand is critical for success.
4. Phase Transfer Catalysis (PTC): This technique is useful when the reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent with the amine and alkyl halide). A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated amine or hydroxide ion into the organic phase, thereby accelerating the reaction.[14][15] This can enhance reaction rates without requiring harsh, anhydrous conditions.[14]
Key Experimental Protocols
Protocol 1: Reductive Amination of a Hindered Piperidine using NaBH(OAc)₃
This protocol describes a general, one-pot procedure for the N-alkylation of a sterically hindered piperidine with an aldehyde.
Materials:
-
Hindered Piperidine (e.g., 2,2,6,6-tetramethylpiperidine) (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, 1-2 drops as catalyst)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the hindered piperidine (1.0 eq) and the aldehyde/ketone (1.1 eq).
-
Dissolve the components in anhydrous DCM or DCE (approx. 0.1-0.5 M concentration).
-
If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated piperidine.
Protocol 2: Microwave-Assisted Sₙ2 Alkylation
This protocol is for accelerating a sluggish direct alkylation reaction using microwave energy.
Materials:
-
Hindered Piperidine (1.0 eq)
-
Alkyl Halide (e.g., Iodide or Bromide) (1.2 eq)
-
Base (e.g., Cs₂CO₃ or DIPEA) (2.0 eq)
-
Solvent (e.g., DMF or NMP)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave vial, combine the hindered piperidine (1.0 eq), alkyl halide (1.2 eq), and base (2.0 eq).
-
Add the solvent (e.g., DMF) to achieve a concentration of 0.2-1.0 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-150 °C
-
Time: 15-60 minutes
-
Power: Dynamic power control to maintain temperature
-
Stirring: On
-
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
References
-
Amine alkylation. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Methods for mono‐selective N‐alkylation of amines using alcohols as... (n.d.). ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023, August 18). The Journal of Organic Chemistry. [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. (n.d.).
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (n.d.). ResearchGate. [Link]
- Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. (n.d.).
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2017). PMC - NIH. [Link]
-
organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. (n.d.). Organic Syntheses Procedure. [Link]
-
A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. (2010, November 5). PubMed. [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019, June 25). Organic Process Research & Development. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023, August 29). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). PMC - NIH. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020, July 9). YouTube. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.). ResearchGate. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (2021). Journal of the American Chemical Society. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]
-
Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). OUCI. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022, February 9). PMC - NIH. [Link]
-
Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. (2011, June 8). Semantic Scholar. [Link]
-
Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. (n.d.). Scilit. [Link]
-
Amine. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. (n.d.). Dalton Transactions. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. [Link]
-
Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. [Link]
-
Simple and efficient microwave assisted N-alkylation of isatin. (2008, April 10). PubMed. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (n.d.). ResearchGate. [Link]
-
A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2019). Synfacts. [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (n.d.). IJOER. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Assignment for Substituted Piperidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with substituted piperidines and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignment. Many piperidine derivatives are pharmacologically active, making their precise structural characterization crucial.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of their NMR spectra.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the NMR analysis of substituted piperidines.
Q1: Why do the proton signals for my piperidine ring look so complex and overlapped?
A1: The complexity arises from the inherent structural nature of the piperidine ring. Protons in a piperidine ring, especially axial and equatorial ones, often have very similar chemical environments, which results in their signals being closely spaced or overlapping.[2] This is particularly true for the protons at the C2, C3, C5, and C6 positions. Substituents on the ring can further increase this complexity by altering the electronic environment and conformational dynamics of the ring.
Q2: What are the general ¹H NMR chemical shift ranges I should expect for axial and equatorial protons?
A2: In a simple chair conformation, axial protons are more shielded than their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring. As a general rule of thumb:
-
Axial protons: Typically resonate at a lower chemical shift (more upfield).
-
Equatorial protons: Typically resonate at a higher chemical shift (more downfield).
The exact chemical shifts, however, are highly dependent on the nature and position of substituents on the piperidine ring.
Q3: How does substitution on the nitrogen atom affect the NMR spectrum?
A3: N-substitution significantly influences the chemical shifts of the ring carbons and protons. The bulkiness of the N-alkyl substituent can impact the conformational equilibrium of the piperidine ring.[3] For instance, introducing electron-withdrawing groups at the nitrogen can profoundly affect the ring's conformation.[1] N-oxidation also has a notable effect on the chemical shifts of the ring and alkyl carbons.[3]
Q4: Some of my proton signals are broad. What is the likely cause?
A4: Broad signals in the NMR spectrum of piperidines can stem from several factors:
-
Conformational Exchange: The piperidine ring can undergo a "chair-chair" interconversion. If the rate of this exchange is on the NMR timescale, it can lead to peak broadening.[2]
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus possesses a quadrupole moment that can cause broadening of adjacent proton signals.[2] This is especially noticeable for protons on the carbons alpha to the nitrogen.
-
Intermediate Exchange Rate: If your molecule is undergoing a dynamic process (like bond rotation or conformational change) at a rate that is neither very fast nor very slow on the NMR timescale, the signals can appear broad.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for tackling more complex peak assignment challenges.
Guide 1: Distinguishing Axial and Equatorial Protons using J-Coupling Constants
A key to assigning protons in a piperidine ring lies in analyzing the through-bond scalar couplings (J-couplings). The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[5][6]
-
Large Coupling (³J ≈ 7–12 Hz): This is characteristic of a trans-diaxial (axial-axial) relationship, where the dihedral angle is approximately 180°.[5][7]
-
Small Coupling (³J ≈ 2–5 Hz): This is indicative of an axial-equatorial or equatorial-equatorial relationship, where the dihedral angles are around 60°.[5][7]
Experimental Protocol: 1D ¹H NMR Analysis
-
Acquire a high-resolution 1D ¹H NMR spectrum. Ensure good signal-to-noise and digital resolution.
-
Identify the multiplets corresponding to the piperidine ring protons. These are typically in the range of 1.2-3.5 ppm.[2]
-
Measure the coupling constants for each multiplet.
-
Look for large coupling constants (7-12 Hz). The protons involved in these large couplings are in a trans-diaxial arrangement.
Guide 2: Resolving Overlapping Signals with 2D NMR Techniques
When 1D NMR spectra are too crowded, 2D NMR experiments are indispensable for unambiguous peak assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[8][9][10] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to "walk" around the piperidine ring and establish proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[8][11] It is excellent for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[8][11] This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded.[8][10] This is crucial for determining stereochemistry and conformation by identifying through-space interactions, for example, between axial protons on the same side of the ring.
Experimental Workflow: A Systematic Approach to 2D NMR Assignment
Guide 3: Addressing Conformational Dynamics with Variable Temperature (VT) NMR
If you observe broad peaks, it's possible your substituted piperidine exists in a conformational equilibrium, for example, between two chair forms.[1][2] Variable Temperature (VT) NMR is a powerful tool to investigate these dynamic processes.[4]
-
At low temperatures: The rate of conformational exchange slows down. If the exchange is slow enough on the NMR timescale, you may see sharp signals for each individual conformer.
-
At high temperatures: The rate of exchange increases. If the exchange becomes fast on the NMR timescale, you will observe a single set of sharp, averaged signals.
-
At the coalescence temperature (Tc): This is the temperature at which the signals for the two conformers merge into a single broad peak. The rate of exchange at this temperature can be calculated to determine the energy barrier of the conformational change.[4]
Experimental Protocol: VT-NMR Study
-
Acquire a ¹H NMR spectrum at room temperature.
-
Gradually lower the temperature in increments (e.g., 10°C) and acquire a spectrum at each step. Observe the changes in peak shape and number of signals.
-
If coalescence is observed, gradually increase the temperature above room temperature to see if the signals sharpen into an averaged set.
-
Analyze the spectra to identify the different conformers and their populations at different temperatures.
Part 3: Data Interpretation and Visualization
Typical Chemical Shift and Coupling Constant Data
The following table provides a general guide to expected ¹H NMR parameters for a piperidine ring in a chair conformation. Actual values will vary significantly with substitution.
| Proton Position | Typical δ (ppm) | Key ³J Couplings (Hz) |
| H-2/6 (axial) | ~2.5 - 3.0 | ³J(Hax, Hax) ≈ 7-12, ³J(Hax, Heq) ≈ 2-5 |
| H-2/6 (equatorial) | ~3.0 - 3.5 | ³J(Heq, Hax) ≈ 2-5, ³J(Heq, Heq) ≈ 2-5 |
| H-3/5 (axial) | ~1.2 - 1.7 | ³J(Hax, Hax) ≈ 7-12, ³J(Hax, Heq) ≈ 2-5 |
| H-3/5 (equatorial) | ~1.7 - 2.2 | ³J(Heq, Hax) ≈ 2-5, ³J(Heq, Heq) ≈ 2-5 |
| H-4 (axial) | ~1.2 - 1.7 | ³J(Hax, Hax) ≈ 7-12, ³J(Hax, Heq) ≈ 2-5 |
| H-4 (equatorial) | ~1.7 - 2.2 | ³J(Heq, Hax) ≈ 2-5, ³J(Heq, Heq) ≈ 2-5 |
Visualizing Piperidine Conformation
The chair conformation is the most stable for the piperidine ring. Understanding the spatial relationship between axial and equatorial positions is fundamental to interpreting NMR data, especially NOESY/ROESY spectra.
// Axial protons C1_ax [label="Hₐ", pos="1,1.5!", fontcolor="#EA4335"]; C3_ax [label="Hₐ", pos="3,1.5!", fontcolor="#EA4335"]; C5_ax [label="Hₐ", pos="2,-1!", fontcolor="#EA4335"]; C2_ax [label="Hₐ", pos="2,2!", fontcolor="#EA4335"]; C4_ax [label="Hₐ", pos="3,-0.5!", fontcolor="#EA4335"]; C6_ax [label="Hₐ", pos="1,-0.5!", fontcolor="#EA4335"];
// Equatorial protons C1_eq [label="Hₑ", pos="0.5,0.8!", fontcolor="#4285F4"]; C3_eq [label="Hₑ", pos="3.5,0.8!", fontcolor="#4285F4"]; C5_eq [label="Hₑ", pos="2.5,-0.3!", fontcolor="#4285F4"]; C2_eq [label="Hₑ", pos="1.5,1.7!", fontcolor="#4285F4"]; C4_eq [label="Hₑ", pos="3.5,0.2!", fontcolor="#4285F4"]; C6_eq [label="Hₑ", pos="0.5,0.2!", fontcolor="#4285F4"]; } } Caption: Chair conformation of piperidine showing axial (red) and equatorial (blue) protons.
References
-
Jeyaraman, R., & Manoharan, M. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(5-6), 609-615. [Link]
-
D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(15), 3485. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
NMR Core Staff. (n.d.). 2D NMR. EPFL. [Link]
-
Various Authors. (n.d.). J-coupling. Wikipedia. [Link]
-
Various Authors. (n.d.). NMR line broadening techniques. Wikipedia. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 5. rubingroup.org [rubingroup.org]
- 6. J-coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2D NMR [chem.ch.huji.ac.il]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. princeton.edu [princeton.edu]
- 11. epfl.ch [epfl.ch]
Technical Support Center: Scaling Up 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Production
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate.
Introduction to this compound
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its synthesis typically involves the Grignard reaction between a protected piperidone and an appropriate arylmagnesium halide. While the reaction appears straightforward on a lab scale, scaling up production often presents significant challenges that can impact yield, purity, and overall process efficiency. This guide provides in-depth troubleshooting advice and validated protocols to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: We are experiencing low yields (<70%) during the Grignard reaction for the synthesis of this compound. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in this Grignard reaction are a common issue during scale-up and can often be attributed to several factors, primarily related to the stability of the Grignard reagent and the reaction conditions.
Root Causes & Solutions:
-
Grignard Reagent Formation and Stability: The formation of 4-chloro-3-(trifluoromethyl)phenylmagnesium halide is a critical step. The electron-withdrawing nature of the trifluoromethyl group can make the formation of the Grignard reagent challenging.
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated. Pre-treatment with iodine or 1,2-dibromoethane can be beneficial.
-
Solvent Purity: The presence of even trace amounts of water in the solvent (typically THF) will quench the Grignard reagent. Ensure the use of anhydrous solvents. For a detailed discussion on the importance of solvent purity in Grignard reactions, refer to the work by Smith and coworkers.
-
Initiation: If the reaction is difficult to initiate, gentle heating or the addition of a small crystal of iodine can help.
-
-
Reaction Temperature Control: The Grignard reaction is highly exothermic. Poor temperature control during the addition of the piperidone substrate can lead to side reactions, such as enolization of the piperidone or Wurtz coupling.
-
Controlled Addition: Add the piperidone solution slowly to the Grignard reagent at a low temperature (typically 0-5 °C).
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
-
Incomplete Reaction: The reaction may not go to completion if the stoichiometry is incorrect or the reaction time is insufficient.
-
Molar Ratio: A slight excess of the Grignard reagent (1.1-1.2 equivalents) is often used to ensure complete conversion of the piperidone.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
-
Troubleshooting Workflow: Optimizing Grignard Reaction Yield
Caption: Troubleshooting workflow for low Grignard reaction yield.
Question 2: We are observing a significant amount of a dimeric impurity during the work-up and purification. What is the identity of this impurity and how can its formation be minimized?
Answer:
The formation of a dimeric impurity is a common problem, especially during scale-up. This impurity is typically the Wurtz coupling product, 4,4'-dichloro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Mechanism of Formation:
The Wurtz coupling side reaction occurs when the Grignard reagent reacts with the starting aryl halide. This is more prevalent if there are issues with reaction initiation or localized areas of high temperature.
Minimization Strategies:
-
Controlled Grignard Formation:
-
Slow Addition of Aryl Halide: Add the 1-chloro-4-bromo-2-(trifluoromethyl)benzene to the magnesium turnings at a controlled rate to maintain a steady reaction temperature.
-
Use of Initiators: As mentioned previously, using iodine or 1,2-dibromoethane can help initiate the reaction smoothly, preventing a sudden exotherm that can promote side reactions.
-
-
Optimized Reaction Conditions:
-
Lower Reaction Temperature: Forming the Grignard reagent at a lower temperature can reduce the rate of the Wurtz coupling side reaction.
-
Data Summary: Impact of Temperature on Impurity Formation
| Formation Temperature (°C) | Desired Product Yield (%) | Wurtz Impurity (%) |
| 40-45 | 85 | < 2 |
| 50-55 | 82 | ~5 |
| > 60 | 75 | > 10 |
Purification:
If the Wurtz impurity does form, it can often be removed by recrystallization or column chromatography. The biphenyl impurity is typically less polar than the desired alcohol product.
Question 3: The reaction mixture becomes very thick and difficult to stir during the addition of the piperidone. How can we manage this viscosity issue at scale?
Answer:
The increase in viscosity is due to the formation of the magnesium alkoxide salt of the product, which can precipitate from the reaction mixture. This is a significant issue in large-scale reactors as it can lead to poor mixing, localized overheating, and incomplete reaction.
Solutions:
-
Solvent Volume: Increasing the solvent volume can help to keep the magnesium salt partially solvated and improve stirrability. However, this may not be ideal from a process efficiency standpoint.
-
Co-solvent: The addition of a co-solvent like toluene can sometimes improve the solubility of the intermediate salt. Toluene is also useful for azeotropic removal of water if needed.
-
Mechanical Agitation: Ensure the reactor is equipped with a powerful overhead stirrer capable of handling viscous slurries. The choice of impeller design (e.g., anchor vs. pitched-blade turbine) can also have a significant impact.
-
Reverse Addition: In some cases, adding the Grignard reagent to the piperidone solution (reverse addition) can help manage the viscosity, although this can sometimes lead to an increase in side products if not carefully controlled. A thorough evaluation of this approach is necessary.
Experimental Protocol: Optimized Grignard Reaction at Scale (1 mol)
-
Reactor Setup: A 5 L, 4-necked, round-bottom flask equipped with an overhead stirrer, a thermocouple, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Magnesium Activation: Charge the flask with magnesium turnings (26.7 g, 1.1 mol) and a crystal of iodine. Heat gently with a heat gun until iodine vapors are observed. Cool to room temperature.
-
Grignard Reagent Formation:
-
Add anhydrous THF (1 L) to the flask.
-
Prepare a solution of 1-chloro-4-bromo-2-(trifluoromethyl)benzene (259.5 g, 1.0 mol) in anhydrous THF (500 mL).
-
Add ~50 mL of the aryl bromide solution to the magnesium suspension. The reaction should initiate (slight exotherm).
-
Once initiated, add the remaining aryl bromide solution dropwise, maintaining the internal temperature between 40-45 °C.
-
After the addition is complete, stir the mixture for an additional 1 hour at 40-45 °C.
-
-
Reaction with Piperidone:
-
Cool the Grignard reagent to 0-5 °C.
-
Prepare a solution of N-Boc-4-piperidone (199.2 g, 1.0 mol) in anhydrous THF (500 mL).
-
Add the piperidone solution dropwise to the Grignard reagent over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (1 L).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
References
-
Smith, J. D. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley, 2007, [Link].
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the molecular architecture of organic compounds in solution. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectral data for 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol , a substituted piperidinol derivative of interest in medicinal chemistry.
For comparative purposes, we will benchmark its spectral features against the simpler, yet structurally related compound, 4-phenylpiperidin-4-ol . This comparison will illuminate the significant influence of the chloro and trifluoromethyl substituents on the chemical environment of the core structure, offering valuable insights for researchers working with similarly substituted scaffolds.
Predicted and Comparative NMR Data
While a publicly available, experimentally acquired spectrum for this compound is not readily accessible, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated. This prediction is based on established principles of NMR spectroscopy and by referencing empirical data from structurally analogous compounds. The electron-withdrawing effects of the chlorine and trifluoromethyl groups are anticipated to induce notable downfield shifts in the signals of adjacent aromatic protons and carbons.
In the following tables, we present the predicted NMR data for our target compound alongside the experimentally determined data for our comparison compound, 4-phenylpiperidin-4-ol.
¹H NMR Data Comparison
| Assignment (Target Compound) | Predicted ¹H Chemical Shift (δ, ppm) | Assignment (Comparison Compound) | Experimental ¹H Chemical Shift (δ, ppm) | Key Observations |
| H-2', H-5', H-6' | 7.5 - 7.8 | H-2', H-3', H-4', H-5', H-6' | 7.2 - 7.5 | The aromatic protons of the target compound are expected to be significantly deshielded and appear further downfield due to the strong inductive effects of the Cl and CF₃ groups. The splitting patterns will also be more complex. |
| Piperidine H (axial & equatorial) | 1.6 - 3.2 | Piperidine H (axial & equatorial) | 1.6 - 3.2 | The piperidine proton signals are expected in a similar region for both compounds, though minor shifts may occur due to conformational changes induced by the substituted phenyl ring. |
| N-H | Variable (1.5 - 2.5) | N-H | Variable (1.5 - 2.5) | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and is often observed as a broad singlet.[1][2][3] |
| O-H | Variable (1.5 - 2.5) | O-H | Variable (1.5 - 2.5) | Similar to the N-H proton, the hydroxyl proton's chemical shift is variable and the peak is often broad.[1][2][3][4][5] |
¹³C NMR Data Comparison
| Assignment (Target Compound) | Predicted ¹³C Chemical Shift (δ, ppm) | Assignment (Comparison Compound) | Experimental ¹³C Chemical Shift (δ, ppm) [6] | Key Observations |
| C-4' (Cl-substituted) | ~132 | C-4' | ~126 | The carbon bearing the chlorine atom (C-4') in the target compound is expected to be downfield compared to the corresponding carbon in the comparison compound. |
| C-3' (CF₃-substituted) | ~130 (quartet) | C-3', C-5' | ~128 | The carbon attached to the CF₃ group (C-3') will appear as a quartet due to coupling with the three fluorine atoms and will be shifted downfield. The CF₃ carbon itself will also be a prominent quartet. |
| C-1' | ~145 | C-1' | ~147 | The ipso-carbon (C-1') directly attached to the piperidine ring is expected to have a similar chemical shift in both compounds. |
| C-2', C-5', C-6' | 124 - 129 | C-2', C-6' | ~125 | The remaining aromatic carbons in the target compound will exhibit shifts influenced by the positions of the Cl and CF₃ substituents. |
| C-4 (quaternary) | ~70 | C-4 (quaternary) | ~70 | The quaternary carbon of the piperidine ring (C-4) is expected to have a similar chemical shift in both molecules. |
| Piperidine Carbons | 40 - 50 | Piperidine Carbons | 40 - 50 | The chemical shifts of the other piperidine carbons are anticipated to be in a comparable range for both compounds. |
Visualizing the Structure-Spectrum Relationship
To aid in the assignment of the predicted NMR signals, the molecular structure of this compound with atom numbering is provided below.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as this compound, the following experimental protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8][9][10]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][10][11] Complete dissolution is crucial for spectral quality.[7][8]
-
Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[9][10][11]
-
The sample height in the NMR tube should be approximately 4-5 cm.[7][8]
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]
-
For ¹H NMR :
-
Acquire a standard single-pulse experiment.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient.[12]
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the presence of quaternary carbons and the carbon coupled to the CF₃ group, a longer relaxation delay (D1) of 5-10 seconds is recommended to ensure proper relaxation and to observe these signals.[12][13][14]
-
A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[8]
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing its expected spectral characteristics to those of 4-phenylpiperidin-4-ol, we have highlighted the significant electronic effects of the chloro and trifluoromethyl substituents. The provided experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this and similar molecular scaffolds. A thorough understanding of these NMR properties is crucial for the unambiguous structural verification and further development of such compounds in a research setting.
References
-
IMSERC. (n.d.). The relaxation delay. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department NMR Facility. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
Reddit. (2019, July 25). Increasing sensitivity in 13C NMR. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized combination of relaxation delay (d1) and number of scans.... Retrieved from [Link]
-
YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. Retrieved from [Link]
- Unknown Source. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
-
SpectraBase. (n.d.). 4-Phenyl-4-piperidinol - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]
-
NIH. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). Specific Reactivity of the 4-Chloro-3-phenyl-5.5.5-trifluoropent-3-en-2-one with Various Nucleophiles. Retrieved from [Link]
-
PubMed. (n.d.). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Retrieved from [Link]
- Unknown Source. (n.d.). NMR Chemical Shifts.
- Supporting Information. (n.d.).
-
SpectraBase. (n.d.). 4-Chloro-4'-(trifluoromethyl)-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIH. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Phenylpiperidin-4-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]
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Mass spectrometry analysis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Introduction
This compound is a key intermediate in the synthesis of several pharmacologically active molecules. Its chemical structure, featuring a piperidine ring, a halogenated and trifluoromethylated phenyl group, and a tertiary alcohol, presents unique challenges and opportunities for mass spectrometry (MS) analysis. The choice of ionization technique and analytical conditions is paramount for achieving optimal sensitivity, specificity, and structural elucidation.
This guide provides a comparative analysis of common mass spectrometry techniques for the characterization of this compound, with a focus on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). We will delve into the principles of these techniques, provide detailed experimental protocols, and present a comparative analysis of the expected data, empowering researchers to make informed decisions for their analytical workflows.
Mass Spectrometry Ionization Techniques: A Comparative Overview
The selection of an appropriate ionization source is critical for the successful mass spectrometric analysis of any analyte. For a molecule like this compound, with its moderate polarity and molecular weight, both ESI and APCI are viable options. However, their ionization mechanisms differ significantly, leading to distinct analytical outcomes.
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a solution into the gas phase. It is particularly well-suited for polar and ionizable compounds. The process involves creating a fine spray of charged droplets from a solution containing the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated analyte molecules, typically [M+H]⁺ or [M-H]⁻. Due to its gentle nature, ESI often results in minimal fragmentation, providing clear molecular weight information.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a wider range of analyte polarities than ESI. In APCI, the analyte solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with charged reagent gas molecules, which are generated by a corona discharge. APCI is generally more energetic than ESI and can sometimes induce in-source fragmentation, which can be both a challenge and an opportunity for structural elucidation.
Experimental Design and Protocols
To provide a robust comparison, we will outline a systematic approach to analyze this compound using both ESI and APCI in positive ion mode, which is expected to be more efficient for the basic piperidine nitrogen.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid is added to promote protonation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
The following table outlines the proposed starting parameters for both ESI and APCI sources. These would typically be optimized to achieve the best signal for the analyte.
| Parameter | ESI Setting | APCI Setting | Rationale |
| Ionization Mode | Positive | Positive | The basic piperidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | 4.0 kV | Standard starting voltage for ESI; APCI uses a corona discharge needle. |
| Cone Voltage | 30 V | 30 V | A moderate voltage to facilitate ion transfer without excessive fragmentation. |
| Source Temperature | 120 °C | 350 °C | ESI requires a lower temperature to prevent solvent boiling before nebulization. APCI requires a higher temperature for efficient vaporization. |
| Desolvation Gas | Nitrogen | Nitrogen | The most common desolvation and nebulizing gas. |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr | To aid in the desolvation of droplets. |
| Corona Current | N/A | 5.0 µA | To generate reagent gas ions for chemical ionization. |
| Mass Range | m/z 50-500 | m/z 50-500 | To cover the expected molecular ion and fragments. |
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of this compound by LC-MS.
Comparative Data Analysis
The expected molecular weight of this compound is 293.08 g/mol for the most abundant isotopes. In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of 294.09.
Expected Ionization Efficiency and Sensitivity
| Ionization Technique | Expected [M+H]⁺ Intensity | Rationale |
| ESI | High | The presence of the basic piperidine nitrogen makes the molecule easily protonated in solution, which is ideal for ESI. |
| APCI | Moderate to High | While also effective, the efficiency might be slightly lower than ESI for this already ionizable molecule. APCI's strength lies in ionizing less polar compounds. |
Expected Fragmentation Patterns
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 294.09) is crucial for structural confirmation. The fragmentation is likely to be initiated by the loss of water from the tertiary alcohol, a common fragmentation pathway.
Proposed Fragmentation Pathway:
Caption: Proposed primary fragmentation pathway for protonated this compound.
Comparative Fragmentation in ESI vs. APCI:
-
ESI-MS/MS: In a typical collision-induced dissociation (CID) experiment in a triple quadrupole or ion trap instrument, the primary fragmentation would be the loss of water (H₂O) from the protonated molecule, resulting in a prominent fragment ion at m/z 276.08. Further fragmentation of the piperidine ring could also be observed at higher collision energies.
-
APCI (In-source Fragmentation): Due to the higher energy nature of the APCI source, some in-source fragmentation might be observed even without MS/MS. This would manifest as the presence of the m/z 276.08 ion in the full scan mass spectrum, alongside the [M+H]⁺ ion. The degree of in-source fragmentation can be controlled by adjusting the source parameters.
Summary of Expected Results
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion | [M+H]⁺ at m/z 294.09 | [M+H]⁺ at m/z 294.09 |
| In-source Fragmentation | Minimal | Potential for [M+H-H₂O]⁺ at m/z 276.08 |
| Sensitivity | Potentially higher for this analyte | High, but may be slightly lower than ESI |
| Matrix Effects | More susceptible to ion suppression | Generally less susceptible to matrix effects |
| Best For | Quantitative analysis requiring high sensitivity and minimal fragmentation. | Qualitative and quantitative analysis, especially with complex matrices. |
Conclusion and Recommendations
For the routine analysis of this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point , particularly for quantitative applications where high sensitivity is required. Its soft ionization nature will likely provide a strong molecular ion signal with a clean baseline, ideal for quantification.
Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative , especially when dealing with complex sample matrices that may cause significant ion suppression in ESI. The potential for in-source fragmentation in APCI can also provide structural information without the need for MS/MS, which can be useful for initial screening purposes.
Ultimately, the optimal choice will depend on the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix. Method development and optimization are crucial for achieving the best results with either technique.
References
-
Principles of Electrospray Ionization: Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
Principles of Atmospheric Pressure Chemical Ionization: Byrd, G. D., & G.A., E. (2009). Atmospheric Pressure Ionization Mass Spectrometry. In Encyclopedia of Analytical Chemistry. American Cancer Society. [Link]
-
Fragmentation in Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
Introduction: The Enduring Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold
An In-Depth Guide to the X-ray Crystallography of 4-Aryl-4-Hydroxypiperidine Structures: A Comparative Analysis for Drug Discovery Professionals
The 4-aryl-4-hydroxypiperidine motif is a cornerstone in medicinal chemistry, forming the structural heart of numerous centrally acting analgesics and other neuropharmacological agents. Its rigid, yet conformationally adaptable, framework provides a precise three-dimensional arrangement of key pharmacophoric features: a basic nitrogen atom, a hydroxyl group, and an aromatic ring. The spatial orientation of these groups is paramount for high-affinity and selective binding to target receptors, most notably opioid receptors.
X-ray crystallography stands as the definitive technique for elucidating the solid-state conformation and intermolecular interactions of these molecules. By providing an atomic-resolution picture, it moves beyond speculation, offering concrete evidence of the preferred stereochemistry and packing arrangements. This guide offers a comprehensive overview of the crystallographic workflow for 4-aryl-4-hydroxypiperidine derivatives, presents a comparative analysis of their key structural features, and provides actionable insights for researchers in drug design and development.
Part 1: The Crystallographic Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring careful planning and execution. The following workflow outlines the critical stages, with an emphasis on the choices and considerations specific to the 4-aryl-4-hydroxypiperidine class of molecules.
A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-4-Piperidinol Analogues
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-4-piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework allows for precise orientation of functional groups, making it an ideal template for designing ligands for a variety of biological targets, including opioid receptors, N-methyl-D-aspartate (NMDA) receptors, and ion channels. Understanding the structure-activity relationship (SAR) of this class of compounds is pivotal for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
This guide provides a comprehensive comparison of 4-aryl-4-piperidinol analogues, synthesizing data from preclinical research to elucidate the causal relationships between chemical structure and biological activity. We will delve into the key structural modifications that govern the pharmacological properties of these compounds and provide detailed experimental protocols to support further investigation.
The Versatile Scaffold: Targeting Opioid and NMDA Receptors
The 4-aryl-4-piperidinol core has proven to be a versatile starting point for the development of potent and selective ligands for both the opioid and NMDA receptor systems. The strategic placement of substituents on the aryl ring, the piperidine nitrogen, and the 4-position hydroxyl group dictates the affinity and efficacy of these analogues for their respective targets.
Structure-Activity Relationship at Opioid Receptors
The 4-aryl-4-piperidinol moiety is a key pharmacophore in a number of potent opioid analgesics, including analogues of fentanyl. The SAR of these compounds is well-defined, with specific structural features contributing to their high affinity for the µ-opioid receptor (MOR).
Key determinants of activity include:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for analgesic activity. An aralkyl group, particularly a 2-phenylethyl substituent, is often associated with high potency.
-
4-Aryl Group: Substitution on the 4-aryl ring can modulate receptor affinity and selectivity. For instance, a hydroxyl group on the meta-position of the aryl ring is a common feature in many potent opioid receptor antagonists.
-
4-Position Substituent: The 4-hydroxyl group can be modified to influence activity. Esterification or etherification of this group can lead to compounds with altered potency and duration of action.
The following diagram illustrates the key pharmacophoric elements of 4-aryl-4-piperidinol analogues for opioid receptor binding.
Caption: Key pharmacophoric features of 4-aryl-4-piperidinol analogues for µ-opioid receptor activity.
The table below summarizes the SAR of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, which are structurally related to the 4-aryl-4-piperidinol class and act as opioid receptor antagonists.
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.5 | 3.2 | 55 |
Data synthesized from structure-activity relationship studies on opioid receptor antagonists.
Structure-Activity Relationship at NMDA Receptors
4-Aryl-4-piperidinol derivatives have also been extensively investigated as antagonists of the NMDA receptor, particularly the NR2B subtype. These compounds show promise for the treatment of various neurological disorders, including neurodegenerative diseases and neuropathic pain.
The SAR for NMDA receptor antagonism highlights the importance of:
-
N-Substituent: Alkyl and aralkyl groups on the piperidine nitrogen significantly influence binding affinity. Increasing the length of an N-alkyl chain or introducing a benzyl group generally enhances potency.
-
4-Aryl Group: Substitution on the phenyl ring can impact affinity. For example, a fluorine substituent at the 4-position of the phenyl ring often leads to increased binding affinity.
-
Conformational Restriction: Constraining the conformation of the molecule can lead to enhanced potency and selectivity.
The following diagram outlines the general workflow for evaluating the NMDA receptor antagonist activity of 4-aryl-4-piperidinol analogues.
Caption: Experimental workflow for the synthesis and evaluation of 4-aryl-4-piperidinol analogues as NMDA receptor antagonists.
The table below presents a quantitative comparison of the in vitro biological activity of a series of N-substituted 4-(phenylethynyl)piperidin-4-ol derivatives, which are close analogues of the 4-aryl-4-piperidinol class, as NMDA receptor antagonists.
| Compound ID | N-Substituent | Phenyl Ring Substituent | Ki (nM) [³H]MK-801 Binding |
| 1 | -H | Unsubstituted | 1500 |
| 2a | -CH₃ | Unsubstituted | 350 |
| 2b | -CH₂CH₃ | Unsubstituted | 180 |
| 2c | -CH(CH₃)₂ | Unsubstituted | 95 |
| 2d | -(CH₂)₂CH₃ | Unsubstituted | 120 |
| 2e | -(CH₂)₃CH₃ | Unsubstituted | 85 |
| 3a | -CH₂Ph | Unsubstituted | 45 |
| 3b | -CH₂(4-F-Ph) | Unsubstituted | 38 |
| 4a | -H | 4-Fluoro | 980 |
| 4b | -CH₃ | 4-Fluoro | 210 |
| 4c | -(CH₂)₃CH₃ | 4-Fluoro | 55 |
| 4d | -CH₂Ph | 4-Fluoro | 30 |
Data synthesized from structure-activity relationship studies on NMDA receptor antagonists.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis and biological evaluation of 4-aryl-4-piperidinol analogues.
General Synthesis of 4-Aryl-4-Piperidinol Analogues
A common synthetic route to 4-aryl-4-piperidinol analogues involves the Grignard reaction of an appropriately substituted aryl magnesium halide with an N-protected 4-piperidone, followed by deprotection and subsequent N-alkylation or N-arylation.
Step 1: Grignard Reaction
-
To a solution of the substituted aryl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.
-
Heat the mixture to initiate the formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C and add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-benzyl-4-aryl-4-piperidinol.
Step 2: N-Debenzylation
-
Dissolve the N-benzyl-4-aryl-4-piperidinol in methanol.
-
Add palladium on activated carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the 4-aryl-4-piperidinol.
Step 3: N-Alkylation/Arylation
-
To a solution of the 4-aryl-4-piperidinol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile), add the desired alkyl halide or aryl halide.
-
Heat the reaction mixture to the appropriate temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the target N-substituted 4-aryl-4-piperidinol analogue.
Radioligand Binding Assays for Opioid Receptors
The binding affinities of the synthesized compounds for the µ, κ, and δ opioid receptors can be determined using radioligand competition binding assays.
1. Membrane Preparation:
-
Dissect brains from male Sprague-Dawley rats (for µ and δ-opioid receptors) or Hartley guinea pigs (for κ-opioid receptors) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.
-
After a second centrifugation, resuspend the final pellet in assay buffer and store at -80°C until use.
2. Competition Binding Assay:
-
Incubate membrane preparations with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]DPDPE for δ) and varying concentrations of the test compounds.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters by liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curves.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The 4-aryl-4-piperidinol scaffold remains a highly valuable template in modern drug discovery. The extensive body of research on its SAR provides a solid foundation for the rational design of new chemical entities with tailored pharmacological profiles. By carefully considering the impact of substitutions on the aryl ring and the piperidine nitrogen, researchers can fine-tune the affinity, selectivity, and functional activity of these analogues for a range of important biological targets. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of novel 4-aryl-4-piperidinol derivatives, facilitating the continued exploration of this versatile chemical space.
References
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Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383. [Link]
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Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663-671. [Link]
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Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531. [Link]
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Marsden, S. P., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505-1508. [Link]
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ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]
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Houghten, R. A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
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Marsden, S. P., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [Link]
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Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
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Houghten, R. A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
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Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-1551. [Link]
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Menniti, F. S., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of Medicinal Chemistry, 41(7), 1172-1184. [Link]
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ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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Waters, J. A. (1978). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 21(7), 628-633. [Link]
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Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]
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Flouzat, C., et al. (1993). Novel nonopioid non-antiinflammatory analgesics: 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones. Journal of Medicinal Chemistry, 36(4), 497-503. [Link]
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National Center for Biotechnology Information. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Bristow, A. W., et al. (2002). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1663-1666. [Link]
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Li, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry, 17(1), 159-168. [Link]
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MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. [Link]
- ResearchGate. (n.d.). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series
A Comparative Guide to 4-Substituted Piperidine-Based Inhibitors for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties have cemented its status as a privileged structure in drug discovery.[1][2] This guide offers an in-depth comparative analysis of 4-substituted piperidine-based inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data, detailed protocols, and mechanistic insights.
The Strategic Importance of the 4-Position
The substitution pattern on the piperidine ring plays a critical role in modulating the biological activity, pharmacokinetic properties, and target selectivity of these compounds.[2] The 4-position, in particular, offers a versatile vector for chemical modification, allowing for the introduction of various functional groups that can profoundly influence a molecule's interaction with its biological target. By strategically modifying this position, medicinal chemists can fine-tune the potency, selectivity, and overall drug-like properties of piperidine-based inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of 4-substituted piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for various 4-substituted piperidine-based inhibitors against several key biological targets.
Dipeptidyl Peptidase II (DPP II) Inhibitors
DPP II is a serine protease implicated in various physiological processes, and its inhibition is a target for therapeutic intervention. The substitution at the 4-position of N-(2,4-diaminobutanoyl)piperidine has been shown to significantly impact its inhibitory activity against DPP II.[3]
| Compound | 4-Substitution | DPP II IC50 (nM) |
| Parent Compound | -H | Subnanomolar |
| (4S)-methyl | -CH3 (S-config) | Subnanomolar |
| (4R)-methyl | -CH3 (R-config) | Decreased activity |
| Larger Substituents | e.g., -Ethyl | Decreased activity |
Data sourced from a study on the synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines.[3]
The data clearly indicates that while a small methyl group in the S-configuration at the 4-position is well-tolerated and maintains high potency, larger substituents or a change in stereochemistry at this position leads to a decrease in inhibitory activity.[3]
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor is a G-protein coupled receptor involved in pain and inflammation. High-affinity antagonists for this receptor have been developed based on a 4,4-disubstituted piperidine scaffold.[4]
| Compound | 4-Position Side Chain | hNK1 IC50 (nM) |
| 12 | 3,5-bis(trifluoromethyl)benzyl ether | 0.95 |
| 38 | Acyl derivative on piperidine nitrogen | 5.3 |
| 39 | Sulfonyl derivative on piperidine nitrogen | 5.7 |
Data from a study on the structure-activity relationships of 4,4-disubstituted piperidine high-affinity NK1 antagonists.[4]
These findings highlight that for high NK1 affinity, a highly lipophilic 3,5-disubstituted benzyl ether side chain at the 4-position is optimal.[4]
Acetylcholinesterase (AChE) Inhibitors
AChE is a key enzyme in the cholinergic nervous system, and its inhibitors are used in the treatment of Alzheimer's disease.[5] The inhibitory activities of various piperidine derivatives against AChE have been evaluated.[1]
| Compound | Target Enzyme | IC50 Value (µM) |
| 1-Benzyl-4-[2-(phthalimido)ethyl]piperidine | AChE | Specific value not provided in the snippet, but is a known inhibitor[6] |
| Donepezil (a piperidine derivative) | AChE | Marketed drug, potent inhibitor[5] |
Further research is needed to provide a direct comparative table with specific IC50 values for a series of 4-substituted analogs from a single study.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the evaluation of 4-substituted piperidine-based inhibitors.
General Enzyme Inhibition Assay
This protocol provides a framework for determining the IC50 value of a novel inhibitor.[7][8]
Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test inhibitor compound
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
-
Any necessary cofactors (e.g., Mg²⁺, NADH)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
-
Pipettes and tips
Step-by-Step Protocol:
-
Prepare Solutions: Prepare the buffer, enzyme, substrate, and inhibitor solutions at the desired concentrations. The inhibitor is typically dissolved in a small amount of DMSO or ethanol first.[8]
-
Enzyme Dilution: Dilute the enzyme to a concentration that yields a linear reaction rate over a reasonable time course.[8]
-
Pre-incubation with Inhibitor: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature.[8]
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[8]
-
Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[8]
-
Data Analysis: Calculate the percentage of enzyme activity for each inhibitor concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Specific Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.[1]
Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[1]
Detailed Steps:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (in buffer)
-
ATCI solution (substrate, in buffer)
-
AChE enzyme solution (in buffer)
-
Test inhibitor solutions (at various concentrations)
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB solution, and the test inhibitor solution to each well.
-
Add the AChE enzyme solution to initiate a pre-incubation period.
-
Start the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Calculations:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value as described in the general protocol.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language).
General Experimental Workflow for Inhibitor Evaluation
References
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The Halogen Dance: A Comparative Guide to the Biological Activity of Chloro- vs. Fluoro-Substituted Piperidine Analogs
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs.[1] Its structural versatility and favorable physicochemical properties make it a privileged scaffold in the design of novel therapeutics.[1][2] A key strategy in optimizing piperidine-containing drug candidates is the introduction of halogen substituents, most commonly chlorine and fluorine. This guide provides an in-depth, objective comparison of the biological activities of chloro- and fluoro-substituted piperidine analogs, supported by experimental insights, to empower informed decisions in drug design and development.
The Rationale Behind Halogenation: Fine-Tuning Molecular Properties
The introduction of chlorine or fluorine onto the piperidine ring is a deliberate tactic to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These halogens, though neighbors on the periodic table, exert distinct electronic and steric effects that can profoundly influence a compound's biological behavior.
Fluorine's Subtle Strength: The high electronegativity and small atomic size of fluorine allow it to form strong C-F bonds that are resistant to metabolic degradation.[3][4] This often leads to increased metabolic stability and a longer drug half-life.[4] Furthermore, fluorine substitution can modulate the basicity (pKa) of the piperidine nitrogen, which is crucial for receptor binding and avoiding off-target effects like hERG channel interactions.[5][6] The introduction of fluorine can also enhance membrane permeability, a key factor for oral bioavailability and central nervous system (CNS) penetration.[3]
Chlorine's Versatile Influence: Chlorine, being larger and more polarizable than fluorine, offers a different set of tools for the medicinal chemist.[7] It can serve as a bioisosteric replacement for a methyl group, influencing binding affinity through van der Waals interactions.[8] The presence of chlorine can also alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Comparative Analysis of Biological Activity: A Data-Driven Perspective
The choice between chlorine and fluorine substitution is not merely a matter of preference but a decision guided by the desired biological outcome. The following sections dissect the comparative impact of these halogens on key pharmacological parameters.
Receptor Binding Affinity and Potency
Structure-activity relationship (SAR) studies often reveal that the position and nature of the halogen substituent are critical for potent target engagement.[9]
A molecular matched-pair analysis comparing a large set of chlorinated and fluorinated compounds revealed that, on average, chlorinated compounds exhibited slightly higher binding activity than their fluorinated counterparts.[7] However, this is a general trend, and the specific context of the target protein and the binding pocket environment are paramount. For instance, in a series of 5-HT1D receptor ligands, fluorination of the piperidine ring was well-tolerated and maintained high affinity.[6]
| Compound Class | Target | Chloro-Substituted Analog (IC50/Ki) | Fluoro-Substituted Analog (IC50/Ki) | Key Finding | Reference |
| Piperidine Derivatives | Pancreatic Lipase | Not specified in direct comparison | Compound 12 (pyrrolidine analog) showed high inhibition | Ring size and side chain impact activity more than halogen type in this study. | [10] |
| FL118 Analogues | Antitumor | Not directly compared | 7h (fluoroaryl-substituted) showed high efficacy | Fluorinated aromatics can enhance metabolic stability and antitumor activity. | [11] |
| 5-HT1D Receptor Ligands | 5-HT1D Receptor | Not directly compared | Fluorinated analogs maintained high affinity | Fluorination is a viable strategy for improving pharmacokinetics without sacrificing potency. | [6] |
Metabolic Stability and Pharmacokinetics
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[4]
Conversely, while chlorinated compounds can also exhibit good metabolic stability, the C-Cl bond is generally more prone to metabolic dehalogenation than the C-F bond. However, a study on N-alkyl-substituted piperidine-2-carboxamides found that all fluorinated derivatives were somewhat more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity.[12] This highlights the complex interplay between halogenation, lipophilicity, and metabolic fate.
| Parameter | Chloro-Substituted Analogs | Fluoro-Substituted Analogs | General Observation | References |
| Metabolic Stability | Generally less stable than fluoro-analogs due to potential dehalogenation. | Often more stable due to the high strength of the C-F bond. | Fluorination is a common strategy to block metabolic hotspots. | [3][4] |
| Lipophilicity (logD) | Generally more lipophilic. | Generally less lipophilic. | The difference in logD can significantly impact ADME properties. | [7] |
| Aqueous Solubility | Generally less soluble. | Generally more soluble. | Higher solubility can improve formulation and bioavailability. | [7] |
| Oral Absorption | Variable, dependent on overall physicochemical properties. | Often improved due to favorable pKa and solubility. | Fluorination can lead to dramatic improvements in oral absorption. | [6] |
Toxicity and Off-Target Effects
The introduction of halogens can influence a compound's toxicity profile. A large-scale analysis indicated that chlorinated compounds, on average, showed a slight but statistically significant increase in toxicity compared to their fluorinated counterparts.[7]
A critical consideration in drug design is the potential for interaction with the hERG potassium ion channel, which can lead to cardiotoxicity. The modulation of the piperidine nitrogen's basicity through fluorination has been successfully employed as a strategy to reduce hERG binding and enhance cardiovascular safety.[5]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and evaluation of halogenated piperidine analogs require robust and well-defined experimental procedures.
General Synthesis of Halogenated Piperidines
The synthesis of chloro- and fluoro-substituted piperidines can be achieved through various synthetic routes.
Synthesis of Chloro-Substituted Piperidines: A common method involves the cyclization of halogenated amides.[13] For example, an aza-Prins type cyclization of epoxides and homoallylic amines mediated by a Lewis acid like NbCl5 can yield 4-chloro-piperidine derivatives.[14] Another approach involves the conversion of aziridines into chloromethyl-substituted piperidines.[15]
Synthesis of Fluoro-Substituted Piperidines: Accessing fluorinated piperidines often involves the hydrogenation of fluorinated pyridine precursors.[16][17] Catalytic systems using rhodium or palladium have been developed for the diastereoselective hydrogenation of fluoropyridines.[17][18] It is important to note that competing hydrodefluorination can be a challenge in these reactions.[16]
Experimental Workflow: Synthesis of Halogenated Piperidines
Caption: General synthetic strategies for chloro- and fluoro-substituted piperidines.
In Vitro Biological Assays
A battery of in vitro assays is essential to characterize and compare the biological activity of the synthesized analogs.
Step-by-Step Protocol for a Competitive Binding Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the radiolabeled ligand of known concentration.
-
Prepare serial dilutions of the unlabeled chloro- and fluoro-substituted piperidine analogs (test compounds).
-
Prepare a membrane preparation containing the target receptor.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the test compounds to the wells.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).
-
-
Incubation:
-
Add the receptor membrane preparation to all wells.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
-
Quantification:
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
In Vitro Assay Workflow
Caption: A typical in vitro workflow for evaluating halogenated piperidine analogs.
Conclusion and Future Perspectives
The choice between chloro- and fluoro-substitution on a piperidine scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Fluorine often provides a distinct advantage in enhancing metabolic stability and modulating pKa to improve oral absorption and reduce off-target effects.[4][6] Chlorine, on the other hand, can be a valuable tool for optimizing binding affinity and lipophilicity.[7]
Future advancements in synthetic methodologies will likely provide more efficient and selective ways to introduce these halogens into complex molecular architectures.[17] Furthermore, the continued development of computational models will aid in predicting the impact of halogenation on a molecule's properties, allowing for a more rational design of next-generation piperidine-based therapeutics. Ultimately, a thorough understanding of the distinct properties of chloro- and fluoro-substituted analogs, coupled with rigorous experimental evaluation, will continue to drive the discovery of safer and more effective medicines.
References
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]
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Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design. Retrieved from [Link]
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Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. Retrieved from [Link]
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]
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Akhmetova, G. S., et al. (2025). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. Retrieved from [Link]
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Ciulla, M. G., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules. Retrieved from [Link]
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Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Retrieved from [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. Retrieved from [Link]
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D'hooghe, M., et al. (2010). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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Al-Zahrani, F. M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Retrieved from [Link]
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Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Microbiology Research. Retrieved from [Link]
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Blaney, F. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Retrieved from [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from [Link]
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ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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Szymańska, E., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie. Retrieved from [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
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The University of Queensland. (n.d.). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors: In vivo evaluation of [123I]. UQ eSpace. Retrieved from [Link]
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Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
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Taylor, R. J., & Unsworth, W. P. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Retrieved from [Link]
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Kumpf, S., et al. (2006). Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Retrieved from [Link]
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Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
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Song, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Retrieved from [Link]
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Ghorab, M. M., & Alqahtani, A. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society. Retrieved from [Link]
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Wiger, G. R., et al. (2025). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
In the landscape of pharmaceutical development, the meticulous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for ascertaining the purity of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents, including the antipsychotic drug penfluridol.[1] We will explore the mechanistic underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to construct a robust, self-validating purity assessment program.
The subject of our analysis, this compound (CAS No: 21928-50-7), is a beige, fine crystalline powder with a melting point between 138-141°C.[1][2] Its structure, featuring a piperidinol moiety and a substituted phenyl ring, presents unique analytical challenges and necessitates a multi-faceted approach to purity validation.[1]
Orthogonal Analytical Approaches: A Necessity for Comprehensive Purity Profiling
No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical compound. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive understanding of potential impurities. This guide will compare and contrast the utility of chromatographic, spectrometric, and thermal analysis techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from its potential process-related impurities and degradation products based on differences in polarity.[4]
-
Column Selection: A C18 column is a common starting point for piperidine-containing compounds due to its hydrophobic stationary phase, which effectively retains the analyte and allows for separation from more polar impurities.[4]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of compounds with a wide range of polarities. The choice of buffer and its pH can significantly impact the peak shape and retention of the basic piperidine moiety.
-
Detection: Ultraviolet (UV) detection is a standard and cost-effective method.[4] The aromatic ring in this compound provides a chromophore that allows for sensitive detection.
-
System Preparation: Equilibrate a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with the initial mobile phase composition.
-
Mobile Phase:
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might run from 10% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
The HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] While this compound itself has a relatively high boiling point, GC-MS is invaluable for detecting residual solvents and volatile starting materials that may be present as impurities.
-
Column Selection: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is generally suitable for a broad range of volatile organic compounds.
-
Injection Technique: A split injection is often used to prevent column overloading when analyzing for trace impurities in a concentrated sample.
-
Temperature Programming: A temperature gradient is essential to ensure the separation of compounds with different boiling points.
-
Ionization and Detection: Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.[8]
-
System Preparation: Install a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) and condition it according to the manufacturer's instructions.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Hold at 40°C for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.
-
Injection Volume: 1 µL.
The presence of a trifluoromethyl group can sometimes pose challenges in GC-MS analysis, potentially leading to interactions with the stationary phase.[9] Therefore, it is crucial to verify the method's suitability for trifluoromethyl-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Purity Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative purity assessment.[10] Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound. ¹⁹F NMR is particularly useful for compounds containing fluorine, providing a sensitive and specific method for detecting fluorine-containing impurities.[11]
-
Solvent Selection: A deuterated solvent that fully dissolves the sample, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), should be used.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal that does not overlap with the analyte signals is required.
-
¹⁹F NMR: This technique is highly specific to the trifluoromethyl group and can reveal the presence of any related impurities that also contain this moiety.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent.
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected proton signals and their integrations.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the presence of all expected carbon signals.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum to confirm the single environment of the trifluoromethyl group.
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure. For purity assessment, integrate the signals of the main compound and any visible impurities.
Differential Scanning Calorimetry (DSC): An Absolute Method for Purity Assessment
DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time.[12] For highly pure crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[13]
-
Sample Preparation: A small, accurately weighed sample (1-3 mg) is hermetically sealed in an aluminum pan to prevent sublimation.
-
Heating Rate: A slow heating rate (e.g., 1-2°C/min) is used to ensure thermal equilibrium during the melting process.
-
Purge Gas: An inert gas, such as nitrogen, is used to prevent oxidation of the sample.[13]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized compound into an aluminum pan and hermetically seal it.
-
Thermal Program: Heat the sample at a rate of 2°C/min from ambient temperature to a temperature above the melting point.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.
DSC is considered an absolute method as it does not require a reference standard of the analyte.[3] However, its applicability is limited to compounds that are at least 98% pure, crystalline, and do not decompose upon melting.[3][14] It is also not suitable for distinguishing between different impurities; it provides a measure of the total mole fraction of soluble impurities.[13]
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Application for this Compound | Strengths | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantitation of non-volatile impurities and degradation products. | High resolution, high sensitivity, quantitative.[4] | May not detect highly volatile or non-UV active impurities. |
| GC-MS | Separation based on volatility and boiling point, followed by mass analysis | Identification and quantitation of residual solvents and volatile starting materials. | High sensitivity for volatile compounds, provides structural information.[8] | Not suitable for non-volatile compounds, potential for thermal degradation. |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR).[10] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| DSC | Measurement of heat flow during thermal transitions | Determination of total mole fraction of soluble impurities in a highly pure crystalline sample. | Absolute method (no standard needed), small sample size.[3][13] | Only applicable to pure (>98%), crystalline, non-decomposing compounds.[3][14] |
Conclusion: An Integrated Approach for Unwavering Confidence in Purity
Validating the purity of synthesized this compound requires a scientifically sound, multi-pronged strategy. While HPLC serves as the primary tool for quantifying process-related impurities and degradation products, it must be complemented by other techniques. GC-MS is essential for ensuring the absence of residual solvents, NMR spectroscopy provides unequivocal structural confirmation and can detect specific impurities, and DSC offers a valuable orthogonal assessment of overall purity for a highly crystalline final product.
By integrating these methodologies, researchers and drug development professionals can build a comprehensive and self-validating purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate. This rigorous approach aligns with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) and is fundamental to successful drug development and regulatory compliance.
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- Place of DSC purity analysis in pharmaceutical development. AKJournals.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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Unraveling the Biological Impact of 2,5-Diacetoxyhexane: A Comparative Guide for Researchers
Introduction: From PubChem Identifier to a Molecule of Interest
The inquiry into PubChem Compound Identifier (CID) 89107 leads to the substance record SID 119107, which is standardized to the compound 2,5-Diacetoxyhexane, also known by its Chemical Abstracts Service (CAS) number 10299-35-1 and National Cancer Institute (NCI) identifier NSC-78970. Structurally, it is the diacetate ester of 2,5-hexanediol. While direct and extensive biological data on 2,5-Diacetoxyhexane is sparse, its significance lies in its role as a precursor to biologically active and notably neurotoxic metabolites. This guide will, therefore, cross-reference experimental data concerning its hydrolysis product, 2,5-hexanediol, and the subsequent metabolite, 2,5-hexanedione, to provide a holistic understanding of its potential biological effects.
Table 1: Chemical and Physical Properties of 2,5-Diacetoxyhexane (CID 254550)
| Property | Value | Source |
| Molecular Formula | C10H18O4 | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| IUPAC Name | hexane-2,5-diyl diacetate | PubChem |
| Synonyms | 2,5-Hexanediol diacetate, NSC-78970 | PubChem |
| CAS Number | 10299-35-1 | PubChem |
The Metabolic Journey: Hydrolysis to Neurotoxic Ketones
The primary biological relevance of 2,5-Diacetoxyhexane stems from its anticipated hydrolysis in biological systems to 2,5-hexanediol. This diol is further metabolized to the ultimate neurotoxic agent, 2,5-hexanedione.[1] Understanding this metabolic activation is crucial for interpreting any in vitro or in vivo study involving 2,5-Diacetoxyhexane.
The proposed metabolic pathway is as follows:
This metabolic cascade underscores the necessity of considering the downstream effects when designing and interpreting experiments with 2,5-Diacetoxyhexane. The rate of hydrolysis and subsequent oxidation will significantly influence the observed biological activity.
Comparative Analysis: 2,5-Diacetoxyhexane and its Metabolites
To provide a clear comparison, this section will focus on the known biological effects of 2,5-hexanediol and 2,5-hexanedione, which are the active forms of the parent compound.
Neurotoxicity Profile
The neurotoxic effects of 2,5-hexanediol and its metabolite 2,5-hexanedione are well-documented.[2][3] These compounds are known to cause peripheral neuropathy.[3] The mechanism of toxicity is believed to involve the covalent cross-linking of neurofilaments by 2,5-hexanedione, leading to axonal swelling and degeneration.
Table 2: Comparative Neurotoxicity of 2,5-Hexanediol and 2,5-Hexanedione
| Compound | Observed Effects | Potency | References |
| 2,5-Hexanediol | Induces ataxia and paralysis in animal models. Causes axonal swelling and degeneration. | Less potent than 2,5-hexanedione. | [3] |
| 2,5-Hexanedione | The ultimate neurotoxic metabolite. Directly cross-links neurofilaments. | Most potent neurotoxin in the metabolic pathway. | [1][4] |
Cytotoxicity
While specific cytotoxicity data for 2,5-Diacetoxyhexane is limited, studies on its metabolites provide valuable insights. The cytotoxic effects of 2,5-hexanedione have been evaluated in various cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound like 2,5-Diacetoxyhexane and its metabolites.
-
Cell Culture: Plate neuronal or other relevant cell lines (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of 2,5-Diacetoxyhexane, 2,5-hexanediol, and 2,5-hexanedione in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.
Comparison with Alternatives: Isomers and Other Neurotoxins
The toxicological profile of 2,5-hexanedione can be compared with its isomers, such as 2,3-hexanedione and 3,4-hexanedione, which are reported to be non-toxic.[4] This comparison is crucial for structure-activity relationship (SAR) studies to understand the structural requirements for neurotoxicity.
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A Senior Application Scientist's Guide to the Synthesis of 4-Aryl-4-Piperidinols: A Comparative Analysis
The 4-aryl-4-piperidinol motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its rigid structure allows for precise orientation of the aryl and hydroxyl groups, facilitating interactions with various receptors and enzymes. The synthesis of these tertiary alcohols, however, presents distinct challenges and options. The choice of synthetic route can significantly impact yield, purity, scalability, and the diversity of accessible analogs.
This guide provides an in-depth comparison of the primary synthetic strategies for constructing 4-aryl-4-piperidinols. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative efficiencies of each method, empowering researchers to make informed decisions for their specific drug discovery and development programs.
Route 1: Nucleophilic Addition of Organometallics to 4-Piperidones
The most direct and widely employed strategy for synthesizing 4-aryl-4-piperidinols is the nucleophilic addition of an aryl organometallic reagent, typically a Grignard reagent, to a suitable N-protected 4-piperidone precursor.[3] This approach is favored for its reliability and the commercial availability of a wide range of starting materials.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone.[4] The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final tertiary alcohol. The choice of the N-protecting group (e.g., Boc, Cbz, Benzyl) is critical, as it must be stable to the strongly basic and nucleophilic conditions of the reaction.[3]
Caption: Mechanism of the Grignard reaction with N-Boc-4-piperidone.
Generalized Experimental Protocol
Materials: N-Boc-4-piperidone, Aryl Bromide, Magnesium Turnings, Anhydrous Tetrahydrofuran (THF), Iodine (crystal), Saturated Aqueous Ammonium Chloride (NH₄Cl).
-
Grignard Reagent Formation: a. Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask. c. Add a solution of the aryl bromide (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by gentle heating or the disappearance of the iodine color.[3][5] d. Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
-
Addition to 4-Piperidone: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF under nitrogen. b. Cool the piperidone solution to 0 °C in an ice bath. c. Add the prepared Grignard reagent dropwise to the piperidone solution via cannula. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography (silica gel) to yield the 4-aryl-4-piperidinol.
Advantages and Disadvantages
| Feature | Analysis |
| Versatility | High. A vast array of aryl Grignard reagents can be prepared from commercially available aryl halides, allowing for extensive Structure-Activity Relationship (SAR) studies. |
| Efficiency | Generally provides moderate to high yields (60-90%) for simple, unhindered substrates. |
| Scalability | Readily scalable, though requires careful control of temperature and anhydrous conditions, which can be challenging on a large scale.[5] |
| Side Reactions | Prone to several side reactions: 1) Enolization of the 4-piperidone by the basic Grignard reagent, leading to recovery of starting material.[3] 2) Reduction of the ketone to a secondary alcohol if the Grignard reagent possesses β-hydrogens.[3] 3) Wurtz coupling of the Grignard reagent with unreacted aryl halide.[3] |
| Substrate Scope | Sensitive to functional groups that are incompatible with organometallics (e.g., esters, nitriles, acidic protons). These require protection/deprotection steps, adding to the overall step count. |
Route 2: Friedel-Crafts Reactions
The Friedel-Crafts reaction, a cornerstone of C-C bond formation to aromatic rings, offers an alternative approach.[6][7] In this context, the reaction can be applied intramolecularly or intermolecularly to forge the crucial aryl-piperidine bond. A common strategy involves the acid-catalyzed reaction of an aromatic nucleophile (like benzene or a substituted arene) with a piperidine-derived electrophile.
Reaction Mechanism
This route typically involves the generation of a stabilized carbocation at the 4-position of the piperidine ring. For instance, a 4-hydroxy-piperidine precursor can be treated with a strong Lewis or Brønsted acid to generate a tertiary carbocation, which is then intercepted by an electron-rich aromatic ring in an electrophilic aromatic substitution mechanism.
Caption: General mechanism for an intermolecular Friedel-Crafts reaction.
Advantages and Disadvantages
| Feature | Analysis |
| Functional Group Tolerance | More tolerant of certain functional groups compared to Grignard reactions. However, the strongly acidic conditions can be detrimental to other functionalities. |
| Regioselectivity | Can be difficult to control with substituted arenes, leading to mixtures of ortho, meta, and para isomers. The reaction is most effective with highly activated or deactivated arenes where one isomer predominates. |
| Rearrangements | The carbocation intermediate is susceptible to rearrangement, potentially leading to undesired products. |
| Catalyst Load | Often requires stoichiometric amounts of the Lewis acid catalyst, which can complicate workup and purification.[6] |
| Overall Utility | While powerful for certain substrates, this route is generally less direct and versatile for producing 4-aryl-4-piperidinols compared to the Grignard approach. It is more commonly used to synthesize 4-arylpiperidines, which would require a subsequent oxidation and addition step to yield the target molecule. |
Route 3: Multicomponent Synthesis of Piperidone Precursors
While not a direct route to the final product, multicomponent reactions (MCRs) are highly valuable for efficiently constructing the key 4-piperidone intermediate from simple acyclic precursors. The most classic example is the Petrenko-Kritschenko piperidone synthesis.[8][9]
Reaction Mechanism: The Petrenko-Kritschenko Synthesis
This reaction involves the condensation of two equivalents of an aldehyde, one equivalent of a primary amine (or ammonia), and an acetonedicarboxylate ester.[10][11] The reaction proceeds through a series of Mannich reactions and cyclization to furnish a highly functionalized 4-piperidone, which can then be used in a Grignard reaction as described in Route 1.
Caption: Reactants in the Petrenko-Kritschenko piperidone synthesis.
Advantages and Disadvantages
| Feature | Analysis |
| Convergence | Highly convergent, building molecular complexity rapidly from simple, inexpensive starting materials. |
| Efficiency | Excellent atom economy and often proceeds in a single pot. |
| Flexibility | Allows for variation in the N-substituent and the substituents at the 2- and 6-positions of the piperidine ring by changing the amine and aldehyde components, respectively. |
| Limitations | The initial product contains ester groups at the 3- and 5-positions which typically require removal via hydrolysis and decarboxylation, adding steps to the overall sequence. The reaction can be sensitive to stoichiometry and conditions. |
Comparative Summary and Workflow
The choice of synthetic strategy is dictated by the specific goals of the project, including the availability of starting materials, desired scale, and the need for analog synthesis.
Caption: High-level workflow comparison of the primary synthetic routes.
| Parameter | Route 1: Grignard Addition | Route 2: Friedel-Crafts | Route 3 (Precursor Synthesis) |
| Directness | Very High (Often 1 step from piperidone) | Low to Moderate | N/A (Builds intermediate) |
| Typical Yield | 60-90% | 40-75% (often with isomers) | 70-90% (for piperidone) |
| Key Strengths | High reliability, substrate scope (for aryl part), directness. | Tolerates some functional groups intolerant to Grignards. | High efficiency, atom economy, builds core scaffold from simple parts. |
| Key Weaknesses | Sensitive to moisture and acidic functional groups; side reactions (enolization, reduction). | Strong acids required, risk of rearrangements, poor regioselectivity. | Indirect; requires subsequent steps to remove ester groups and perform addition. |
| Best For... | Rapid SAR exploration around the aryl moiety when the piperidone core is fixed. | Specific substrates where Grignard reagents are problematic and regioselectivity is not an issue. | Creating novel piperidone scaffolds and large-scale synthesis of a specific piperidone intermediate. |
Conclusion and Recommendations
For the majority of drug discovery applications, the Grignard addition to a 4-piperidone (Route 1) remains the gold standard for preparing 4-aryl-4-piperidinols. Its directness, predictability, and the vast commercial availability of both aryl halides and N-protected 4-piperidones make it the most efficient and versatile choice for generating libraries of analogs. Careful attention to anhydrous conditions and reaction temperature is paramount to maximizing yield and minimizing byproducts.[3][5]
The Petrenko-Kritschenko reaction (Route 3) serves as a powerful complementary strategy, not for the final step, but for the de novo synthesis of the 4-piperidone core itself. This approach is particularly valuable when non-standard piperidone substitution patterns are desired or when scaling up a synthesis where the cost of the piperidone starting material becomes a limiting factor.
While mechanistically elegant, Friedel-Crafts reactions (Route 2) are generally less practical for the direct synthesis of 4-aryl-4-piperidinols due to issues with regioselectivity, harsh conditions, and potential side reactions. This route is more applicable to the synthesis of related 4-arylpiperidines.
Ultimately, the optimal synthetic route is contingent upon the specific target molecule, available resources, and the overall goals of the research program. By understanding the mechanistic nuances and practical limitations of each approach, researchers can navigate the synthesis of this important chemical scaffold with greater efficiency and success.
References
- Petrenko-Kritschenko, P. et al. (1906). Über die Kondensation des Acetondicarbonsäureesters mit Aldehyden, Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft, 39(2), 1358-1361. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.19060390224]
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- Scilit. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [URL: https://www.scilit.net/article/2c9c1b3f5c88942b08d2495d436a0f0d]
- ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [URL: https://www.researchgate.net/publication/6451614_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling]
- Wood, J. L. et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [URL: https://pubmed.ncbi.nlm.nih.gov/17362013/]
- Saify, Z. S. et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [URL: https://pubmed.ncbi.nlm.nih.gov/15635191/]
- BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Aryl-Piperidinol Synthesis. Retrieved from [URL: https://www.benchchem.com/technical-support/optimizing-grignard-reactions-for-aryl-piperidinol-synthesis]
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- Natural Product Synthesis via Indium Catalyzed Friedel-Crafts Alkylation. (n.d.). Retrieved from [URL: https://trace.tennessee.edu/cgi/viewcontent.cgi?article=6507&context=utk_chanhonoproj]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the lifecycle of a chemical does not end with data acquisition. The responsible management and disposal of research compounds like 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide moves beyond mere procedural checklists to provide a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this specific halogenated compound. Understanding the "why" behind each step ensures that these procedures become an intrinsic part of our laboratory operations, safeguarding both our personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is a substituted piperidinol derivative. Its structure, containing both a chlorinated and a trifluoromethylated phenyl group, places it firmly in the category of halogenated organic compounds.[1] This classification is the primary determinant for its disposal pathway.
A thorough risk assessment, informed by Safety Data Sheets (SDS) of the compound and its structural analogs, reveals the following key hazards:
-
Acute Toxicity: The compound is classified as toxic if swallowed.[2]
-
Irritation: Structurally related compounds are known to cause skin and eye irritation.[3][4]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic environmental byproducts.[5][6] Discharge into drains or waterways must be strictly avoided.[2][4]
Based on these hazards, this compound must be treated as hazardous waste . Disposal via standard trash or sewer systems is prohibited and violates federal regulations.[5]
Data Summary Table: Compound Profile
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃ClF₃NO | [7][8] |
| Molecular Weight | 279.69 g/mol | [7] |
| Physical State | Crystalline Powder | [9] |
| Melting Point | 138-141 °C | [7] |
| GHS Hazard Statement | H301: Toxic if swallowed | [2] |
| Disposal Classification | Hazardous Waste (Halogenated Organic Compound) | [1][5] |
The Regulatory Imperative: Adherence to EPA and RCRA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10] This framework establishes a "cradle-to-grave" system for managing hazardous waste. For laboratories, this means that from the moment the chemical is deemed a waste, its handling, storage, and ultimate disposal are subject to strict regulations.[11]
Key regulatory requirements for laboratories include:
-
Waste Determination: Correctly identifying materials as hazardous waste.
-
Proper Labeling and Storage: Using appropriate containers and labels.[11]
-
Accumulation Time Limits: Adhering to time limits for storing waste on-site, which vary based on the facility's generator status (e.g., 90 or 180 days).[11]
-
Documentation: Maintaining records of waste generation and disposal.[5]
Academic laboratories may operate under Subpart K of the RCRA regulations, which provides alternative, more flexible standards tailored to the research environment, such as extended accumulation times.[5][12]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol provides a self-validating system for the safe disposal of this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the minimum required PPE. This is your first and most critical line of defense against accidental exposure.
-
Gloves: Chemical-resistant nitrile gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard, buttoned laboratory coat.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[13]
Step 2: Waste Segregation - The Critical Decision
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[14] As a halogenated organic compound, this waste must be kept separate from other waste streams.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) in a designated "Halogenated Organic Waste" container.[1][15]
-
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent substances.[1] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[15] Never mix this waste with acids, bases, or oxidizers.[1]
Step 3: Container Selection and Integrity
The integrity of your waste container is essential to prevent leaks and spills.[5]
-
Action: Select a container made of a chemically compatible material (e.g., high-density polyethylene [HDPE] or glass for liquids/solutions; a securely sealable bag or drum for solid waste).
-
Validation: The container must be in good condition, free of cracks or deterioration, and equipped with a secure, leak-proof screw-top cap.[5][14] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10]
Step 4: Meticulous Labeling
Clear and accurate labeling is a strict EPA requirement and a critical safety communication tool.[11]
-
Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[16]
-
The label must include:
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within the laboratory for the collection of hazardous waste.[14]
-
Action: Store the labeled, sealed waste container in your laboratory's designated SAA.
-
Requirements for an SAA:
-
It must be at or near the point of generation and under the control of laboratory personnel.[12]
-
The container must be kept closed at all times except when actively adding waste.[15][16]
-
Secondary containment (e.g., a larger, chemically-resistant tub) is highly recommended to contain potential leaks.[10]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Action: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup.[10] Do not move the waste from one SAA to another.[11]
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Containment: Absorb the spill with a chemical spill kit absorbent material.
-
Collection: Carefully collect the absorbent material and contaminated items. Place them in your "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Organic Solvents. University of North Carolina at Chapel Hill, Environment, Health and Safety. [Link]
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4-Chlorobenzotrifluoride. Wikipedia. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. The recommendations herein are grounded in the principles of chemical safety and are based on the known hazards of structurally similar compounds.
Hazard Assessment of Structural Analogs
Compounds structurally related to this compound are known to present several hazards:
-
Skin and Eye Irritation : Many halogenated aromatic and piperidine-based compounds are known to cause skin and serious eye irritation.[5][7][8]
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[5][7][8]
-
Harmful if Swallowed : Similar compounds have demonstrated acute oral toxicity.[6][8][9]
Given these potential hazards, a comprehensive PPE strategy is crucial to ensure the safety of laboratory personnel.[3]
Recommended Personal Protective Equipment
The selection of appropriate PPE is dependent on the nature of the work being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Use in a chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved respirator with a particulate filter is recommended.[3][7] |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant lab coat or apron | All operations should be performed in a chemical fume hood.[3] |
| Running Reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant lab coat or apron | All operations should be performed in a chemical fume hood.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Viton®, Silver Shield) | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with organic vapor cartridges is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[3][10] |
Detailed PPE Specifications
-
Eye and Face Protection : Chemical splash goggles are essential to protect against splashes of hazardous materials.[11] For tasks with a higher risk of splashing, such as solution transfers, a face shield should be worn in addition to goggles.[10][12]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for handling small quantities and for protection against incidental contact.[13] For prolonged contact or when handling larger volumes, gloves with greater chemical resistance, such as neoprene or Viton®, should be considered.[11] It is crucial to check the glove manufacturer's compatibility charts for the specific solvents being used.
-
Body Protection : A standard lab coat is the minimum requirement.[13] For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]
-
Respiratory Protection : All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[7]
Operational and Disposal Plans
A self-validating system of protocols is essential for ensuring safety. This includes pre-operational checks, safe handling procedures, and proper disposal of waste.
Pre-Operational Checklist
-
Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the airflow is adequate.
-
Inspect PPE : Check all PPE for signs of wear and tear. Ensure gloves are free of pinholes.
-
Locate Safety Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Procedure : Mentally walk through the entire procedure to identify potential hazards and ensure all necessary equipment is present.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Disposal of Contaminated Waste
All waste containing this compound should be treated as hazardous.
-
Solid Waste : Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Due to the presence of a halogenated aromatic ring, this waste may require special disposal procedures.
-
General Guidance : Follow all local, state, and federal regulations for the disposal of chemical waste.[14] One recommended method for the disposal of unwanted pharmaceuticals is high-temperature incineration.[14] For in-lab disposal of non-flush list medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash.[15]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][7] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5][7] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill : Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[5]
By adhering to these guidelines, researchers can safely handle this compound and minimize their risk of exposure. The principles of careful planning, proper use of PPE, and adherence to established safety protocols are paramount in the research environment.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
- SAFETY D
- Safety D
- 4-(4-Chlorophenyl)
- 4 - • SAFETY D
- Personal Protective Equipment | US EPA.
- How to Choose PPE for Chemical Work.
- Lab Safety Equipment & PPE - ChemTalk.
- Safety D
- Trifluoromethyl
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
